molecular formula C8H9IO B025708 4-Iodo-1-methoxy-2-methylbenzene CAS No. 75581-11-2

4-Iodo-1-methoxy-2-methylbenzene

Cat. No.: B025708
CAS No.: 75581-11-2
M. Wt: 248.06 g/mol
InChI Key: FKBRRGQXYZMUNC-UHFFFAOYSA-N
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Description

4-Iodo-1-methoxy-2-methylbenzene, also known as this compound, is a useful research compound. Its molecular formula is C8H9IO and its molecular weight is 248.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-1-methoxy-2-methylbenzene
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InChI

InChI=1S/C8H9IO/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBRRGQXYZMUNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397387
Record name 4-iodo-1-methoxy-2-methylbenzene
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Molecular Weight

248.06 g/mol
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CAS No.

75581-11-2
Record name 4-Iodo-1-methoxy-2-methylbenzene
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Record name 4-iodo-1-methoxy-2-methylbenzene
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Record name Benzene, 4-iodo-1-methoxy-2-methyl
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Iodo-1-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Iodo-1-methoxy-2-methylbenzene, a valuable intermediate in organic synthesis. The document details a highly efficient and regioselective method for its preparation, including a step-by-step experimental protocol, quantitative data, and characterization details.

Introduction

This compound, also known as 4-iodo-2-methylanisole, is an important building block in the synthesis of more complex organic molecules, particularly in the fields of pharmaceutical and materials science. The presence of the iodo-, methoxy-, and methyl- functionalities on the benzene ring allows for a variety of subsequent chemical transformations, making it a versatile precursor for drug discovery and development. This guide focuses on a modern and reliable method for its synthesis via electrophilic aromatic iodination.

Synthetic Approach: Electrophilic Iodination of 2-Methylanisole

The most effective and regioselective method for the synthesis of this compound is the direct iodination of the readily available starting material, 2-methylanisole. The methoxy group is a strong activating group and an ortho-, para-director, while the methyl group is a weaker activating group and also an ortho-, para-director. The directing effects of both substituents reinforce the substitution at the position para to the stronger activating methoxy group, leading to the selective formation of the desired 4-iodo isomer.

The use of N-iodosuccinimide (NIS) as the iodinating agent in the presence of a catalytic amount of trifluoroacetic acid (TFA) has been demonstrated to be a mild, efficient, and highly regioselective method for the iodination of electron-rich aromatic compounds like 2-methylanisole.[1][2] The reaction proceeds rapidly at room temperature, offering high yields of the desired product.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-Methylanisole This compound 2-Methylanisole->this compound NIS, cat. TFA CH3CN, rt NIS N-Iodosuccinimide (NIS) TFA Trifluoroacetic Acid (cat.) Solvent Acetonitrile (CH3CN)

Figure 1: Synthesis of this compound.

Experimental Protocol

The following is a detailed experimental procedure for the synthesis of this compound based on the established methodology of using NIS and catalytic TFA.[3]

Materials:

  • 2-Methylanisole

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Anhydrous acetonitrile (CH3CN)

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Dichloromethane (DCM) or Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-methylanisole (1.0 equivalent).

  • Dissolution: Dissolve the substrate in anhydrous acetonitrile (typically at a concentration of 0.1-0.5 M).

  • Addition of NIS: Add N-Iodosuccinimide (1.0-1.2 equivalents) to the solution.

  • Initiation of Reaction: While stirring, add a catalytic amount of trifluoroacetic acid (e.g., 10 mol%).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted NIS.

  • Extraction: Dilute the mixture with dichloromethane or ethyl acetate. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Quantitative Data

The regioselective iodination of methoxy- and methyl-substituted aromatic compounds with NIS and catalytic TFA is known to provide excellent yields.[1][2]

ParameterValueReference
Starting Material2-Methylanisole[4]
ProductThis compound
Iodinating AgentN-Iodosuccinimide (NIS)[1]
CatalystTrifluoroacetic Acid (TFA)[1]
SolventAcetonitrile[5]
Reaction TemperatureRoom Temperature[1]
Reaction TimeTypically < 4 hours[1]
Yield Excellent (typically >90%) [1][2]

Characterization Data

Table 1: Spectroscopic Data for 2-iodo-1-methoxy-4-methylbenzene [6]

Technique Data
¹H NMR (400 MHz, CDCl₃)δ 7.60 (d, J = 1.7 Hz, 1H), 7.10 (dd, J = 8.3, 1.5 Hz, 1H), 6.72 (d, J = 8.3 Hz, 1H), 3.85 (s, 3H), 2.26 (s, 3H).
¹³C NMR (100.6 MHz, CDCl₃)δ 156.1, 139.8, 132.0, 129.9, 110.8, 85.7, 56.4, 19.9.
GC-MS (m/z)248.00 (M⁺, 100%).

It is expected that the ¹H NMR spectrum of this compound will show three distinct aromatic proton signals with coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. The chemical shifts of the methoxy and methyl protons will be in the expected regions. The ¹³C NMR will show eight distinct carbon signals, and the mass spectrum will exhibit a molecular ion peak at m/z 248.

Experimental Workflow

The overall experimental process can be visualized as a straightforward sequence of steps.

G start Start setup Reaction Setup: - 2-Methylanisole - Anhydrous CH3CN start->setup add_nis Add N-Iodosuccinimide (NIS) setup->add_nis add_tfa Add catalytic Trifluoroacetic Acid (TFA) add_nis->add_tfa react Stir at Room Temperature (Monitor by TLC/LC-MS) add_tfa->react quench Quench with aq. Na2S2O3 react->quench extract Extract with Organic Solvent quench->extract wash Wash with H2O and Brine extract->wash dry Dry over Na2SO4/MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product This compound purify->product

References

physical and chemical properties of 4-Iodo-1-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-Iodo-1-methoxy-2-methylbenzene. It includes detailed experimental protocols for its synthesis and application in cross-coupling reactions, alongside relevant data presented in a clear and accessible format for researchers and professionals in the field of drug development and organic synthesis.

Core Physical and Chemical Properties

This compound is an aromatic organic compound that serves as a versatile intermediate in organic synthesis. Its structure, featuring an iodinated benzene ring with methoxy and methyl substituents, makes it a valuable building block for the construction of more complex molecules, particularly in the development of novel pharmaceutical agents.

PropertyValueReference
CAS Number 63452-69-7[1][2][3]
Molecular Formula C₈H₉IO[1][2][4]
Molecular Weight 248.06 g/mol [1][2][4]
Melting Point 42-45 °C[4][5]
Boiling Point 129-130 °C (at 12 Torr)[4][5]
Density 1.634 g/cm³ (Predicted)[4]
Appearance Powder[2]
Storage Temperature 2-8°C, protect from light[5]

Spectroscopic Data Analysis

Expected Spectroscopic Data for this compound:

Spectroscopy Expected Peaks/Signals
¹H NMR (CDCl₃) Signals corresponding to the methoxy group (singlet, ~3.8 ppm), the methyl group (singlet, ~2.3 ppm), and aromatic protons (doublets and doublet of doublets in the range of 6.5-7.5 ppm).
¹³C NMR (CDCl₃) Resonances for the methoxy carbon (~56 ppm), the methyl carbon (~20 ppm), the carbon bearing the iodine (~85-95 ppm), and other aromatic carbons (in the range of 110-160 ppm).
Mass Spectrometry (GC-MS) A molecular ion peak [M]⁺ at m/z ≈ 248.
FTIR Characteristic C-H stretching vibrations for aromatic and aliphatic groups, C-O stretching for the ether linkage, and C-I stretching vibrations.

Note: The expected values are based on the analysis of the isomer 2-iodo-1-methoxy-4-methylbenzene and general principles of NMR and IR spectroscopy.[6]

Synthesis and Reactivity

This compound is typically synthesized through the iodination of 1-methoxy-2-methylbenzene. It is a key substrate in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful tool for the formation of carbon-carbon bonds in drug discovery and development.

General Synthesis Protocol: Iodination of an Electron-Rich Aromatic Compound

The following is a general procedure for the aerobic oxidative iodination of electron-rich aromatics, which can be adapted for the synthesis of this compound from 1-methoxy-2-methylbenzene.

Materials:

  • 1-methoxy-2-methylbenzene (starting material)

  • Iodine (I₂)

  • A suitable catalyst (e.g., Fe(NO₃)₃·9H₂O)

  • An acidic medium (e.g., in situ generated from carbon dioxide and ethylene glycol)

  • Solvent (e.g., ethylene glycol)

Procedure:

  • To a reaction vessel, add the starting aromatic compound, iodine, the catalyst, and the solvent.

  • Pressurize the vessel with carbon dioxide.

  • Heat the reaction mixture to the desired temperature and stir for the required duration.

  • Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture and perform a suitable work-up, which typically involves extraction with an organic solvent and washing with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove unreacted iodine.

  • The crude product is then purified, commonly by column chromatography.

The following diagram illustrates a generalized workflow for this synthesis:

G General Synthesis Workflow for this compound cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 1-methoxy-2-methylbenzene, Iodine, Catalyst, Solvent B Pressurize with CO2 and Heat A->B Start Reaction C Monitor Progress (TLC/GC) B->C During Reaction D Cool and Quench C->D Reaction Complete E Extract with Organic Solvent D->E F Wash with Na2S2O3 E->F G Purify by Column Chromatography F->G H 4-Iodo-1-methoxy- 2-methylbenzene G->H Final Product

Caption: General workflow for the synthesis of this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable coupling partner in Suzuki-Miyaura reactions, enabling the synthesis of biaryl compounds. These structures are prevalent in many biologically active molecules.

General Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

  • This compound

  • An arylboronic acid

  • A palladium catalyst (e.g., Pd/C or Pd(PPh₃)₄)

  • A base (e.g., K₂CO₃ or K₃PO₄)

  • A solvent system (e.g., DMF, or a mixture like 1,4-dioxane/water)

Procedure:

  • In a reaction flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent system.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the appropriate temperature.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and perform a work-up, which typically involves dilution with water and extraction with an organic solvent.

  • The organic layers are combined, dried, and concentrated.

  • The crude product is purified by column chromatography or recrystallization.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism:

G Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction A Pd(0) Catalyst B Oxidative Addition A->B Ar-I (4-Iodo-1-methoxy- 2-methylbenzene) C Ar-Pd(II)-I Complex B->C D Transmetalation C->D Ar'-B(OH)2 (Arylboronic Acid) + Base E Ar-Pd(II)-Ar' Complex D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-Ar' (Biaryl Product) F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development

Aryl iodides like this compound are important precursors in the synthesis of various pharmaceutically active compounds. Its utility has been demonstrated in the synthesis of inhibitors for protein kinase G and serotonin reuptake, highlighting its potential in the development of new therapeutics. The ability to participate in predictable and high-yielding cross-coupling reactions makes it a valuable tool for medicinal chemists in lead optimization and the generation of compound libraries for screening.

References

An In-depth Technical Guide to 4-Iodo-1-methoxy-2-methylbenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative guide on the structure, properties, and synthesis of 4-Iodo-1-methoxy-2-methylbenzene, a key building block in medicinal chemistry.

This technical document provides a comprehensive overview of this compound (CAS No. 75581-11-2), a substituted aromatic iodide of significant interest to researchers, scientists, and professionals in the field of drug development. This guide details its molecular structure, physicochemical properties, and provides a representative synthetic protocol.

Molecular Structure and Chemical Identity

This compound, also known by its synonym 4-Iodo-2-methylanisole, possesses a benzene ring substituted with an iodine atom, a methoxy group, and a methyl group. The molecular formula of this compound is C₈H₉IO.[1][2] The structural arrangement of these functional groups dictates its reactivity and utility as a versatile intermediate in organic synthesis.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular Structure of this compound

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided in the table below. While specific experimental data for some properties of this particular isomer is limited in publicly available literature, data for closely related isomers are included for comparative purposes.

PropertyValueReference
CAS Number 75581-11-2[1]
Molecular Formula C₈H₉IO[1][2]
Molecular Weight 248.06 g/mol [1]
Purity ≥98.0% (by NMR)
¹H NMR Spectrum Consistent with structure
Isomer Property (CAS 220728-62-1)ValueReference
Boiling Point 255.2°C at 760 mmHg[3]
Density 1.634 g/cm³[3]
Flash Point 108.2°C[3]

Synthesis Protocol: Iodination of 2-Methylanisole

A general and effective method for the synthesis of iodo-substituted anisoles involves the direct iodination of the corresponding anisole precursor. For this compound, a plausible synthetic route starts from 2-methylanisole. The following is a representative experimental protocol for the iodination of an activated aromatic ring, which can be adapted for the synthesis of the target compound.

Reaction: Electrophilic iodination of 2-methylanisole.

Reagents and Materials:

  • 2-Methylanisole

  • Iodine (I₂)

  • An oxidizing agent (e.g., nitric acid, hydrogen peroxide, or a periodate)

  • A suitable solvent (e.g., acetic acid, ethanol, or dichloromethane)

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, dropping funnel, magnetic stirrer, etc.)

Experimental Procedure:

  • Reaction Setup: In a well-ventilated fume hood, a round-bottom flask is charged with 2-methylanisole and a suitable solvent. The flask is equipped with a magnetic stirrer and a dropping funnel.

  • Addition of Iodine: Iodine is added to the stirred solution.

  • Addition of Oxidizing Agent: The oxidizing agent is added dropwise to the reaction mixture. The temperature should be monitored and controlled, as the reaction may be exothermic.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The excess iodine is quenched by the addition of a sodium thiosulfate solution. The aqueous layer is then neutralized with a sodium bicarbonate solution.

  • Extraction: The product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

The following diagram illustrates a logical workflow for this synthesis.

Synthesis_Workflow cluster_reactants Reactants 2_Methylanisole 2-Methylanisole Reaction Electrophilic Iodination 2_Methylanisole->Reaction Iodine Iodine (I₂) Iodine->Reaction Oxidizing_Agent Oxidizing Agent Oxidizing_Agent->Reaction Workup Quenching & Neutralization Reaction->Workup Reaction Mixture Extraction Solvent Extraction Workup->Extraction Purification Chromatography/ Recrystallization Extraction->Purification Crude Product Final_Product This compound Purification->Final_Product Pure Product

Caption: General workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

Aryl iodides, such as this compound, are valuable building blocks in medicinal chemistry and drug discovery. The carbon-iodine bond is particularly useful for forming new carbon-carbon and carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions.

The presence of the methoxy and methyl groups on the aromatic ring can influence the electronic properties and steric environment of the molecule, providing a handle for modulating the pharmacological activity of a target compound. These substituents can also serve as recognition elements for specific biological targets. The strategic placement of the iodine atom allows for the introduction of diverse molecular fragments, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in a drug discovery program.

While specific applications of this compound are not extensively detailed in the public domain, its structural motifs are present in various classes of biologically active molecules. Its utility lies in its potential as a key intermediate for the synthesis of complex organic molecules with potential therapeutic applications.

References

reactivity of the carbon-iodine bond in substituted aryl iodides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Carbon-Iodine Bond in Substituted Aryl Iodides

Audience: Researchers, scientists, and drug development professionals.

Abstract

Aryl iodides are pivotal intermediates in modern organic synthesis, prized for their high reactivity in a multitude of transformations, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Their utility is foundational in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The reactivity of the carbon-iodine (C-I) bond is not static; it is profoundly influenced by the steric and electronic nature of substituents on the aromatic ring. This guide provides a comprehensive technical overview of the factors governing the reactivity of the C-I bond in substituted aryl iodides, with a focus on its behavior in key synthetic reactions. We will delve into the fundamental properties of the C-I bond, analyze substituent effects through the lens of physical organic chemistry, and provide detailed experimental protocols for cornerstone reactions.

Fundamental Properties of the Aryl Carbon-Iodine Bond

The C-I bond in aryl iodides is the most reactive among the aryl halides (I > Br > Cl > F) in many synthetically important reactions, such as palladium-catalyzed cross-couplings. This heightened reactivity stems from its intrinsic properties:

  • Bond Strength: The C(sp²)-I bond is the weakest among the carbon-halogen bonds. This lower bond dissociation energy (BDE) facilitates bond cleavage, which is often the rate-determining step in catalytic cycles, such as the oxidative addition to a metal center.[2]

  • Polarity and Polarizability: While the electronegativity difference between carbon and iodine is small, resulting in low bond polarity, the C-I bond is highly polarizable.[3] This means the electron cloud of the bond can be easily distorted by an approaching reagent or catalyst, facilitating interaction and reaction.

  • Leaving Group Ability: The iodide ion (I⁻) is an excellent leaving group due to its large size, high polarizability, and the stability of the anion, which is the conjugate base of a strong acid (HI).[4] This makes aryl iodides particularly susceptible to both metal-catalyzed and nucleophilic substitution reactions.[4]

Data Presentation: Bond Dissociation Energies (BDEs)

The following table summarizes the BDE for the C-X bond in phenyl halides, illustrating the relative weakness of the C-I bond.

BondBond Dissociation Energy (kJ/mol)
C-F~536
C-Cl~421
C-Br~357
C-I~298
(Note: Exact values can vary slightly depending on the measurement method.[5][6][7])

Factors Influencing C-I Bond Reactivity

The reactivity of the C-I bond can be precisely modulated by substituents on the aryl ring. These effects are broadly categorized as electronic and steric.

Electronic Effects of Substituents

The electronic nature of a substituent alters the electron density of the aromatic ring and, consequently, the C-I bond. These effects are often quantified using the Hammett equation, which provides a linear free-energy relationship between reaction rates and substituent constants (σ).[8][9]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or carbonyl groups (-COR) decrease the electron density of the aromatic ring.

    • In nucleophilic aromatic substitution (SNAr) , EWGs, particularly at the ortho and para positions, are crucial. They activate the ring towards nucleophilic attack and stabilize the negatively charged intermediate (Meisenheimer complex), thereby increasing the reaction rate.[4][10][11][12]

    • In palladium-catalyzed cross-coupling , the effect is more complex. While a more electron-poor aryl iodide can undergo oxidative addition more rapidly in many cases, the overall reaction rate depends on the specific mechanism and catalytic system.[13][14] For instance, reactions of electron-poor aryl iodides with certain copper complexes are faster than their electron-rich counterparts.[14]

  • Electron-Donating Groups (EDGs): Substituents like alkyl (-R), alkoxy (-OR), or amino (-NR₂) groups increase the electron density of the ring.

    • In SNAr , EDGs deactivate the ring and slow down the reaction.

    • In electrophilic aromatic substitution , EDGs activate the ring.[15]

    • In metal-catalyzed cross-coupling , EDGs can sometimes slow the oxidative addition step compared to EWGs. However, the overall effect is system-dependent.

Data Presentation: Hammett Reaction Constants (ρ)

The Hammett reaction constant, ρ (rho), indicates the sensitivity of a reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by EWGs, while a negative ρ value indicates acceleration by EDGs.[9]

Reaction TypeTypical ρ ValueImplication for Aryl Iodides
Nucleophilic Aromatic Substitution (SNAr)Large, PositiveReaction is highly sensitive to and accelerated by electron-withdrawing groups that stabilize the negative intermediate.[8]
Oxidative Addition to Pd(0)PositiveGenerally, the reaction is accelerated by electron-withdrawing groups, indicating a buildup of negative charge on the ring in the transition state.[16][17]
Solvolysis of Benzylic Halides (SN1-like)Large, NegativeReaction is accelerated by electron-donating groups that stabilize the carbocation intermediate.[18]
Steric Effects of Substituents

Steric hindrance, particularly from substituents at the ortho position, can significantly impact reactivity.

  • Inhibition: Traditionally, bulky ortho substituents are thought to slow reactions by sterically hindering the approach of a reagent or catalyst to the reaction center (the carbon atom of the C-I bond).

  • Acceleration: Counterintuitively, severe steric hindrance can sometimes dramatically accelerate reactions.[19][20] In certain Pd(0)-catalyzed activations, extreme crowding in both the aryl iodide and the catalyst can favor a 1-electron radical pathway over the conventional 2-electron oxidative addition mechanism.[19][21] This alternative pathway can be much faster for sterically demanding substrates.[20]

Key Reactions Involving the C-I Bond

The high reactivity of aryl iodides makes them ideal substrates for a wide range of powerful synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are cornerstones of modern synthesis, and their catalytic cycles almost invariably begin with the oxidative addition of the aryl halide to a Pd(0) complex.[13][22] The high reactivity of aryl iodides often allows these reactions to proceed under milder conditions (e.g., lower temperatures, weaker bases) compared to other aryl halides.[23][24]

// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4"]; add [label="Oxidative Addition", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; pd2 [label="Ar-Pd(II)-I\n(Oxidative Adduct)", fillcolor="#F1F3F4"]; trans [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; pd2_r [label="Ar-Pd(II)-R'", fillcolor="#F1F3F4"]; elim [label="Reductive Elimination", shape=ellipse, style=solid, fillcolor="#FFFFFF"];

// Edges pd0 -> add [label="Ar-I"]; add -> pd2; pd2 -> trans [label="R'-[M]"]; trans -> pd2_r [label="I-[M]"]; pd2_r -> elim; elim -> pd0 [label="Ar-R' (Product)"];

// Styling pd0 [fillcolor="#4285F4", fontcolor="#FFFFFF"]; pd2 [fillcolor="#EA4335", fontcolor="#FFFFFF"]; pd2_r [fillcolor="#FBBC05", fontcolor="#202124"]; {rank=same; add; trans; elim;} } ` Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Common Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: Couples an aryl iodide with an organoboron reagent (boronic acid or ester). [20, 29]

  • Sonogashira Coupling: Couples an aryl iodide with a terminal alkyne, typically using both palladium and copper catalysts. [3, 32, 33]

  • Heck Coupling: Couples an aryl iodide with an alkene.

  • Buchwald-Hartwig Amination: Forms a C-N bond by coupling an aryl iodide with an amine. [17]

Nucleophilic Aromatic Substitution (SNAr)

While aromatic rings are generally electron-rich and resist nucleophilic attack, SNAr can occur if the ring is activated by potent EWGs. [5, 8, 10] The mechanism is a two-step addition-elimination process. The iodide is an excellent leaving group, facilitating the second, elimination step. [1]

// Reactants reactants [label=<

Aryl Iodide + Nucleophile

];

// Meisenheimer Complex meisenheimer [label=<

Meisenheimer Complex (Resonance-Stabilized)

];

// Products products [label=<

Product + Iodide

];

// Transitions step1 [label="Step 1: Addition\n(slow, rds)", shape=box, style=dashed, fontcolor="#202124"]; step2 [label="Step 2: Elimination\n(fast)", shape=box, style=dashed, fontcolor="#202124"];

// Edges reactants -> step1 [arrowhead=none]; step1 -> meisenheimer; meisenheimer -> step2 [arrowhead=none]; step2 -> products;

// Invisible nodes for alignment subgraph { rank = same; reactants; meisenheimer; products; } } ` Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Detailed Experimental Protocols

The following sections provide generalized yet detailed protocols for key reactions. Note: These are representative procedures and may require optimization for specific substrates. Always perform a thorough risk assessment before conducting any chemical reaction.

Protocol: Suzuki-Miyaura Coupling

This protocol describes a typical coupling between an aryl iodide and a phenylboronic acid.[25][26][27]

  • Materials:

    • Substituted Aryl Iodide (1.0 eq)

    • Aryl Boronic Acid (1.2 - 1.5 eq)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)

    • Solvent System (e.g., Toluene/H₂O, Dioxane/H₂O, DMF)

    • Inert Gas (Nitrogen or Argon)

  • Equipment:

    • Oven-dried round-bottom flask or reaction vial with a magnetic stir bar

    • Condenser

    • Inert atmosphere manifold (Schlenk line or glovebox)

    • Heating mantle or oil bath

  • Procedure:

    • Reaction Setup: To the reaction flask, add the aryl iodide, aryl boronic acid, and base under a positive pressure of inert gas.

    • Solvent Addition: Add the solvent system via syringe. The mixture is often biphasic.

    • Degassing: Degas the reaction mixture thoroughly by bubbling inert gas through the solution for 10-15 minutes or by using several freeze-pump-thaw cycles.

    • Catalyst Addition: Add the palladium catalyst to the mixture under a positive pressure of inert gas.

    • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

    • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol: Sonogashira Coupling

This protocol outlines a copper-co-catalyzed coupling of an aryl iodide with a terminal alkyne.[23][28]

  • Materials:

    • Substituted Aryl Iodide (1.0 eq)

    • Terminal Alkyne (1.1 - 1.5 eq)

    • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

    • Copper(I) Co-catalyst (e.g., CuI, 0.5-2 mol%)

    • Amine Base/Solvent (e.g., Triethylamine, Diisopropylamine)

    • Anhydrous Co-solvent (e.g., THF, DMF) (Optional)

    • Inert Gas (Nitrogen or Argon)

  • Equipment:

    • Oven-dried Schlenk flask with a magnetic stir bar

    • Inert atmosphere manifold

    • Syringes for liquid transfer

  • Procedure:

    • Reaction Setup: Under an inert atmosphere, add the aryl iodide, palladium catalyst, and copper(I) iodide to the Schlenk flask.

    • Solvent/Base Addition: Add the anhydrous co-solvent (if used), followed by the amine base and the terminal alkyne via syringe.

    • Reaction: Stir the reaction mixture at room temperature or heat gently if necessary. The reaction is often rapid for aryl iodides. Monitor progress by TLC or GC-MS.

    • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.

    • Purification: Redissolve the crude material in a solvent like diethyl ether or ethyl acetate, wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer, concentrate, and purify by column chromatography.

// Nodes setup [label="1. Reaction Setup\n(Reagents, Solvent, Inert Gas)"]; reaction [label="2. Reaction\n(Heating, Stirring, Monitoring)"]; workup [label="3. Aqueous Workup\n(Quenching, Extraction)"]; purify [label="4. Purification\n(Chromatography)"]; analysis [label="5. Product Analysis\n(NMR, MS)"];

// Edges setup -> reaction; reaction -> workup; workup -> purify; purify -> analysis;

// Styling setup [fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [fillcolor="#FBBC05", fontcolor="#202124"]; purify [fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [fillcolor="#5F6368", fontcolor="#FFFFFF"]; } ` Caption: General workflow for a cross-coupling reaction.

Conclusion

The carbon-iodine bond in substituted aryl iodides is a highly tunable and reactive functional group that serves as a linchpin in modern organic synthesis. Its inherent weakness and the excellent leaving group ability of iodide confer high reactivity, which can be further modulated by the strategic placement of substituents on the aromatic ring. Electron-withdrawing groups are key to activating the substrate for SNAr reactions, while both electronic and steric factors play a nuanced role in the efficiency of metal-catalyzed cross-coupling reactions. A thorough understanding of these principles is essential for researchers in medicinal chemistry and materials science to design efficient synthetic routes and develop novel molecules.

References

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Iodo-1-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide presents a detailed overview of the predicted ¹H and ¹³C NMR spectral data for 4-Iodo-1-methoxy-2-methylbenzene. Due to the absence of publicly available experimental spectra for this specific isomer, this document utilizes predicted data generated from established computational models. These predictions serve as a valuable reference for researchers working with this and structurally related compounds. This guide also outlines a comprehensive, generalized experimental protocol for the acquisition of high-quality NMR data for small organic molecules.

Predicted NMR Spectral Data

The predicted ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. These predictions are based on computational algorithms that analyze the molecule's structure to estimate the chemical shifts (δ) in parts per million (ppm), the spin-spin coupling constants (J) in Hertz (Hz), and the signal multiplicities.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~7.51d~2.21HH-5
~7.38dd~8.4, 2.21HH-3
~6.65d~8.41HH-6
~3.84s-3H-OCH₃
~2.18s-3H-CH₃

Note: The predicted chemical shifts and coupling constants may vary slightly from experimental values depending on the solvent and other experimental conditions.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~156.9C-1
~139.8C-3
~138.4C-5
~127.2C-2
~110.8C-6
~85.7C-4
~55.6-OCH₃
~16.2-CH₃

Note: In standard proton-decoupled ¹³C NMR spectra, the signal intensities are not directly proportional to the number of carbon atoms.

Visualization of Structure-Spectra Correlation

The following diagram illustrates the logical correlation between the chemical structure of this compound and its predicted ¹H and ¹³C NMR chemical shifts.

G cluster_molecule This compound cluster_h_nmr Predicted ¹H NMR Signals cluster_c_nmr Predicted ¹³C NMR Signals mol H5 H-5 ~7.51 ppm (d) H5->mol H-5 H3 H-3 ~7.38 ppm (dd) H3->mol H-3 H6 H-6 ~6.65 ppm (d) H6->mol H-6 OCH3_H -OCH₃ ~3.84 ppm (s) OCH3_H->mol -OCH₃ CH3_H -CH₃ ~2.18 ppm (s) CH3_H->mol -CH₃ C1 C-1 ~156.9 ppm C1->mol C-1 C3 C-3 ~139.8 ppm C3->mol C-3 C5 C-5 ~138.4 ppm C5->mol C-5 C2 C-2 ~127.2 ppm C2->mol C-2 C6 C-6 ~110.8 ppm C6->mol C-6 C4 C-4 ~85.7 ppm C4->mol C-4 OCH3_C -OCH₃ ~55.6 ppm OCH3_C->mol -OCH₃ CH3_C -CH₃ ~16.2 ppm CH3_C->mol -CH₃

Caption: Correlation of the molecular structure of this compound with its predicted ¹H and ¹³C NMR signals.

Experimental Protocols

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules such as this compound. This protocol is based on standard procedures for a 400 MHz NMR spectrometer.[1][2] Instrument-specific parameters may require optimization.[3]

Sample Preparation
  • Sample Quantity : For a ¹H NMR spectrum, dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent.[3] For a ¹³C NMR spectrum, a higher concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.[1]

  • Solvent Selection : A deuterated solvent is used to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[2] Chloroform-d (CDCl₃) is a common choice for non-polar organic compounds. Other solvents such as acetone-d₆, dimethyl sulfoxide-d₆ (DMSO-d₆), or benzene-d₆ can be used depending on the sample's solubility.[1]

  • Dissolution and Filtration : Dissolve the sample completely in the chosen deuterated solvent in a small vial. To ensure a homogeneous magnetic field and prevent poor shimming, it is crucial to remove any particulate matter.[2] Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]

  • Internal Standard : For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added to the solvent at a concentration of 0.03-0.05% (v/v).[3]

NMR Instrument Operation (Generalized for a 400 MHz Spectrometer)

The following workflow outlines the key steps for acquiring ¹H and ¹³C NMR spectra.

G cluster_workflow NMR Data Acquisition Workflow A Sample Insertion B Locking on Solvent Signal A->B C Shimming for Magnetic Field Homogeneity B->C D Tuning and Matching the Probe C->D E Setting Acquisition Parameters (¹H or ¹³C) D->E F Data Acquisition (zg) E->F G Fourier Transformation and Phasing F->G H Baseline Correction and Integration G->H I Peak Picking and Referencing H->I J Data Analysis and Export I->J

Caption: A generalized workflow for NMR data acquisition.

1. Instrument Setup and Sample Insertion

  • Log in to the spectrometer's control software.

  • Eject any existing sample from the magnet.

  • Carefully insert the prepared NMR tube into the spinner turbine and place it in the sample changer or manually insert it into the magnet.

2. Locking and Shimming

  • The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Perform automatic or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

3. ¹H NMR Acquisition Parameters

  • Pulse Program : A standard single-pulse experiment (e.g., 'zg30') is typically used.[3]

  • Number of Scans (NS) : For a sample of sufficient concentration, 8 to 16 scans are usually adequate.

  • Relaxation Delay (D1) : A delay of 1-2 seconds between scans allows for the relaxation of the nuclei.[3]

  • Spectral Width (SW) : A typical spectral width for ¹H NMR is -2 to 14 ppm.

4. ¹³C NMR Acquisition Parameters

  • Pulse Program : A standard proton-decoupled experiment (e.g., 'zgpg30') is used to simplify the spectrum by removing C-H coupling.

  • Number of Scans (NS) : A significantly larger number of scans (e.g., 128 to 1024 or more) is required depending on the sample concentration.

  • Relaxation Delay (D1) : A delay of 2 seconds is a common starting point.

  • Spectral Width (SW) : A typical spectral width for ¹³C NMR is 0 to 220 ppm.

5. Data Processing

  • After data acquisition, a Fourier transform is applied to convert the free induction decay (FID) into the frequency-domain spectrum.

  • The spectrum is then phased to ensure all peaks are in the absorptive mode.

  • A baseline correction is applied to obtain a flat baseline.

  • For ¹H NMR, the signals are integrated to determine the relative number of protons.

  • The chemical shifts are referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for this compound, presented in a clear and accessible format for researchers and professionals in the field of drug development and chemical sciences. The included generalized experimental protocols offer a solid foundation for the acquisition of high-quality NMR data for this and similar small organic molecules. The visualization of the structure-spectra correlation aims to facilitate a deeper understanding of the relationship between molecular structure and its NMR signature.

References

An In-depth Technical Guide to the Synthesis of Iodinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iodinated aromatic compounds are pivotal intermediates in organic synthesis, particularly in the pharmaceutical and materials science sectors. Their utility stems from the unique reactivity of the carbon-iodine bond, which readily participates in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the key starting materials and synthetic strategies for the preparation of these valuable compounds, complete with experimental protocols and quantitative data to facilitate practical application.

Core Synthetic Strategies and Key Starting Materials

The synthesis of iodinated aromatic compounds can be broadly categorized into several key methodologies, each accommodating different starting materials and functional group tolerances. The choice of a particular method depends on the electronic nature of the aromatic substrate, the desired regioselectivity, and the overall synthetic strategy.

The primary starting materials for the synthesis of iodinated aromatic compounds include:

  • Activated Arenes (Phenols and Anilines): Electron-rich aromatic systems that readily undergo electrophilic substitution.

  • Aryl Amines: Versatile precursors for the Sandmeyer reaction, allowing for the introduction of iodine via a diazonium salt intermediate.

  • Unactivated Arenes: Aromatic hydrocarbons that require more forcing conditions or catalytic activation for iodination.

  • Aryl Halides: Precursors for halogen exchange reactions.

  • Organometallic Reagents: Including arylboronic acids and organolithium species, which can be converted to aryl iodides.

  • Arylhydrazines: Serve as precursors in metal-free iodination reactions.

The following sections will delve into the specifics of each synthetic approach, providing comparative data and detailed experimental procedures.

Electrophilic Aromatic Substitution (SEAr)

Electrophilic aromatic substitution is a fundamental and widely used method for the direct iodination of aromatic rings, particularly for electron-rich substrates like phenols and anilines.[1] Due to the low reactivity of molecular iodine (I₂), an activating agent, such as an oxidizing agent or a Lewis acid, is typically required to generate a more potent electrophilic iodine species ("I⁺").[2]

Common Reagents and Conditions

A variety of reagents can be employed for electrophilic iodination, each with its own advantages and limitations. Common iodinating agents include molecular iodine in the presence of an oxidizing agent (e.g., nitric acid, hydrogen peroxide), N-iodosuccinimide (NIS), and iodine monochloride (ICl).[1][3][4]

Quantitative Data for Electrophilic Iodination of Anisole
Reagent SystemSolventTemperature (°C)Time (h)Yield (%)Reference
I₂ / H₂O₂ / H₂SO₄Methanol25295[5]
NIS / TFA (cat.)Acetonitrile200.598[5]
I₂ / AgNO₃Methanol25192[4]
I₂ / HIO₃ / H₂SO₄Acetic Acid70385[6]
Experimental Protocol: Iodination of Anisole using NIS
  • To a solution of anisole (1.08 g, 10 mmol) in acetonitrile (20 mL) is added N-iodosuccinimide (2.25 g, 10 mmol).

  • Trifluoroacetic acid (0.077 mL, 1 mmol) is then added, and the mixture is stirred at room temperature for 30 minutes.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (20 mL).

  • The mixture is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 4-iodoanisole.

SEAr_Mechanism cluster_generation Step 1: Generation of Electrophile cluster_attack Step 2: Nucleophilic Attack cluster_deprotonation Step 3: Deprotonation I2 I-I I_plus I⁺ I2->I_plus Activation Ox [Oxidizing Agent] Ox->I_plus Sigma_Complex Sigma Complex (Arenium Ion) (Resonance Stabilized) I_plus->Sigma_Complex Arene Arene (Benzene Ring) Arene->Sigma_Complex π-attack Base Base Iodoarene Iodoarene Base->Iodoarene Sigma_Complex2 Sigma Complex Sigma_Complex2->Iodoarene -H⁺

Caption: General mechanism of Electrophilic Aromatic Iodination (SEAr).

The Sandmeyer Reaction

The Sandmeyer reaction is a powerful method for the synthesis of aryl iodides from aryl amines.[7][8] The process involves the diazotization of a primary aryl amine to form an aryl diazonium salt, which is then treated with an iodide source, typically potassium iodide (KI), to yield the corresponding aryl iodide.[9][10] A copper(I) catalyst is often not required for the iodination step, which is a key difference from the synthesis of aryl chlorides and bromides via the Sandmeyer reaction.[9]

Quantitative Data for the Sandmeyer Reaction
Starting Aryl AmineProductYield (%)Reference
AnilineIodobenzene80-90[9]
4-Nitroaniline4-Iodonitrobenzene75-85[11]
2-Chloroaniline2-Chloroiodobenzene70-80[4]
4-Methoxyaniline4-Iodoanisole85-95[9]
Experimental Protocol: Synthesis of 4-Iodotoluene from p-Toluidine
  • Dissolve p-toluidine (10.7 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 15 minutes at 0-5 °C.

  • In a separate flask, dissolve potassium iodide (24.9 g, 0.15 mol) in water (50 mL).

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain 4-iodotoluene.

Sandmeyer_Reaction start Aryl Amine (Ar-NH₂) diazonium Aryl Diazonium Salt (Ar-N₂⁺) start->diazonium NaNO₂, H⁺ (Diazotization) product Aryl Iodide (Ar-I) diazonium->product KI

Caption: Workflow for the Sandmeyer synthesis of aryl iodides.

Transition-Metal-Catalyzed C-H Iodination

In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of aryl iodides.[12] These methods allow for the direct iodination of arene C-H bonds, often with high regioselectivity that is complementary to classical electrophilic substitution.[13] Palladium is a commonly used catalyst for these transformations.[14]

Quantitative Data for Pd-Catalyzed C-H Iodination
SubstrateIodinating AgentCatalystLigandYield (%)Reference
Phenylacetic AcidI₂Pd(OAc)₂(none)85 (ortho)[12]
1,3-DimethoxybenzeneNISPd(OAc)₂Ac-Gly-OH90[13]
TolueneI₂Pd(OAc)₂3-Nitropyridine75 (meta)[14]
Hydrocinnamic Acid2-Nitrophenyl IodidePd(OAc)₂Ac-Gly-OH88 (meta)[15]
Experimental Protocol: Pd-Catalyzed ortho-Iodination of Phenylacetic Acid
  • In a sealed tube, combine phenylacetic acid (136 mg, 1 mmol), I₂ (381 mg, 1.5 mmol), and Pd(OAc)₂ (11.2 mg, 0.05 mmol).

  • Add trifluoroacetic acid (4 mL) as the solvent.

  • Heat the mixture at 100 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the solution with a saturated aqueous solution of sodium thiosulfate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the ortho-iodinated product.

CH_Iodination_Workflow start Arene Substrate + Iodinating Agent reaction Reaction Vessel (Solvent, Catalyst, Ligand) start->reaction heating Heating (if required) reaction->heating workup Aqueous Workup (Quenching, Extraction) heating->workup purification Purification (Chromatography, etc.) workup->purification product Iodinated Aromatic Compound purification->product

Caption: General experimental workflow for C-H iodination.

Other Synthetic Methods

Beyond the primary methods discussed, several other strategies are valuable for the synthesis of iodinated aromatic compounds.

  • Halogen Exchange (Finkelstein Reaction): This method involves the conversion of an aryl bromide or chloride to an aryl iodide using an iodide salt, often in the presence of a copper catalyst.[6]

  • Iodination of Organometallic Reagents: Arylboronic acids, arylsilanes, and organolithium compounds can be effectively converted to aryl iodides. For instance, lithiation of an arene with an organolithium reagent followed by quenching with iodine is a common approach.[1]

  • From Arylhydrazines: A metal- and base-free method has been developed for the synthesis of aryl iodides from arylhydrazine hydrochlorides and molecular iodine in DMSO.[16]

Experimental Protocol: Iodination of Phenylboronic Acid
  • Dissolve phenylboronic acid (1.22 g, 10 mmol) in methanol (20 mL).

  • Add a solution of sodium iodide (1.50 g, 10 mmol) in water (10 mL).

  • Add an aqueous solution of chloramine-T (2.28 g, 10 mmol) dropwise at room temperature.

  • Stir the mixture for 1 hour.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate and brine.

  • Dry over anhydrous sodium sulfate and concentrate to give iodobenzene.

Conclusion

The synthesis of iodinated aromatic compounds is a well-established field with a diverse array of methodologies available to the synthetic chemist. The choice of starting material and reaction conditions is crucial for achieving the desired product in high yield and purity. This guide has outlined the most prominent strategies, from classical electrophilic aromatic substitution and the Sandmeyer reaction to modern transition-metal-catalyzed C-H activation. The provided data and protocols serve as a practical resource for researchers and professionals in drug development and other areas of chemical science, facilitating the efficient synthesis of these important building blocks.

References

An In-depth Technical Guide to the Research Applications of 4-Iodo-1-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-1-methoxy-2-methylbenzene, a substituted aromatic iodide, serves as a versatile and valuable building block in modern organic synthesis. Its strategic placement of iodo, methoxy, and methyl groups on the benzene ring allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex organic molecules. This technical guide explores the core applications of this compound in research, with a particular focus on its role in the construction of bioactive compounds and functional materials. We will delve into its utility in palladium-catalyzed cross-coupling reactions, providing detailed experimental protocols and quantitative data to facilitate its application in the laboratory.

Chemical Properties and Reactivity

This compound, with the chemical formula C₈H₉IO, possesses a unique reactivity profile primarily dictated by the carbon-iodine (C-I) bond. The iodo group is an excellent leaving group in various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The presence of the electron-donating methoxy and methyl groups on the aromatic ring can influence the reactivity of the C-I bond and the regioselectivity of subsequent reactions.

Table 1: Physicochemical Properties of this compound Isomers

PropertyThis compound4-Iodo-2-methoxy-1-methylbenzene
CAS Number 75581-11-2, 63452-69-7220728-62-1
Molecular Formula C₈H₉IOC₈H₉IO
Molecular Weight 248.06 g/mol 248.06 g/mol
Boiling Point Not specified255.2°C at 760 mmHg[1]
Density Not specified1.634 g/cm³[1]
Flash Point Not specified108.2°C[1]

Core Applications in Research: A Hub for Molecular Elaboration

The primary application of this compound in research lies in its role as a versatile scaffold for the synthesis of more complex molecules through palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, and Heck couplings, are fundamental tools in modern organic chemistry for the construction of biaryl, aryl-alkyne, and aryl-alkene moieties, respectively. These structural motifs are prevalent in a vast array of pharmaceuticals, natural products, and advanced materials.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Complexity

The carbon-iodine bond in this compound is particularly amenable to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycles of various cross-coupling reactions.

G Generalized Palladium-Catalyzed Cross-Coupling Workflow A Aryl Iodide (this compound) F Reaction Mixture A->F B Coupling Partner (Boronic Acid, Alkyne, Alkene) B->F C Pd(0) Catalyst C->F D Base D->F E Solvent E->F G Heating/Stirring F->G Reaction Conditions H Workup & Purification G->H I Coupled Product H->I

Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals and liquid crystals. This compound can be coupled with a variety of arylboronic acids or their esters to generate substituted biaryl systems.

Table 2: Representative Suzuki-Miyaura Coupling Reactions with Iodoanisole Derivatives

EntryAryl IodideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
14-IodoanisolePhenylboronic acidPd/CK₂CO₃DMFReflux-41-92
21-Iodo-2-methylbenzene3-Methoxyphenylboronic acidPdCl₂(dppp)/KICs₂CO₃Toluene901580

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add the aryl iodide (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., toluene/water or DMF).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 ArPdIL Ar-Pd(II)-I(L2) Pd0->ArPdIL Oxidative Addition ArPdArB Ar-Pd(II)-Ar'(L2) ArPdIL->ArPdArB Transmetalation ArPdArB->Pd0 Reductive Elimination ArAr Ar-Ar' (Coupled Product) ArPdArB->ArAr ArI Ar-I (this compound) ArI->ArPdIL ArBOH2 Ar'-B(OH)2 (Boronic Acid) ArBOH2->ArPdArB Base Base Base->ArPdArB

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of aryl-alkynes. These structures are important intermediates in the synthesis of natural products, pharmaceuticals, and organic materials.

Table 3: Representative Sonogashira Coupling Reactions with Iodoanisole Derivatives

EntryAryl IodideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
14-IodoanisoleTrimethylsilylacetylenePd catalyst / CuITriethylamineTriethylamineRoom Temp.298
24-IodotoluenePhenylacetylenePd on alumina / Cu₂O-THF-DMA80-60

Experimental Protocol: Generalized Sonogashira Coupling

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Add a degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine, 3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or GC-MS.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.[2]

Sonogashira_Catalytic_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 ArPdIL Ar-Pd(II)-I(L2) Pd0->ArPdIL Oxidative Addition ArPdAlkynyl Ar-Pd(II)-Alkynyl(L2) ArPdIL->ArPdAlkynyl Transmetalation ArPdAlkynyl->Pd0 Reductive Elimination ArAlkynyl Ar-C≡C-R (Coupled Product) ArPdAlkynyl->ArAlkynyl CuI CuI CuAlkynyl Cu-Alkynyl CuI->CuAlkynyl CuAlkynyl->ArPdIL Alkyne R-C≡C-H Alkyne->CuAlkynyl Base Base Base->CuAlkynyl ArI Ar-I (this compound) ArI->ArPdIL

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.

The Heck reaction provides a method for the C-C coupling of an aryl halide with an alkene to form a substituted alkene. This reaction is a cornerstone of organic synthesis for the creation of stilbenes, cinnamates, and other important olefinic compounds.

Table 4: Representative Heck Coupling Reactions with Iodoanisole

EntryAryl IodideAlkeneCatalystBaseSolventTemp. (°C)Yield (%)
14-IodoanisoleStyrenePd on silicaDIPEAscCO₂/THF/Methanol145-
24-IodoanisoleMethyl acrylatePd on silicaDIPEAscCO₂/THF/Methanol155-

Experimental Protocol: Generalized Heck Reaction

  • In a reaction vessel, combine the aryl iodide (1.0 mmol), the alkene (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a base (e.g., triethylamine or K₂CO₃, 1.5-2.0 mmol).

  • Add a suitable solvent (e.g., DMF, acetonitrile, or toluene).

  • Heat the reaction mixture to the required temperature (often >100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • After cooling to room temperature, perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic phase, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired substituted alkene.

Heck_Catalytic_Cycle Heck Catalytic Cycle Pd0 Pd(0)L2 ArPdIL Ar-Pd(II)-I(L2) Pd0->ArPdIL Oxidative Addition AlkeneComplex [Ar-Pd(II)-I(L2)(Alkene)] ArPdIL->AlkeneComplex Alkene Coordination InsertionProduct R-CH(Ar)-CH2-Pd(II)-I(L2) AlkeneComplex->InsertionProduct Migratory Insertion ProductComplex [Product-Pd(0)-HI(L2)] InsertionProduct->ProductComplex β-Hydride Elimination ProductComplex->Pd0 Reductive Elimination Product Ar-CH=CH-R (Coupled Product) ProductComplex->Product ArI Ar-I (this compound) ArI->ArPdIL Alkene H2C=CHR Alkene->AlkeneComplex Base Base Base->Pd0

Caption: The catalytic cycle of the Heck cross-coupling reaction.

Applications in the Synthesis of Bioactive Molecules and Materials

The synthetic versatility of this compound makes it an attractive starting material for the synthesis of a variety of target molecules with potential applications in medicinal chemistry and materials science.

Pharmaceutical Intermediates

Patents have disclosed the use of 1-Iodo-4-methoxy-2-methylbenzene in the synthesis of compounds with inhibitory activity against protein kinase G, suggesting its potential as an intermediate in the development of novel therapeutics.[3] The ability to readily introduce diverse functionalities through cross-coupling reactions allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.

Materials Science

The biaryl and extended π-systems that can be constructed from this compound are of interest in the field of materials science. For instance, substituted biaryls are core components of many liquid crystal materials used in display technologies. The precise control over molecular structure afforded by cross-coupling reactions is crucial for tuning the mesomorphic properties of these materials.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in various research and development areas. Its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, which provide efficient routes to complex molecular architectures. For researchers in organic synthesis, medicinal chemistry, and materials science, this compound offers a reliable and adaptable platform for the construction of novel bioactive molecules and functional materials. The experimental protocols and data presented in this guide serve as a practical resource for harnessing the synthetic potential of this compound in the laboratory.

References

An In-depth Technical Guide on the Safety and Handling Precautions for 4-Iodo-1-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is no specific Safety Data Sheet (SDS) readily available for 4-Iodo-1-methoxy-2-methylbenzene. The following information is extrapolated from the safety data for the closely related compound, 4-Iodoanisole (1-Iodo-4-methoxybenzene), and should be used as a guide for handling this compound with the utmost caution, treating it as a substance with unknown toxicity.

This guide is intended for researchers, scientists, and drug development professionals. It is crucial to conduct a thorough risk assessment before handling this chemical and to always adhere to established laboratory safety protocols.

Hazard Identification and Classification

Based on the data for 4-Iodoanisole, this compound should be treated as a hazardous substance. The primary hazards are anticipated to be:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][2]

  • Light Sensitivity: The compound is light-sensitive.[1][3][4]

The following table summarizes the GHS hazard classifications for the analogous compound, 4-Iodoanisole.

Hazard Class Hazard Statement
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of the related compound 4-Iodoanisole. These values should be considered as estimates for this compound.

Property Value Source
Appearance Yellow to brown powder[1]
Molecular Formula C8H9IO[5]
Molecular Weight 248.06 g/mol [5]
Melting Point 46 - 51 °C / 114.8 - 123.8 °F[3][4]
Boiling Point 237 °C / 458.6 °F @ 726 mmHg[3]
Flash Point > 110 °C / > 230 °F[3]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to minimize exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_details Specifications Eye_Protection Eye Protection Eye_Details Chemical splash goggles and face shield conforming to EN166 (EU) or NIOSH (US) Eye_Protection->Eye_Details Hand_Protection Hand Protection Hand_Details Chemical-resistant gloves (Nitrile recommended, double-gloving advised) Hand_Protection->Hand_Details Body_Protection Body Protection Body_Details Chemical-resistant laboratory coat Body_Protection->Body_Details Respiratory_Protection Respiratory Protection Respiratory_Details Use in a certified chemical fume hood to avoid inhalation of dust Respiratory_Protection->Respiratory_Details

Caption: Recommended Personal Protective Equipment (PPE).

Safe Handling and Storage

Handling:

  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powdered form to prevent dust inhalation.[6]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.[1]

  • Minimize dust generation and accumulation.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.[1][3]

Storage:

  • Store in a tightly closed container.[1]

  • Keep in a cool, dry, and well-ventilated area.[1]

  • Protect from light.[1][3][4]

  • Store away from incompatible substances.[1]

First Aid Measures

The following first aid procedures are based on the potential hazards and should be administered promptly.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
Inhalation Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Spill_Response Start Chemical Spill Occurs Evacuate Evacuate immediate area Start->Evacuate Assess Assess the spill (Is it safe to clean up?) Evacuate->Assess Notify Notify supervisor and EHS Assess->Notify No PPE Don appropriate PPE Assess->PPE Yes End Spill Cleaned Up Notify->End Contain Contain the spill with inert absorbent material PPE->Contain Collect Sweep up and shovel into a suitable container for disposal Contain->Collect Decontaminate Decontaminate the area Collect->Decontaminate Dispose Dispose of waste in accordance with regulations Decontaminate->Dispose Dispose->End

Caption: Chemical Spill Response Workflow.

Experimental Protocol: Weighing and Solution Preparation

This protocol outlines the procedure for safely weighing the powdered form of this compound and preparing a solution.

  • Preparation:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Cover the work surface within the fume hood with absorbent, disposable bench paper.[6]

    • Assemble all necessary equipment (e.g., analytical balance, glassware, spatulas, solvent) and place it within the fume hood.

    • Don the appropriate PPE as detailed in the PPE section.

  • Weighing the Compound:

    • Perform all weighing operations within the chemical fume hood.[6]

    • Use a tared weigh boat or directly weigh the compound into the receiving vessel.

    • Carefully open the container of this compound.

    • Use a clean spatula to transfer the desired amount of powder, handling it gently to avoid creating dust.[6]

    • Once the desired amount is weighed, securely close the primary container.

  • Solution Preparation:

    • Slowly add the desired solvent to the vessel containing the weighed powder.

    • Ensure the addition is done in a controlled manner to avoid splashing.

    • Mix the solution using a magnetic stirrer or other appropriate method until the solid is fully dissolved.

    • Keep the container closed as much as possible during the dissolution process.

  • Decontamination and Waste Disposal:

    • Clean all glassware and equipment that came into contact with the chemical.

    • Dispose of any contaminated materials (e.g., weigh boats, gloves, bench paper) in a designated hazardous waste container.

    • Wash hands thoroughly after completing the procedure.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[3][4]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen iodide.[1][3]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[3][7]

References

A Comprehensive Technical Guide to the Synthesis of Substituted Iodoanisoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic methodologies for preparing substituted iodoanisoles. These compounds are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, owing to the reactivity of the carbon-iodine bond in cross-coupling reactions. This document details key experimental protocols, presents quantitative data in a comparative format, and illustrates reaction pathways and workflows.

Introduction

Substituted iodoanisoles are aromatic compounds featuring a methoxy group and an iodine atom on a benzene ring. The relative positions of these substituents significantly influence the molecule's reactivity and steric properties, making the regioselective synthesis of specific isomers a critical aspect of their chemistry. The primary methods for their synthesis can be broadly categorized into three main approaches: the Sandmeyer reaction of substituted anisidines, direct electrophilic iodination of substituted anisoles, and transition-metal-catalyzed C-H iodination. Each of these methods offers distinct advantages and disadvantages in terms of regioselectivity, substrate scope, and reaction conditions.

The Sandmeyer Reaction: A Regiospecific Approach

The Sandmeyer reaction is a classic and highly reliable method for the synthesis of aryl iodides from primary aromatic amines.[1][2][3] This method is particularly advantageous for the synthesis of specific iodoanisole isomers that are difficult to obtain through direct iodination, as the position of the iodine atom is determined by the starting anisidine isomer.[1] The reaction proceeds via the diazotization of an anisidine derivative, followed by the displacement of the diazonium group with iodide.[2][3]

General Workflow for the Sandmeyer Reaction

The overall process of the Sandmeyer reaction for the synthesis of iodoanisoles can be visualized as a two-step sequence: diazotization of the starting anisidine and the subsequent reaction with an iodide salt.

Sandmeyer_Workflow cluster_reagents1 cluster_reagents2 Anisidine Substituted Anisidine Diazonium Aryl Diazonium Salt Intermediate Anisidine->Diazonium Diazotization (0-5 °C) Iodoanisole Substituted Iodoanisole Diazonium->Iodoanisole Iodide Displacement (Room Temp. to gentle warming) NaNO2 NaNO2, Acid (e.g., HCl, H2SO4) KI KI solution

Caption: Workflow for the Sandmeyer synthesis of iodoanisoles.

Experimental Protocol: Synthesis of 4-Iodoanisole from p-Anisidine

This protocol is a representative example of the Sandmeyer reaction.

Materials:

  • p-Anisidine

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Ice

  • Sodium Thiosulfate (Na₂S₂O₃) solution (for workup)

  • Ether or Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (for drying)

Procedure:

  • Diazotization:

    • In a flask, dissolve p-anisidine in a solution of concentrated HCl or H₂SO₄ and water.

    • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of NaNO₂ dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a color change.

    • Stir the mixture for an additional 15-30 minutes at 0-5 °C.

  • Iodide Displacement:

    • In a separate beaker, dissolve KI in water.

    • Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

    • Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours. Gentle warming may be required to ensure complete decomposition of the diazonium salt.

  • Workup and Purification:

    • Extract the crude product with a suitable organic solvent like ether or dichloromethane.

    • Wash the organic layer with an aqueous solution of Na₂S₂O₃ to remove any unreacted iodine.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude iodoanisole can be further purified by distillation or recrystallization.

Quantitative Data for Sandmeyer Synthesis of Iodoanisoles
Starting AnisidineProductYield (%)Reference
3,5-Dimethoxyaniline1-Iodo-3,5-dimethoxybenzene75[4]
4-Aminobenzaldehyde derivativeCorresponding iodo-derivative74 (of alcohol precursor)[4]

Direct Electrophilic Iodination

Direct iodination of the anisole ring is a more atom-economical approach. However, elemental iodine is not sufficiently electrophilic to react with anisole directly; therefore, an activating agent or a more potent iodine source is required.[5] This method often yields a mixture of ortho and para isomers, with the para product generally being the major isomer due to steric hindrance at the ortho position.

Iodination using N-Iodosuccinimide (NIS) with an Acid Catalyst

A widely used method for the iodination of activated aromatic rings involves the use of N-iodosuccinimide (NIS) in the presence of a catalytic amount of a Brønsted or Lewis acid.[6] Trifluoroacetic acid (TFA) is a commonly employed catalyst.[6]

NIS_Iodination_Mechanism cluster_reagents Anisole Substituted Anisole Sigma_Complex Sigma Complex (Resonance Stabilized) Anisole->Sigma_Complex Electrophilic Attack Iodoanisole Substituted Iodoanisole Sigma_Complex->Iodoanisole Deprotonation NIS NIS Activated_Iodine Activated Iodine Species (e.g., I-TFA) NIS->Activated_Iodine Activation TFA TFA (catalyst) TFA->Activated_Iodine Activated_Iodine->Sigma_Complex

Caption: General mechanism for NIS/TFA mediated iodination.

Materials:

  • Anisole

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic Acid (TFA)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate

Procedure: [5]

  • To a solution of anisole (1.0 mmol) in acetonitrile (10 mL) at room temperature, add N-iodosuccinimide (1.1 mmol).

  • Add a catalytic amount of trifluoroacetic acid (0.1 mmol).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 15-30 minutes.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Oxidative Iodination with Hydrogen Peroxide and Potassium Iodide

This method provides an environmentally friendly approach to iodination, using hydrogen peroxide as a green oxidant.[7][8][9]

Materials:

  • Anisole

  • Potassium Iodide (KI)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Aqueous Sodium Bisulfite (NaHSO₃) solution

Procedure:

  • Dissolve concentrated H₂SO₄ in methanol.

  • Add the anisole substrate and potassium iodide to the solution.

  • Add 30% H₂O₂ and stir the mixture.

  • After the reaction is complete (monitored by TLC), pour the reaction mixture into dichloromethane.

  • Wash the organic phase with an aqueous solution of NaHSO₃, followed by water.

  • Dry the organic layer over anhydrous Na₂SO₄, and evaporate the solvent.

  • Purify the crude product by chromatography.

Quantitative Data for Direct Iodination of Substituted Anisoles
SubstrateReagentsProduct(s)Yield (%)Reference
AnisoleI₂, PVP-H₂O₂, H₃PW₁₂O₄₀4-Iodoanisole92[8][9]
AnisoleNIS, FeCl₃4-Iodoanisole, 2-Iodoanisole (93:7)86[10]
3,5-DichlorophenolAg₂SO₄, I₂2-Iodo-3,5-dichlorophenol68[11]
3,5-DichloroanisoleNIS, PTSA4-Iodo-3,5-dichloroanisole68[11]
3,5-DichloroanisoleAg₂SO₄, I₂ in ACN4-Iodo-3,5-dichloroanisole65[11]
VanillinLaccase, KI, O₂5-Iodovanillin85[12]

Transition-Metal-Catalyzed C-H Iodination

Recent advances in organic synthesis have led to the development of transition-metal-catalyzed C-H activation and functionalization reactions, providing novel routes to substituted iodoanisoles. Palladium-catalyzed reactions are particularly prominent in this area.[13][14][15][16][17][18] These methods can offer unique regioselectivities that are complementary to classical electrophilic substitution patterns.

Palladium-Catalyzed C-H Iodination

Palladium catalysts, in conjunction with a directing group on the substrate, can facilitate the iodination of specific C-H bonds.[16][17][18] The catalytic cycle typically involves C-H activation to form a palladacycle intermediate, followed by oxidative addition of an iodine source and reductive elimination to yield the iodinated product.[16]

Palladium_Catalytic_Cycle Pd_II_cat Pd(II) Catalyst Palladacycle Palladacycle Intermediate Pd_II_cat->Palladacycle C-H Activation Pd_IV_intermediate Pd(IV) Intermediate Palladacycle->Pd_IV_intermediate Oxidative Addition Pd_IV_intermediate->Pd_II_cat Product Iodoanisole Product Pd_IV_intermediate->Product Reductive Elimination Substrate Anisole Derivative (with directing group) Substrate->Palladacycle Iodine_Source Iodine Source (e.g., I₂) Iodine_Source->Pd_IV_intermediate

Caption: A simplified catalytic cycle for Pd(II)-catalyzed C-H iodination.

Gold-Catalyzed Iodination

Gold(I) complexes have emerged as effective catalysts for the iodination of electron-rich arenes, including anisole derivatives, using NIS as the iodine source.[19] These reactions often proceed under mild conditions and exhibit good functional group tolerance.[19]

Materials:

  • Anisole

  • N-Iodosuccinimide (NIS)

  • Ph₃PAuNTf₂ (catalyst)

  • Dichloromethane (CH₂Cl₂)

Procedure: [19]

  • In a vial, dissolve anisole (0.5 mmol) and NIS (0.55 mmol) in dichloromethane (2.5 mL).

  • Add the gold catalyst, Ph₃PAuNTf₂ (5 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture and purify by column chromatography.

Quantitative Data for Transition-Metal-Catalyzed Iodination
SubstrateCatalystIodine SourceProductYield (%)Reference
AnisolePh₃PAuNTf₂NIS4-Iodoanisole98[19]
2-PhenylpyridinePd(OAc)₂I₂ortho-Iodinated product-[16]
Anisole DerivativesPd/Norbornene, S,O-ligandAryl Iodidemeta-Arylated Anisoleup to 92[13]

Conclusion

The synthesis of substituted iodoanisoles can be achieved through several effective methodologies. The choice of the synthetic route depends on the desired regioselectivity, the nature of the substituents on the anisole ring, and the required reaction conditions. The Sandmeyer reaction offers excellent regiocontrol starting from the corresponding anisidine isomers. Direct electrophilic iodination methods are often more direct but may lead to mixtures of isomers, although modern catalytic systems using NIS or oxidative conditions have improved selectivity. Transition-metal-catalyzed C-H iodination represents a frontier in this field, enabling the functionalization of otherwise unreactive C-H bonds and providing access to novel substitution patterns. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable method for their specific synthetic goals in the development of new chemical entities.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Iodo-1-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-iodo-1-methoxy-2-methylbenzene in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2][3] This palladium-catalyzed reaction is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and generally high yields, making it a favored method in pharmaceutical and agrochemical research.[1][4]

General Reaction Scheme

The coupling of this compound with a generic arylboronic acid is depicted below:

Scheme 1: Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. For an electron-rich aryl iodide such as this compound, the following considerations are crucial.

Catalyst and Ligand: Palladium catalysts are the most effective for this transformation.[5] While ligandless catalysts can be employed, the use of phosphine ligands is common to improve reaction efficiency and prevent side reactions.[6] Common catalyst systems include:

  • Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand like triphenylphosphine (PPh₃) or a more specialized ligand like SPhos or XantPhos.[7][8]

  • Palladium on carbon (Pd/C) can be a cost-effective and easily removable catalyst.[9]

  • Pre-formed palladium complexes such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are also highly effective.[10]

Base: The choice of base is critical and often works in concert with the solvent.[10] Inorganic bases are typically used to facilitate the transmetalation step. Common choices include:

  • Potassium carbonate (K₂CO₃)

  • Cesium carbonate (Cs₂CO₃)

  • Potassium phosphate (K₃PO₄)

Solvent: A variety of solvents can be used, often in aqueous mixtures to aid in the dissolution of the inorganic base.[4] Suitable solvents include:

  • Dimethylformamide (DMF)[9]

  • 1,4-Dioxane/Water mixtures[10]

  • Acetone/Water mixtures[6]

  • Acetonitrile/Water mixtures[7][8]

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura couplings of structurally similar aryl iodides, providing a baseline for the optimization of reactions with this compound.

Table 1: Catalyst and Base Screening for a Generic Aryl Iodide Coupling

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O (4:1)10085
2Pd₂(dba)₃ (1)SPhos (2)K₃PO₄ (2)Toluene11092
3Pd(PPh₃)₄ (3)-Na₂CO₃ (2)DMF/H₂O (5:1)9088
4Pd/C (5)-K₂CO₃ (2.5)Ethanol/H₂O (3:1)8078
5Pd(dppf)Cl₂ (2)-Cs₂CO₃ (2)Acetonitrile/H₂O (4:1)8595

Table 2: Substrate Scope with 4-Iodoanisole (a structural analog)

EntryArylboronic AcidCatalyst SystemBaseSolventYield (%)
1Phenylboronic acidPd(OAc)₂/N-XantPhosK₂CO₃DMF/H₂O94
24-Tolylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O91
33-Methoxyphenylboronic acidPd/CK₂CO₃DMF85
42-Thienylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O89

Experimental Protocols

The following are detailed protocols for performing a Suzuki-Miyaura coupling reaction with this compound.

Protocol 1: General Procedure using Pd(dppf)Cl₂

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1-5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous and degassed 1,4-dioxane and water (e.g., 4:1 mixture)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃ under a counterflow of inert gas.[10]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times to ensure all oxygen is removed.[4][10]

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.[4][10]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4][10]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[4][10]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4][10]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[4][10]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Palladium on carbon (Pd/C, 10 wt. %, 1.4 mol% of Pd)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Dimethylformamide (DMF) (8 mL)

  • Microwave reactor vial

Procedure:

  • Reaction Setup: In a microwave reactor vial, combine this compound, the arylboronic acid, Pd/C, and K₂CO₃.[9]

  • Solvent Addition: Add DMF to the vial.[9]

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture under reflux conditions for a predetermined time (e.g., 30-90 minutes).[9]

  • Work-up: After cooling, the reaction mixture can be processed as described in Protocol 1.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r2_complex R¹-Pd(II)L₂-R² transmetalation->pd2_r2_complex reductive_elimination Reductive Elimination pd2_r2_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Product) reductive_elimination->product r1x R¹-X (this compound) r1x->oxidative_addition r2by2 R²-B(OR)₂ (Arylboronic Acid) r2by2->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

This diagram outlines the general workflow for setting up, running, and working up a Suzuki-Miyaura coupling reaction in a laboratory setting.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification arrow arrow reagents 1. Weigh Reagents: - Aryl Iodide - Boronic Acid - Catalyst - Base assembly 2. Assemble Glassware (Schlenk Flask) reagents->assembly inert 3. Purge with Inert Gas assembly->inert solvent 4. Add Degassed Solvent inert->solvent heat 5. Heat to Target Temperature solvent->heat monitor 6. Monitor Progress (TLC/LC-MS) heat->monitor cool 7. Cool to Room Temp. monitor->cool extract 8. Extraction with Organic Solvent cool->extract dry 9. Dry Organic Layer extract->dry concentrate 10. Concentrate dry->concentrate purify 11. Column Chromatography concentrate->purify

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Note: A Detailed Protocol for the Sonogashira Coupling of 4-Iodo-1-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive experimental protocol for the Sonogashira coupling of 4-iodo-1-methoxy-2-methylbenzene with a terminal alkyne. The Sonogashira reaction is a powerful and versatile cross-coupling method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes.[1][2] This reaction is widely utilized in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, due to its mild reaction conditions and broad functional group tolerance.[1] This protocol details the necessary reagents, equipment, and step-by-step procedures for successfully carrying out this transformation, as well as methods for purification and characterization of the desired product.

Reaction Scheme

Caption: General scheme for the Sonogashira coupling of this compound with a terminal alkyne.

Quantitative Data Summary

The following table summarizes the typical reagents and their quantities for the Sonogashira coupling of this compound with phenylacetylene on a 1 mmol scale.

Reagent/ComponentMolecular FormulaMolar Mass ( g/mol )EquivalentsAmount (1 mmol scale)
This compoundC₈H₉IO248.061.0248 mg
PhenylacetyleneC₈H₆102.141.2122.6 mg (125 µL)
PdCl₂(PPh₃)₂C₃₆H₃₀Cl₂P₂Pd701.900.03 (3 mol%)21.1 mg
Copper(I) Iodide (CuI)CuI190.450.05 (5 mol%)9.5 mg
Triethylamine (TEA)(C₂H₅)₃N101.193.0303.6 mg (418 µL)
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11-10 mL

Experimental Protocol

This protocol describes the copper-palladium co-catalyzed Sonogashira coupling of this compound with phenylacetylene.[1][2] It is crucial to perform the reaction under an inert atmosphere to prevent the oxidation of the palladium catalyst.

3.1 Materials and Equipment

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware (Schlenk flask or oven-dried round-bottom flask, condenser, etc.)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen) with a manifold

  • Syringes and needles

  • Septa

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

3.2 Reaction Setup

  • To an oven-dried Schlenk flask or a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq, 248 mg), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq, 21.1 mg), and copper(I) iodide (0.05 eq, 9.5 mg).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Under a positive pressure of the inert gas, add anhydrous tetrahydrofuran (10 mL) via syringe.

  • Sequentially add anhydrous triethylamine (3.0 eq, 418 µL) and phenylacetylene (1.2 eq, 125 µL) via syringe while stirring.

3.3 Reaction Conditions

  • Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • To monitor the reaction, take a small aliquot from the reaction mixture using a syringe and spot it on a TLC plate. A suitable eluent system, for example, 9:1 hexanes:ethyl acetate, can be used to track the consumption of the starting aryl iodide.

  • The reaction is typically complete within 2-12 hours. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

3.4 Workup and Purification

  • Once the reaction is complete, as indicated by TLC, cool the mixture to room temperature if it was heated.

  • Dilute the reaction mixture with diethyl ether or ethyl acetate (20 mL).

  • Wash the organic mixture with a saturated aqueous solution of ammonium chloride (2 x 20 mL) to remove the amine base and copper salts.

  • Wash the organic layer with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by flash column chromatography on silica gel. A solvent gradient of hexanes and ethyl acetate (e.g., starting with pure hexanes and gradually increasing the polarity with ethyl acetate) is typically effective for isolating the pure coupled product, 1-methoxy-2-methyl-4-(phenylethynyl)benzene.

3.5 Characterization

The structure and purity of the final product can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).

Experimental Workflow Diagram

Sonogashira_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Reactants: - this compound - PdCl₂(PPh₃)₂ - CuI inert Establish Inert Atmosphere reagents->inert solvents Add Solvents & Reagents: - Anhydrous THF - Anhydrous TEA - Phenylacetylene inert->solvents stir Stir at Room Temperature solvents->stir monitor Monitor by TLC stir->monitor quench Dilute with Ether/ Wash with NH₄Cl (aq) monitor->quench extract Extract & Dry Organic Layer quench->extract concentrate Concentrate in vacuo extract->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Experimental workflow for the Sonogashira coupling.

Signaling Pathway and Logical Relationships

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][2]

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_oxidative Oxidative Addition Ar-Pd(II)-I(L₂) pd0->pd_oxidative Ar-I pd_transmetal Transmetalation Ar-Pd(II)-C≡CR(L₂) pd_oxidative->pd_transmetal Cu-C≡CR pd_reductive Reductive Elimination pd_transmetal->pd_reductive pd_reductive->pd0 product Ar-C≡CR pd_reductive->product alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide CuI, Base cu_acetylide->pd_oxidative base Base (TEA) base->alkyne

Caption: Catalytic cycles of the Sonogashira coupling reaction.

This application note provides a solid foundation for researchers to successfully perform the Sonogashira coupling with this compound. The provided protocol and data are representative, and optimization of reaction conditions may be necessary for different terminal alkynes or specific laboratory setups.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Iodo-1-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 4-Iodo-1-methoxy-2-methylbenzene in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures relevant to pharmaceutical and materials science research.

Introduction

This compound is a versatile aryl iodide building block. The presence of the electron-donating methoxy and methyl groups can influence the reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions. The iodine atom serves as an excellent leaving group, facilitating oxidative addition to a palladium(0) catalyst, which is the initial step in many cross-coupling catalytic cycles. This document outlines protocols for several key transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. While specific literature examples for this exact substrate are limited, the provided protocols are based on well-established procedures for structurally similar aryl iodides and serve as a robust starting point for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds through the coupling of an organohalide with an organoboron compound.[1] This reaction is widely used for the synthesis of biaryl compounds.

Quantitative Data Summary for Suzuki-Miyaura Coupling

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of aryl iodides with various boronic acids. These conditions can be adapted for this compound.

EntryAryl HalideCoupling PartnerPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-IodoanisolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295Adapted from literature[2]
21-Iodo-4-methylbenzene2-Methoxyphenylboronic acidPdCl₂(dppf) (1)-KIToluene1101584[3]
31-Iodo-2-methylbenzene3-Methoxyphenylboronic acidPdCl₂(dppp) (1)-KIToluene1101580[3]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or microwave vial, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Stir the reaction mixture vigorously and heat to 80-110 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle and Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: This compound, Boronic Acid, Base cat Add Pd Catalyst and Ligand start->cat solv Add Degassed Solvents cat->solv inert Establish Inert Atmosphere (Ar/N2) solv->inert heat Heat and Stir (80-110 °C) inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Aqueous Workup & Extraction cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end Isolated Product Heck_Cycle pd0 Pd(0)L_n pd_aryl Ar-Pd(II)-I(L_n) pd0->pd_aryl Oxidative Addition (Ar-I) base_h Base-H+ I- pd_alkene [Ar-Pd(II)(alkene)(L_n)]+ pd_aryl->pd_alkene Alkene Coordination pd_insertion R-CH(Ar)-CH2-Pd(II)-I(L_n) pd_alkene->pd_insertion Migratory Insertion pd_insertion->pd0 β-Hydride Elimination & Reductive Elimination (+ Product, + HI) product Substituted Alkene reactant1 Ar-I reactant2 Alkene base Base Sonogashira_Components cluster_reactants Reactants cluster_catalysts Catalytic System cluster_conditions Reaction Conditions aryl_halide This compound pd_cat Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) aryl_halide->pd_cat Oxidative Addition alkyne Terminal Alkyne cu_cat Copper(I) Co-catalyst (e.g., CuI) alkyne->cu_cat Forms Copper Acetylide product Disubstituted Alkyne pd_cat->product Catalyzes C-C bond formation cu_cat->pd_cat Transmetalation base Amine Base (e.g., Et₃N) base->alkyne Deprotonates solvent Anhydrous Solvent (e.g., THF, Toluene) solvent->pd_cat Solubilizes Buchwald_Hartwig_Cycle pd0 Pd(0)L pd_aryl Ar-Pd(II)-I(L) pd0->pd_aryl Oxidative Addition (Ar-I) pd_amido Ar-Pd(II)-NR'R''(L) pd_aryl->pd_amido Amine Coordination & Deprotonation (+ R'R''NH, + Base) pd_amido->pd0 Reductive Elimination (+ Ar-NR'R'') product Ar-NR'R'' reactant1 Ar-I reactant2 R'R''NH

References

Application Notes and Protocols: Iodination of 1-Methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the electrophilic iodination of 1-methoxy-2-methylbenzene (2-methylanisole) to synthesize 4-iodo-1-methoxy-2-methylbenzene. Iodoarenes are valuable synthetic intermediates in pharmaceutical and materials science, particularly in cross-coupling reactions. The described method utilizes molecular iodine in the presence of an oxidizing agent, hydrogen peroxide, offering an effective and environmentally conscious approach to aromatic iodination.[1]

Introduction

The iodination of aromatic compounds is a fundamental transformation in organic synthesis. 1-Methoxy-2-methylbenzene is an electron-rich aromatic substrate, activated towards electrophilic aromatic substitution by the strongly activating methoxy group and the weakly activating methyl group. The directing effects of these substituents favor substitution at the C4 position (para to the methoxy group), leading to the regioselective formation of this compound.

Traditional iodination methods often employ harsh reagents or heavy metals. The protocol detailed herein is based on an oxidative iodination system using molecular iodine (I₂) and 30% hydrogen peroxide (H₂O₂).[1][2] This system generates a more potent electrophilic iodine species in situ, allowing the reaction to proceed under mild conditions with high efficiency.[2] Water is the only byproduct of the oxidant, aligning with the principles of green chemistry.[2]

Reaction Scheme

Reaction scheme for the iodination of 1-methoxy-2-methylbenzene

Figure 1. Regioselective iodination of 1-methoxy-2-methylbenzene to this compound.

Experimental Protocol: Oxidative Iodination

This protocol is adapted from established procedures for the oxidative iodination of activated arenes.[1][2][3]

3.1 Materials and Equipment

  • Reagents:

    • 1-Methoxy-2-methylbenzene (≥98%)

    • Iodine (I₂, crystal, ≥99.8%)

    • Hydrogen Peroxide (H₂O₂, 30% aqueous solution)

    • Methanol (MeOH, ACS grade)

    • Sulfuric Acid (H₂SO₄, concentrated, 95-98%)

    • Dichloromethane (CH₂Cl₂, ACS grade)

    • Sodium thiosulfate (Na₂S₂O₃, anhydrous) or Sodium bisulfite (NaHSO₃)

    • Saturated Sodium Bicarbonate solution (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Heating mantle or oil bath

    • Separatory funnel (250 mL)

    • Rotary evaporator

    • Glassware for extraction and filtration

    • Thin-Layer Chromatography (TLC) plates (silica gel)

3.2 Reagent and Reaction Data

All quantitative data for a typical reaction scale are summarized in the table below.

ReagentMolar Mass ( g/mol )Amount (mmol)Molar Eq.Volume/Mass
1-Methoxy-2-methylbenzene122.1710.01.01.22 g (1.24 mL)
Iodine (I₂)253.8110.01.02.54 g
Hydrogen Peroxide (30% aq.)34.0120.02.02.27 mL
Sulfuric Acid (conc.)98.0815.01.50.82 mL
Methanol (Solvent)---50 mL

3.3 Detailed Procedure

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add methanol (50 mL) and carefully add concentrated sulfuric acid (0.82 mL, 15.0 mmol).

  • Addition of Reactants: To the acidic methanol solution, add 1-methoxy-2-methylbenzene (1.24 mL, 10.0 mmol) and iodine (2.54 g, 10.0 mmol).

  • Initiation: Add 30% hydrogen peroxide (2.27 mL, 20.0 mmol) dropwise to the stirred mixture at room temperature.

  • Reaction: Heat the mixture to 40-45 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The starting material is UV-active and the product will be a new, less polar spot.

  • Work-up: a. After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into a separatory funnel containing dichloromethane (50 mL) and 100 mL of water. b. Wash the organic layer sequentially with a 10% aqueous solution of sodium thiosulfate (2 x 30 mL) to remove excess iodine (the organic layer will turn from purple/brown to colorless or pale yellow), saturated sodium bicarbonate solution (1 x 30 mL), and brine (1 x 30 mL).[2][4] c. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product, an oil or low-melting solid, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

3.4 Expected Results

The reaction is expected to be highly regioselective for the 4-iodo isomer. Based on similar iodinations of activated anisoles, the isolated yield of the pure product is anticipated to be in the range of 80-95%.[2]

Workflow Visualization

The following diagram illustrates the key stages of the experimental procedure.

Iodination_Workflow prep Preparation (Acidic Methanol) reactants Reactant Addition (Substrate, I₂) prep->reactants initiation Initiation (Add H₂O₂) reactants->initiation reaction Reaction (Heat at 45°C, 4-6h) initiation->reaction workup Aqueous Work-up (Quench, Extract, Wash) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product (this compound) purification->product

Caption: Experimental workflow for the oxidative iodination of 1-methoxy-2-methylbenzene.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Hydrogen peroxide (30%) is a strong oxidizer. Avoid contact with skin and combustible materials.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

  • Iodine is corrosive and can cause stains. Avoid inhalation of vapors.

References

Application Notes: 4-Iodo-1-methoxy-2-methylbenzene in the Synthesis of Novel Polymeric Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Iodo-1-methoxy-2-methylbenzene is an aromatic organic compound with significant potential as a monomer for the synthesis of advanced polymeric materials. Its molecular structure, featuring a reactive iodine atom, an electron-donating methoxy group, and a methyl group, makes it a versatile building block for creating polymers with tailored electronic and physical properties. The presence of the iodo group allows for participation in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are fundamental for the synthesis of conjugated polymers. These polymers are of great interest in materials science for their potential applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The methoxy and methyl substituents on the benzene ring can enhance the solubility of the resulting polymers in common organic solvents, which is a crucial factor for their processability into thin films for device fabrication. Furthermore, these groups can influence the polymer's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby affecting the material's charge transport characteristics and optical properties.

This document provides a detailed experimental protocol for the synthesis of a hypothetical copolymer using this compound as a monomer via a Suzuki polymerization reaction. It also includes a summary of expected material properties and diagrams illustrating the synthetic workflow and structure-property relationships.

Quantitative Data Summary

The following table summarizes the expected properties of a hypothetical copolymer synthesized from this compound and a generic phenylene-bis(boronic acid) comonomer. These values are representative of what could be expected for a poly(phenylene)-type polymer and would need to be confirmed experimentally.

PropertyExpected Value Range
Number Average Molecular Weight (Mn)10,000 - 50,000 g/mol
Weight Average Molecular Weight (Mw)20,000 - 150,000 g/mol
Polydispersity Index (PDI)1.5 - 3.0
HOMO Energy Level-5.2 to -5.8 eV
LUMO Energy Level-2.5 to -3.0 eV
Optical Bandgap (Eg)2.5 - 3.0 eV
Photoluminescence (PL) Maximum400 - 500 nm (in solution)
Electrical Conductivity (doped)10⁻⁵ to 10⁻¹ S/cm

Experimental Protocols

Synthesis of a Poly(phenylene) Copolymer via Suzuki Polymerization

This protocol describes a general procedure for the synthesis of a copolymer from this compound and a comonomer, for example, 1,4-phenylenediboronic acid.

Materials:

  • This compound

  • 1,4-Phenylenediboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Deionized water

  • Argon or Nitrogen gas

Equipment:

  • Three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer with hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • Reactor Setup: Assemble a three-neck round-bottom flask with a condenser, a magnetic stir bar, and an inert gas inlet/outlet. Ensure all glassware is thoroughly dried before use.

  • Reagent Addition: To the flask, add equimolar amounts of this compound and 1,4-phenylenediboronic acid.

  • Catalyst and Base: Add the palladium catalyst, Pd(PPh₃)₄ (typically 1-3 mol% relative to the monomers). Add an excess of potassium carbonate (approximately 3-4 equivalents per mole of the boronic acid monomer).

  • Solvent Addition: Add a mixture of toluene and DMF (e.g., in a 4:1 v/v ratio) to the flask to achieve a monomer concentration of approximately 0.1 M.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (Argon or Nitrogen) for at least 30 minutes to remove any oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Polymerization Reaction: Heat the reaction mixture to 90-100°C with vigorous stirring. The reaction progress can be monitored by taking small aliquots and analyzing them by techniques such as GPC (Gel Permeation Chromatography) to observe the increase in molecular weight. The reaction is typically run for 24-72 hours.

  • End-capping: After the desired molecular weight is achieved, the polymerization can be terminated by adding a small amount of an end-capping agent, such as bromobenzene or phenylboronic acid, and stirring for an additional 4-6 hours.

  • Polymer Precipitation: Cool the reaction mixture to room temperature. Slowly pour the viscous polymer solution into a large volume of stirred methanol to precipitate the polymer.

  • Purification: Collect the precipitated polymer by filtration. The polymer should be further purified to remove any residual catalyst and oligomers. This can be done by Soxhlet extraction with solvents such as methanol, acetone, and hexane. The purified polymer is then dissolved in a suitable solvent like chloroform or toluene and re-precipitated into methanol.

  • Drying: Collect the final polymer product by filtration and dry it under vacuum at 40-60°C for 24 hours.

Visualizations

experimental_workflow A 1. Reactor Setup (Three-neck flask, condenser, inert gas) B 2. Reagent Addition (Monomers, Catalyst, Base) A->B Load C 3. Solvent Addition & Degassing (Toluene/DMF, Argon purge) B->C Prepare D 4. Polymerization (90-100°C, 24-72h) C->D Initiate E 5. End-capping (e.g., Bromobenzene) D->E Terminate F 6. Precipitation (Pour into Methanol) E->F Isolate G 7. Purification (Soxhlet Extraction) F->G Purify H 8. Final Product (Dry Polymer) G->H Dry

Caption: Suzuki Polymerization Workflow for the synthesis of a copolymer using this compound.

structure_property_relationship cluster_monomer Monomer Structure: this compound cluster_properties Resulting Polymer Properties Monomer Core Benzene Ring Electronic Modified Electronic Properties (HOMO/LUMO levels) Monomer->Electronic Forms conjugated backbone Iodo Iodo Group (-I) Iodo->Monomer Enables polymerization Methoxy Methoxy Group (-OCH3) Solubility Enhanced Solubility Methoxy->Solubility Methyl Methyl Group (-CH3) Methyl->Solubility Processability Improved Processability Solubility->Processability Performance Device Performance Electronic->Performance Processability->Performance

Caption: Logical relationship between the monomer's functional groups and the resulting polymer's properties.

Application Notes and Protocols for the Scale-Up Synthesis of 4-Iodo-1-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-1-methoxy-2-methylbenzene is a valuable substituted aromatic halide intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. Its iodo- and methoxy-substituted toluene core allows for a variety of subsequent chemical transformations, making it a key building block in medicinal chemistry. This document provides detailed application notes and scalable protocols for the synthesis of this compound, focusing on practical considerations for laboratory and pilot-plant scale production. The synthesis is presented as a two-step process: the methylation of o-cresol to form 2-methylanisole, followed by the regioselective iodination of 2-methylanisole.

Synthesis Overview

The overall synthesis pathway involves two key transformations:

  • Williamson Ether Synthesis: Formation of the precursor, 2-methylanisole (1-methoxy-2-methylbenzene), from o-cresol and a suitable methylating agent. This is a well-established and scalable method for ether formation.[1][2][3]

  • Electrophilic Aromatic Iodination: Introduction of an iodine atom at the para-position of 2-methylanisole. The methoxy and methyl groups on the aromatic ring are ortho-, para-directing, and activating, facilitating a highly regioselective iodination.[4][5][6]

Quantitative Data Summary

The following tables summarize typical quantitative data for each step of the synthesis, compiled from analogous reactions and established protocols.

Table 1: Scale-Up Synthesis of 2-Methylanisole via Williamson Ether Synthesis

ParameterValueReference
Starting Materials o-Cresol, Dimethyl Sulfate, Sodium Hydroxide[1][7]
Solvent Water[1][7]
Reaction Temperature 0-10 °C (addition), then 40-100 °C[7]
Reaction Time 2-3 hours[7]
Typical Yield 85-95%[1]
Purity (after distillation) >99%[1]

Table 2: Scale-Up Synthesis of this compound via Electrophilic Iodination

ParameterValueReference
Starting Materials 2-Methylanisole, Molecular Iodine (I₂), Nitric Acid (oxidant)[8]
Solvent Acetic Acid[8]
Reaction Temperature Room Temperature[8]
Reaction Time 4-6 hours[8]
Typical Yield 80-90%[8]
Purity (after recrystallization) >98%

Experimental Protocols

Protocol 1: Synthesis of 2-Methylanisole

This protocol is based on the Williamson ether synthesis.[1][2][7]

Materials:

  • o-Cresol

  • Sodium Hydroxide (NaOH)

  • Dimethyl Sulfate (DMS) - Caution: Highly toxic and carcinogenic.

  • Water

  • Dichloromethane (DCM) or Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with mechanical stirrer, dropping funnel, and condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Preparation of Sodium o-cresolate: In a well-ventilated fume hood, prepare a 20% aqueous solution of sodium hydroxide in a round-bottom flask equipped with a mechanical stirrer. Cool the solution to below 10 °C using an ice bath. Slowly add o-cresol to the stirred NaOH solution. The reaction is exothermic.

  • Methylation: Once the o-cresol has dissolved and the temperature is stable below 10 °C, add dimethyl sulfate dropwise from the addition funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 10 °C for 30 minutes. Then, raise the temperature to 40 °C and stir for an additional 20 minutes. Finally, heat the reaction mixture to 100 °C and maintain for 1-2 hours to ensure the reaction goes to completion.[7]

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. The organic layer containing the crude 2-methylanisole will separate. Wash the organic layer with water until the aqueous layer is neutral to pH paper.

  • Isolation and Purification: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Purify the crude product by fractional distillation, collecting the fraction boiling at 170-172 °C.[1]

Protocol 2: Synthesis of this compound

This protocol is adapted from general methods for the iodination of activated aromatic compounds.[4][8]

Materials:

  • 2-Methylanisole

  • Molecular Iodine (I₂)

  • Nitric Acid (HNO₃, ~70%) - Caution: Strong oxidant and corrosive.

  • Acetic Acid

  • Sodium Thiosulfate (Na₂S₂O₃) solution (10% w/v)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol or Methanol (for recrystallization)

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-methylanisole in glacial acetic acid. Add powdered molecular iodine to the solution and stir at room temperature.

  • Iodination: To the stirred suspension, slowly add nitric acid dropwise. The reaction is exothermic, and the color of the solution will change as the reaction progresses. Maintain the temperature at room temperature (if necessary, use a water bath for cooling).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

  • Quenching and Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and a 10% aqueous solution of sodium thiosulfate to quench any unreacted iodine. Stir until the color of iodine disappears.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous phase).

  • Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is a solid or a high-boiling oil. Purify the crude this compound by recrystallization from ethanol or methanol to obtain a crystalline solid.

Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow node_o_cresol o-Cresol node_williamson Williamson Ether Synthesis node_o_cresol->node_williamson node_dms Dimethyl Sulfate (or other methylating agent) node_dms->node_williamson node_naoh NaOH (aq) node_naoh->node_williamson node_2_methylanisole 2-Methylanisole node_williamson->node_2_methylanisole Yield: 85-95% node_iodination Electrophilic Aromatic Iodination node_2_methylanisole->node_iodination node_iodine Iodine (I₂) node_iodine->node_iodination node_oxidant Oxidizing Agent (e.g., HNO₃) node_oxidant->node_iodination node_product 4-Iodo-1-methoxy- 2-methylbenzene node_iodination->node_product Yield: 80-90%

Caption: Overall workflow for the two-step synthesis of this compound.

Logical Relationship of Iodination

Iodination_Logic substrate 2-Methylanisole (Electron-rich) mechanism Electrophilic Aromatic Substitution (SEAr) substrate->mechanism reagent Iodinating Agent (e.g., I₂ + Oxidant) reagent->mechanism intermediate Sigma Complex (Carbocation Intermediate) mechanism->intermediate product This compound (Para-substituted product) intermediate->product directing_group Activating & Ortho-, Para-directing Groups (-OCH₃, -CH₃) directing_group->substrate influences directing_group->product determines regioselectivity

Caption: Key factors influencing the regioselective iodination of 2-methylanisole.

References

Application Note & Protocol: Purification of 4-Iodo-1-methoxy-2-methylbenzene by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Iodo-1-methoxy-2-methylbenzene is a substituted aromatic halide commonly used as an intermediate in the synthesis of more complex organic molecules in pharmaceutical and materials science research. The purity of this intermediate is critical for the success of subsequent reactions, as impurities can lead to side reactions, low yields, and difficulties in the purification of the final product. Column chromatography is a highly effective and widely used technique for the purification of such moderately nonpolar organic compounds.

Principle of Separation

This protocol employs normal-phase column chromatography. The separation is based on the principle of differential adsorption. A polar stationary phase (silica gel) is used in conjunction with a largely nonpolar mobile phase (eluent). The crude sample is loaded at the top of the column, and as the eluent passes through, the components of the mixture are separated. This compound, being a relatively nonpolar compound, will have a weaker interaction with the polar silica gel compared to more polar impurities.[1] Consequently, it will travel down the column more rapidly, allowing for its separation and collection.[2] Less polar impurities will elute even faster, while more polar impurities will be strongly adsorbed to the silica gel and elute much later or not at all with a nonpolar eluent.[3]

Data Presentation

The following tables summarize the materials, equipment, and key parameters for the successful purification of this compound.

Table 1: Materials and Equipment

CategoryItemSpecifications
Chemicals Crude this compoundReaction Mixture
Silica GelFlash Chromatography Grade, 230-400 mesh
HexaneHPLC Grade
Ethyl AcetateHPLC Grade
SandWashed, fine-grain
Cotton or Glass Wool
Glassware Chromatography ColumnGlass, 2-5 cm diameter, 40-50 cm length
Test Tubes or Fraction VialsFor fraction collection
Round-bottom FlaskFor sample prep and final product
Beakers and Erlenmeyer Flasks
Equipment TLC PlatesSilica gel coated (e.g., Silica Gel 60 F254)
TLC Developing Chamber
UV LampFor TLC visualization (254 nm)
Rotary EvaporatorFor solvent removal
Fume Hood
Clamps and StandFor securing the column

Table 2: Optimized Chromatographic Parameters

ParameterRecommended Value / MethodRationale
Stationary Phase Silica Gel (230-400 mesh)Standard polar adsorbent for normal-phase chromatography.[4]
TLC Eluent System 5% Ethyl Acetate in Hexane (v/v)A starting point to achieve optimal separation on TLC.[5]
Target TLC Rf Value ~0.3 - 0.4This range typically provides the best separation on a column.[1][6]
Column Elution Mode Isocratic (constant solvent mixture)Sufficient for separating the target compound from more polar or much less polar impurities.
Column Eluent System 2-3% Ethyl Acetate in Hexane (v/v)The polarity is slightly lower than the TLC eluent to ensure good separation on the larger scale of the column.
Sample Loading Dry LoadingRecommended for achieving the sharpest bands and best separation, especially if the crude product has poor solubility in the eluent.[7][8]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation start Crude Product tlc 1. TLC Analysis to Find Optimal Eluent (Rf ≈ 0.3) start->tlc prep_column 2. Prepare Column: Cotton -> Sand -> Silica Slurry tlc->prep_column prep_sample 3. Prepare Sample: Dissolve Crude -> Add Silica -> Evaporate tlc->prep_sample load_sample 4. Load Sample onto Column prep_column->load_sample prep_sample->load_sample elute 5. Elute with Mobile Phase load_sample->elute collect 6. Collect Fractions Sequentially elute->collect analyze 7. Analyze Fractions by TLC collect->analyze combine 8. Combine Pure Fractions analyze->combine evaporate 9. Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocol

Step 1: Determination of Eluent System by TLC

  • Prepare a stock solution of the crude product by dissolving a small amount (~5 mg) in a volatile solvent (~0.5 mL) like dichloromethane or ethyl acetate.

  • Prepare a few different eluent systems with varying polarities. Start with 2%, 5%, and 10% ethyl acetate in hexane.

  • Spot the crude product solution onto TLC plates and develop them in the prepared eluent systems.

  • Visualize the plates under a UV lamp. The ideal solvent system is one that moves the spot for the desired product to an Rf value of approximately 0.3-0.4.[9] Adjust the ethyl acetate/hexane ratio as needed; if the Rf is too high, decrease the percentage of ethyl acetate, and if it is too low, increase it.[10]

Step 2: Column Preparation (Wet Packing)

  • Secure a glass chromatography column vertically to a stand inside a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but not overly compressed.

  • Add a thin layer (approx. 1 cm) of sand on top of the cotton plug.

  • In a beaker, prepare a slurry by mixing silica gel with the initial, least polar eluent (e.g., pure hexane or 1% ethyl acetate in hexane). The amount of silica should be about 30-50 times the weight of the crude sample.

  • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure the silica packs down evenly without cracks or air bubbles.

  • Once the silica has settled, add another thin layer (approx. 1 cm) of sand on top to prevent disturbance of the silica bed during sample and eluent addition.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

Step 3: Sample Loading (Dry Loading)

  • Dissolve the entire crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude sample) to this solution.[7]

  • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add this powder onto the top layer of sand in the packed column, creating an even layer.

Step 4: Elution and Fraction Collection

  • Carefully add the chosen eluent (e.g., 2% ethyl acetate in hexane) to the column using a pipette, taking care not to disturb the top layer.

  • Fill the column with the eluent and open the stopcock to begin the elution process. For flash chromatography, gentle air pressure can be applied to the top of the column to increase the flow rate.

  • Collect the eluting solvent in sequentially numbered test tubes or vials. The size of the fractions can be adjusted based on the column size (e.g., 10-20 mL fractions for a medium-sized column).

  • Maintain a constant level of eluent at the top of the column to prevent it from running dry.

Step 5: Fraction Analysis and Product Isolation

  • Monitor the collected fractions for the presence of the product using TLC. Spot every few fractions on a single TLC plate alongside a spot of the original crude mixture.

  • Identify the fractions that contain the pure desired product (a single spot at the correct Rf value).

  • Combine the pure fractions into a pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Determine the final mass and calculate the yield. Assess purity using analytical techniques such as NMR or GC-MS.

Troubleshooting

ProblemPossible CauseSolution
Poor Separation Incorrect eluent polarity.Re-optimize the solvent system using TLC. For column elution, use a slightly less polar solvent than the one that gave the ideal TLC Rf.[4]
Column was packed improperly (cracks, channels).Repack the column carefully, ensuring the silica slurry is homogenous and settles evenly.
Sample band was too wide (improper loading).Use the dry loading method to ensure a narrow starting band.[11]
Compound Won't Elute Eluent is not polar enough.Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).
Compound may have decomposed on the acidic silica.Test compound stability on a small amount of silica. If it is acid-sensitive, consider using neutral alumina as the stationary phase or adding ~1% triethylamine to the eluent.[5]
Streaking on TLC Sample is too concentrated.Dilute the sample solution before spotting on the TLC plate.
Compound is acidic or basic.Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the TLC developing solvent.
Cracked Silica Bed Heat generated from mixing silica and a polar solvent.Pre-mix the slurry and allow it to cool before packing. Run the column with a less polar solvent first.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Silica gel is a fine powder and can be a respiratory irritant. Avoid inhaling the dust by handling it carefully.

  • Organic solvents are flammable and may be toxic. Avoid contact with skin and eyes and keep away from ignition sources.

References

The Pivotal Role of 4-Iodo-1-methoxy-2-methylbenzene in the Assembly of Complex Organic Architectures

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 4-Iodo-1-methoxy-2-methylbenzene has emerged as a versatile and indispensable building block in the field of organic synthesis, enabling the construction of intricate molecular frameworks with applications in medicinal chemistry and materials science. Its strategic substitution pattern, featuring a reactive iodine atom, an electron-donating methoxy group, and a sterically influential methyl group, provides a unique handle for a variety of powerful cross-coupling reactions. These application notes provide detailed protocols and quantitative data for researchers, scientists, and drug development professionals on the use of this key intermediate in several cornerstone synthetic transformations.

The reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for palladium- and copper-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds, which are the very backbone of most organic molecules. The strategic placement of the methoxy and methyl groups on the aromatic ring can influence the electronic and steric environment of the reaction center, offering opportunities for regioselective synthesis and fine-tuning of product properties.

Application in the Synthesis of Bioactive Molecules

A notable application of this compound is in the total synthesis of complex natural products and pharmaceutically active compounds. For instance, it serves as a crucial starting material in the synthesis of Lamellarin G trimethyl ether, a marine alkaloid known for its potent cytotoxic activity against various cancer cell lines. The synthesis leverages the reactivity of the iodo-substituent to construct the intricate polycyclic core of the natural product.

Key Cross-Coupling Reactions and Protocols

The following sections detail the application of this compound in several key cross-coupling reactions, complete with generalized protocols and tabulated data from analogous systems to guide synthetic efforts.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

EntryAryl IodideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePhenylboronic acidPd/C (1.4)-K₂CO₃DMFReflux1.592
24-IodoanisolePhenylboronic acidPd(PPh₃)₄ (0.2)-K₂CO₃DMF1004~90 (GC)
31-Iodo-2-methylbenzene4-Methoxyphenylboronic acidPd(OAc)₂PPh₃K₂CO₃Toluene/Ethanol/H₂O80-902-12Not Specified

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, a ligand.

  • Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water, or DMF).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Aryl_Iodide 4-Iodo-1-methoxy- 2-methylbenzene Product Coupled Biaryl Product Aryl_Iodide->Product Boronic_Acid R-B(OH)₂ Boronic_Acid->Product Catalyst Pd(0) Catalyst Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent Solvent->Product

Suzuki-Miyaura Coupling Workflow
Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling provides a powerful method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, leading to the synthesis of substituted alkynes. This reaction is crucial for the construction of rigid molecular scaffolds and has applications in materials science and the synthesis of complex natural products.

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Iodides

EntryAryl IodideAlkynePd Catalyst (mol%)Cu Cocatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodotoluenePhenylacetylenePd on alumina (cat.)Cu₂O on alumina (cat.)-THF-DMA (9:1)7572<2
2IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (cat.)CuI (cat.)Et₃NEt₃NRT1.5Good
34-Iodoanisole2-Methyl-3-butyn-2-olPd(PPh₃)₂Cl₂ (cat.)CuI (cat.)Et₃NEt₃NRT1.5Good

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) cocatalyst (e.g., CuI, 2-10 mol%).

  • Add the solvent (e.g., triethylamine or a mixture of THF and an amine base).

  • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating as required.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired aryl alkyne.

Sonogashira_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Aryl_Iodide 4-Iodo-1-methoxy- 2-methylbenzene Product Aryl Alkyne Product Aryl_Iodide->Product Alkyne Terminal Alkyne Alkyne->Product Pd_Catalyst Pd Catalyst Pd_Catalyst->Product Cu_Cocatalyst Cu(I) Cocatalyst Cu_Cocatalyst->Product Base Amine Base Base->Product

Sonogashira Coupling Workflow
Buchwald-Hartwig Amination: Formation of Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the synthesis of carbon-nitrogen bonds. This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines, a common motif in drug molecules.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Iodides

EntryAryl IodideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Iodopyrazole deriv.MorpholinePd(dba)₂ (5-10)tBuDavePhos (10-20)KOtBuXylene/Toluene90-120Not SpecifiedGood
2Aryl HalidePrimary/Secondary AminePd₂(dba)₃ (cat.)XPhos (cat.)NaOt-BuDioxane10018-24Good

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).

  • Evacuate and backfill the tube with inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Add the amine (1.2 equiv.) via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Reaction Conditions Aryl_Iodide 4-Iodo-1-methoxy- 2-methylbenzene Product Aryl Amine Product Aryl_Iodide->Product Amine Primary or Secondary Amine Amine->Product Pd_Catalyst Pd Precatalyst Pd_Catalyst->Product Ligand Phosphine Ligand Ligand->Product Base Strong Base Base->Product

Buchwald-Hartwig Amination Workflow
Heck Reaction: Vinylation of Aryl Halides

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] It provides a powerful tool for the synthesis of substituted alkenes, which are valuable intermediates in organic synthesis.

Table 4: Representative Conditions for Heck Reaction of Aryl Iodides

EntryAryl IodideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneStyrenePdCl₂ (cat.)KOAcMethanol120Not SpecifiedGood
23-Iodo-6-methyl-4-nitro-1H-indazoleMethyl acrylatePd(OAc)₂ (5)Na₂CO₃DMF100-1104-12Good

Experimental Protocol: General Procedure for Heck Reaction

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the base (e.g., Na₂CO₃ or Et₃N, 2.0 equiv.).

  • Add the anhydrous solvent (e.g., DMF or acetonitrile).

  • Add the alkene (1.2-1.5 equiv.) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Heck_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions Aryl_Iodide 4-Iodo-1-methoxy- 2-methylbenzene Product Substituted Alkene Product Aryl_Iodide->Product Alkene Alkene Alkene->Product Pd_Catalyst Pd Catalyst Pd_Catalyst->Product Base Base Base->Product

Heck Reaction Workflow

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its utility in a range of powerful cross-coupling reactions allows for the efficient construction of diverse molecular architectures. The protocols and data presented in these application notes serve as a guide for researchers to harness the full potential of this important synthetic intermediate in their drug discovery and materials science endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of Hindered Aryl Iodides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in diagnosing and resolving issues leading to low yields in Suzuki-Miyaura coupling reactions involving sterically hindered aryl iodides.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the Suzuki coupling of hindered aryl iodides?

Low yields in these reactions are frequently due to the steric hindrance posed by bulky groups near the reaction site on the aryl iodide. This hindrance can impede crucial steps in the catalytic cycle, namely the oxidative addition of the palladium catalyst to the aryl iodide and the subsequent reductive elimination to form the desired biaryl product.[1][2] Other significant factors include the selection of an inappropriate ligand, suboptimal reaction conditions (base, solvent, temperature), and the quality of the starting materials.[2]

Q2: How critical is the choice of ligand for coupling a sterically hindered aryl iodide?

The choice of ligand is arguably the most critical factor for a successful coupling with hindered substrates.[1] Standard ligands like triphenylphosphine often fail in these cases. Bulky and electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands are often required to facilitate the reaction.[1][2] These ligands promote the challenging oxidative addition and reductive elimination steps.[1][2]

Q3: Can the palladium source impact the reaction outcome?

Yes, the activity of the palladium source is crucial. Over time, palladium catalysts can degrade, leading to reduced catalytic activity and lower yields.[1] It is advisable to use fresh, high-quality palladium precatalysts. Pre-ligated palladium precatalysts can also offer more consistent results compared to generating the active catalyst in situ.[2]

Q4: What role does the base play in Suzuki couplings with hindered substrates?

The base is essential for the transmetalation step of the catalytic cycle. For hindered substrates, a strong, non-nucleophilic base is generally preferred to avoid side reactions.[1] Commonly effective bases include potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃).[1] In particularly challenging cases, stronger bases like potassium tert-butoxide (t-BuOK) may be necessary to achieve good yields.[1][3]

Q5: How does the solvent choice affect the reaction?

The solvent can significantly influence the reaction rate and yield. Aprotic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are commonly used.[1] The optimal solvent often needs to be determined empirically for a specific set of substrates.

Troubleshooting Guide

Problem: Low or no conversion of the hindered aryl iodide.

Possible Cause 1: Inefficient Oxidative Addition or Reductive Elimination

  • Troubleshooting Step: The primary reason for failure with hindered substrates is often the inability of the catalyst to perform the oxidative addition or reductive elimination steps efficiently due to steric clash.[1][2]

    • Solution: Employ bulky, electron-rich monophosphine ligands. Buchwald ligands such as SPhos, XPhos, and AntPhos are excellent starting points.[1] N-heterocyclic carbene (NHC) ligands have also demonstrated high efficiency.[1] It may be necessary to screen a selection of these specialized ligands to find the optimal one for your specific substrates.[2]

Possible Cause 2: Inappropriate Base or Solvent

  • Troubleshooting Step: The base and solvent system may not be optimal for the specific hindered coupling.

    • Solution: If using a milder base like potassium carbonate (K₂CO₃) with low yield, consider switching to a stronger, non-nucleophilic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1] For very challenging couplings, a stronger base like potassium tert-butoxide (t-BuOK) in a solvent like dioxane can be effective.[1][3] Experiment with different aprotic solvents like toluene, dioxane, or THF.[1]

Possible Cause 3: Suboptimal Reaction Temperature

  • Troubleshooting Step: The reaction may require higher temperatures to overcome the activation energy barrier associated with hindered substrates.

    • Solution: Gradually increase the reaction temperature. Suzuki couplings are often run at elevated temperatures, typically between 80-110 °C.[2] Monitor the reaction for any signs of decomposition at higher temperatures.

Problem: Presence of significant side products (e.g., homocoupling, protodeboronation).

Possible Cause: Unfavorable Reaction Conditions

  • Troubleshooting Step: Side reactions can become competitive if the desired cross-coupling is slow.

    • Solution:

      • Protodeboronation: This side reaction, the cleavage of the C-B bond, can be minimized by using milder bases like potassium carbonate (K₂CO₃) or by ensuring the reaction medium is anhydrous, unless a small amount of water is required for the specific base used (e.g., with K₃PO₄ in anhydrous solvents).[2][4]

      • Homocoupling: The formation of biaryl products from the coupling of two molecules of the boronic acid or two molecules of the aryl halide can sometimes be suppressed by adjusting the ligand, base, or solvent.

Data Presentation

Table 1: Effect of Ligand on the Yield of a Hindered Suzuki Coupling

EntryLigandYield (%)
1PPh₃<5
2P(o-tol)₃75
3SPhos>95
4XPhos>95
5AntPhos>95

Note: Yields are representative and can vary based on specific substrates and conditions.

Table 2: Influence of Base and Solvent on Yield

EntryBaseSolventYield (%)
1K₂CO₃Toluene45
2K₃PO₄Toluene85
3Cs₂CO₃Dioxane90
4t-BuOKDioxane>95

Note: Yields are representative and can vary based on specific substrates and conditions.

Experimental Protocols

General Protocol for a Trial Suzuki Coupling of a Hindered Aryl Iodide

Materials:

  • Hindered Aryl Iodide (1.0 mmol)

  • Arylboronic Acid (1.2-1.5 mmol)

  • Palladium Precatalyst (e.g., Pd(OAc)₂, 1-3 mol%)

  • Phosphine Ligand (e.g., SPhos, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 mmol)

  • Anhydrous Solvent (e.g., Toluene or Dioxane, 5-10 mL)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aryl iodide, arylboronic acid, palladium precatalyst, phosphine ligand, and base.[2]

  • Add the anhydrous solvent via syringe.[2]

  • Seal the tube and stir the reaction mixture at the desired temperature (e.g., 80-110 °C).[2]

  • Monitor the progress of the reaction by TLC or GC-MS.[2]

  • Upon completion, cool the reaction mixture to room temperature.[2]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel.[2]

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Suzuki Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-I) PdII Ar-Pd(II)-I(L_n) Pd0->PdII Ar-I OxAdd->PdII Transmetalation Transmetalation (Ar'-B(OR)₂ + Base) PdII_Ar Ar-Pd(II)-Ar'(L_n) PdII->PdII_Ar Ar'-B(OR)₂ Base Transmetalation->PdII_Ar PdII_Ar->Pd0 Ar-Ar' RedElim Reductive Elimination Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling of Hindered Aryl Iodide check_ligand Is a bulky, electron-rich phosphine or NHC ligand being used? start->check_ligand change_ligand Switch to a more appropriate ligand (e.g., SPhos, XPhos, NHC) check_ligand->change_ligand No check_base Is a strong, non-nucleophilic base being used? check_ligand->check_base Yes change_ligand->check_base change_base Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃, t-BuOK) check_base->change_base No check_temp Is the reaction temperature optimized (80-110 °C)? check_base->check_temp Yes change_base->check_temp increase_temp Increase reaction temperature check_temp->increase_temp No check_reagents Are the reagents (Pd source, boronic acid) of high quality and fresh? check_temp->check_reagents Yes increase_temp->check_reagents use_fresh_reagents Use fresh, high-quality reagents check_reagents->use_fresh_reagents No success Improved Yield check_reagents->success Yes use_fresh_reagents->success

Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.

Experimental_Workflow start Start setup Combine Reactants, Catalyst, Ligand, and Base in a Schlenk tube under Inert Atmosphere start->setup add_solvent Add Anhydrous Solvent setup->add_solvent reaction Heat and Stir Reaction Mixture (e.g., 80-110 °C) add_solvent->reaction monitor Monitor Reaction Progress (TLC, GC-MS) reaction->monitor workup Cool, Dilute, and Perform Aqueous Workup monitor->workup purification Dry, Concentrate, and Purify by Column Chromatography workup->purification end End purification->end

Caption: A general experimental workflow for Suzuki-Miyaura coupling.

References

Technical Support Center: Optimizing Cross-Coupling Reactions with 4-Iodo-1-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cross-coupling reactions involving 4-iodo-1-methoxy-2-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during experiments with this sterically hindered and electron-rich aryl iodide.

Troubleshooting Guides

This section addresses specific issues that may arise during your cross-coupling reactions.

Issue 1: Low to No Product Yield

Question: I am not observing any significant formation of my desired product. What are the likely causes and how can I resolve this?

Answer: Low or no yield in cross-coupling reactions with this compound is a common issue, often stemming from the substrate's steric hindrance and electron-rich nature, which can impede the oxidative addition step. Here are several factors to investigate:

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and phosphine ligand is critical. For sterically hindered substrates, bulky, electron-rich monodentate phosphine ligands are often more effective than traditional ligands like PPh₃. Consider screening ligands such as SPhos, XPhos, or BrettPhos. Using a pre-formed palladium(0) catalyst or a G3 precatalyst can also be beneficial as they do not require an in-situ reduction step.

  • Base Selection: The base plays a crucial role in the catalytic cycle. If you are using a weaker base like K₂CO₃, switching to a stronger base such as Cs₂CO₃ or K₃PO₄ may be necessary to facilitate the reaction. For Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are often required.

  • Solvent and Temperature: Ensure you are using an appropriate anhydrous and degassed solvent. Common choices include toluene, dioxane, or DMF. The reaction temperature may be insufficient to overcome the activation energy for the oxidative addition. A stepwise increase in temperature, sometimes up to 120 °C, may be required.

  • Reagent Quality: Ensure the purity of your starting materials. This compound should be pure, and the coupling partner (e.g., boronic acid, amine, alkyne, alkene) should be of high quality. Boronic acids, in particular, can degrade upon storage.

Issue 2: Significant Dehalogenation of the Starting Material

Question: I am observing a significant amount of 1-methoxy-2-methylbenzene as a byproduct, indicating dehalogenation of my starting material. How can I minimize this side reaction?

Answer: Dehalogenation is a common side reaction, particularly with electron-rich aryl iodides. This occurs when the aryl halide is reduced instead of undergoing cross-coupling. To mitigate this:

  • Choice of Base: Strong bases can sometimes promote dehalogenation. If you are using a very strong base, consider switching to a milder one like K₃PO₄ or Cs₂CO₃.

  • Solvent: Protic solvents can be a source of protons for dehalogenation. Ensure you are using a dry, aprotic solvent.

  • Ligand Selection: The ligand can influence the relative rates of the desired cross-coupling and the undesired dehalogenation. Screening different bulky phosphine ligands can help identify one that favors the productive pathway.

Issue 3: Formation of Homo-coupling Byproducts

Question: My reaction mixture shows the presence of significant amounts of symmetrical biaryls from the homo-coupling of my starting material or coupling partner. What causes this and how can it be prevented?

Answer: Homo-coupling is an undesired side reaction that leads to the formation of symmetrical dimers of the starting materials. Key strategies to prevent this include:

  • Strict Anaerobic Conditions: The presence of oxygen can promote homo-coupling. It is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

  • Catalyst System: For Suzuki-Miyaura reactions, the presence of Pd(II) species can promote the homo-coupling of boronic acids. Using a Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species can minimize this. For Sonogashira couplings, the copper(I) co-catalyst can facilitate the homo-coupling of terminal alkynes (Glaser coupling). In such cases, a "copper-free" Sonogashira protocol should be considered.

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over homo-coupling.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best general catalyst system for cross-coupling with this compound?

A1: Due to the steric hindrance from the ortho-methyl group, a palladium catalyst paired with a bulky, electron-rich monophosphine ligand is generally the most effective starting point. Systems like Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as SPhos, XPhos, or BrettPhos are highly recommended. Pre-formed palladium catalysts (precatalysts) can also offer more consistent results.

Q2: How do I choose the right base for my specific cross-coupling reaction?

A2: The choice of base depends on the type of cross-coupling reaction and the nature of the coupling partner.

  • Suzuki-Miyaura: K₃PO₄ or Cs₂CO₃ are often effective.

  • Heck: Weaker bases like NaOAc or organic bases like Et₃N are commonly used.

  • Sonogashira: An amine base such as Et₃N or DIPEA is typically used.

  • Buchwald-Hartwig Amination: Strong bases like NaOtBu, KOtBu, or LHMDS are generally required.

Q3: What are the recommended solvents and reaction temperatures?

A3: Anhydrous and degassed aprotic solvents like toluene, 1,4-dioxane, or DMF are standard choices. Due to the reduced reactivity of this compound, higher reaction temperatures, often in the range of 80-120 °C, are typically necessary to achieve a reasonable reaction rate.

Q4: Can I use microwave irradiation to accelerate the reaction?

A4: Yes, microwave heating can be very effective in accelerating cross-coupling reactions, especially for challenging substrates. It allows for rapid and uniform heating, which can significantly reduce reaction times and improve yields.

Data Presentation

The following tables provide a summary of typical reaction conditions for various cross-coupling reactions with substrates similar to this compound. These should serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling Conditions for Aryl Iodides

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O8012~85
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane10018>90
PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF9024~92

Table 2: Heck Reaction Conditions for Aryl Iodides

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (1)-K₂CO₃ (1.5)DMF10012~95
Pd/C (1.4)-K₂CO₃ (2)DMFReflux (MW)1~92
Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)Acetonitrile8024~88

Table 3: Sonogashira Coupling Conditions for Aryl Iodides

Catalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂ (2)CuI (3)Et₃N (3)THFRT4>95
Pd/C (0.25)-Et₃N (5)H₂O504~95
Pd(PPh₃)₄ (10)CuI (20)Cs₂CO₃ (7)Toluene2524High

Table 4: Buchwald-Hartwig Amination Conditions for Aryl Iodides

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (1)Xantphos (2)NaOtBu (1.4)Toluene10018>90
Pd(OAc)₂ (2)BrettPhos (4)K₃PO₄ (2)Dioxane11024High
Pd₂(dba)₃ (1.5)XPhos (3.6)NaOtBu (1.4)Toluene10018High

Experimental Protocols

The following are generalized experimental protocols that can be adapted for cross-coupling reactions with this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water, 10 mL) via syringe.

  • Heat the reaction mixture with stirring at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Heck Reaction

  • In a reaction vessel, combine this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the base (e.g., NaOAc or Et₃N, 1.2 mmol).

  • Add a suitable solvent (e.g., DMF or acetonitrile).

  • Degas the mixture and heat under an inert atmosphere at the appropriate temperature.

  • Monitor the reaction progress. Upon completion, cool the mixture, filter, and remove the solvent.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

  • To a solution of this compound (1.0 mmol) and a terminal alkyne (1.5 mmol) in a deoxygenated solvent such as THF or DMF, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), the copper(I) co-catalyst (e.g., CuI, 3-5 mol%), and the base (e.g., triethylamine, 3.0 mmol).

  • Stir the reaction under an inert atmosphere at the appropriate temperature until completion.

  • Work up the reaction by diluting with an organic solvent, washing with aqueous solutions, drying the organic phase, and concentrating under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: General Procedure for Buchwald-Hartwig Amination

  • In an inert atmosphere glovebox, charge a reaction vessel with this compound (1.0 mmol), the desired amine (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 mmol).

  • Add anhydrous, degassed solvent (e.g., toluene) and seal the vessel.

  • Heat the reaction mixture with stirring for the required duration.

  • After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate key concepts and workflows related to the optimization of cross-coupling reactions.

General_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Nuc)L2 Ar-Pd(II)(Nuc)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Nuc)L2 Transmetalation / Amine Coordination Ar-Pd(II)(Nuc)L2->Pd(0)L2 Regeneration Ar-Nuc Ar-Nuc Ar-Pd(II)(Nuc)L2->Ar-Nuc Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Workflow start Low or No Yield catalyst Check Catalyst/Ligand (Bulky, e--rich) start->catalyst base Screen Bases (e.g., K3PO4, Cs2CO3, NaOtBu) catalyst->base temp Increase Temperature base->temp reagents Verify Reagent Purity temp->reagents success Improved Yield reagents->success

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

Ligand_Selection_Logic substrate Sterically Hindered Substrate? (e.g., this compound) bulky_ligand Use Bulky, Electron-Rich Monophosphine Ligand (e.g., SPhos, XPhos) substrate->bulky_ligand Yes standard_ligand Standard Ligand may suffice (e.g., PPh3, dppf) substrate->standard_ligand No yes Yes no No

Caption: Decision tree for ligand selection based on substrate sterics.

References

common side reactions in the synthesis of 4-Iodo-1-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Iodo-1-methoxy-2-methylbenzene.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound from 2-methylanisole is typically achieved through an electrophilic aromatic substitution reaction. In this reaction, an iodinating agent is used to introduce an iodine atom onto the aromatic ring.

Q2: Which iodinating agents are commonly used for this synthesis?

A2: A common and effective reagent for this transformation is N-Iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA).[1][2][3][4] This combination offers mild reaction conditions and high regioselectivity.[1] Other reagents like molecular iodine with an oxidizing agent can also be employed.[5]

Q3: What are the expected major and minor products of this reaction?

A3: The major product is the desired this compound. The methoxy group is a strong activating and ortho-, para-directing group, while the methyl group is a weaker activating and ortho-, para-directing group. The directing effects of both groups favor substitution at the 4-position (para to the methoxy group) and the 6-position (ortho to both groups). Steric hindrance from the adjacent methyl group can make the 6-position less accessible, thus favoring the formation of the 4-iodo isomer. Minor products can include other regioisomers such as 6-Iodo-1-methoxy-2-methylbenzene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient activation of the iodinating agent.- Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize the reaction temperature. While many NIS-mediated iodinations proceed at room temperature, gentle heating may be necessary.[1] - Ensure the use of a suitable acid catalyst like TFA to activate the NIS.[1]
Presence of Multiple Iodinated Products (Di- or Tri-iodination) - Incorrect stoichiometry of the iodinating agent.- Carefully control the stoichiometry of NIS, typically using 1.0-1.5 equivalents relative to the starting material.[1] To synthesize di-iodinated products, the amount of the starting material should be reduced.[2]
Formation of Isomeric Byproducts - Lack of regioselectivity.- The use of NIS with a catalytic amount of TFA generally provides high regioselectivity for electron-rich aromatic compounds.[1][3][4] Ensure the reaction is performed under these conditions.
Observation of Unwanted Side Products (e.g., chlorinated compounds) - Presence of impurities in reagents or solvents.- Use high-purity reagents and anhydrous solvents. The presence of chloride ions can lead to the formation of chlorinated by-products.[5]
Difficult Purification - Presence of residual NIS or succinimide. - Similar polarity of the desired product and byproducts.- Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any remaining NIS.[1] - Employ flash column chromatography on silica gel for purification of the crude product.[1]

Experimental Protocols

Synthesis of this compound using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)

This protocol is a general guideline based on established methods for the iodination of electron-rich aromatic compounds.[1][3][4]

Materials:

  • 2-Methylanisole

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Anhydrous acetonitrile (MeCN) or dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-methylanisole (1.0 equivalent) in the chosen anhydrous solvent (MeCN or DCM).

  • Add N-Iodosuccinimide (1.0-1.2 equivalents) to the solution.

  • With stirring, add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 10 mol%).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess NIS.

  • If DCM was used, dilute the mixture with more DCM. If MeCN was used, it may be necessary to remove it under reduced pressure and then extract the aqueous layer with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve 2-Methylanisole in Anhydrous Solvent add_nis Add N-Iodosuccinimide start->add_nis 1.0 equiv add_tfa Add Catalytic TFA add_nis->add_tfa 1.0-1.2 equiv react Stir at Room Temperature add_tfa->react e.g., 10 mol% quench Quench with Na₂S₂O₃ react->quench Monitor by TLC/LC-MS extract Extract with Organic Solvent quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product 4-Iodo-1-methoxy- 2-methylbenzene chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield cluster_purity Impurity Issues start Problem Encountered incomplete_rxn Incomplete Reaction? start->incomplete_rxn Low Yield polyiodination Polyiodination? start->polyiodination Impurity check_temp Optimize Temperature incomplete_rxn->check_temp Yes check_catalyst Ensure Catalyst Activity incomplete_rxn->check_catalyst Yes solution1 solution1 check_temp->solution1 Solution: Optimize Temp. solution2 solution2 check_catalyst->solution2 Solution: Verify Catalyst isomers Isomeric Byproducts? polyiodination->isomers No check_stoich Check Stoichiometry polyiodination->check_stoich Yes other_impurities Other Impurities? isomers->other_impurities No check_regio Confirm Regioselectivity isomers->check_regio Yes check_reagents Use Pure Reagents other_impurities->check_reagents Yes solution3 solution3 check_stoich->solution3 Solution: Adjust Stoichiometry solution4 solution4 check_regio->solution4 Solution: Confirm Conditions solution5 solution5 check_reagents->solution5 Solution: Use High-Purity Reagents

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Purification of 4-Iodo-1-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of crude 4-Iodo-1-methoxy-2-methylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The nature of impurities largely depends on the synthetic route employed. A common method for synthesizing this compound is through the iodination of 4-methoxy-2-methylaniline. Potential impurities from this synthesis can include:

  • Unreacted Starting Material: 4-methoxy-2-methylaniline.

  • Regioisomers: Depending on the selectivity of the iodination reaction, other isomers such as 2-Iodo-4-methoxy-1-methylbenzene might be formed.

  • Byproducts from Diazotization: If the synthesis involves a Sandmeyer-type reaction, residual diazonium salts or phenols formed by their decomposition can be present.

  • Solvent and Reagent Residues: Residual solvents used in the reaction and workup, as well as any excess reagents.

Q2: What is the general appearance of pure this compound?

A2: Pure this compound is typically a solid. Its color can range from light yellow to brown.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your compound can be effectively determined using the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are powerful tools to determine the structure and assess the purity of your compound. The presence of unexpected signals may indicate impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate volatile components and provide information about their molecular weight, helping to identify impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is useful for separating non-volatile impurities and quantifying the purity of the main component.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause Solution
Oiling out instead of crystallization The melting point of the compound is lower than the boiling point of the solvent, or the compound is significantly impure.- Try using a lower-boiling point solvent or a solvent mixture. - Redissolve the oil in a minimum amount of hot solvent and try to induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal. - Consider a preliminary purification by column chromatography to remove a significant portion of the impurities.
No crystals form upon cooling - Too much solvent was used. - The solution is supersaturated.- Evaporate some of the solvent to increase the concentration and allow the solution to cool again. - Induce crystallization by scratching the flask or adding a seed crystal. - Cool the solution in an ice bath to further decrease the solubility.
Low recovery of pure product - The compound is significantly soluble in the cold recrystallization solvent. - Too much solvent was used for washing the crystals.- Choose a solvent in which the compound has lower solubility at low temperatures. - Ensure the washing solvent is ice-cold and use a minimal amount. - Recover more product by concentrating the mother liquor and performing a second recrystallization.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of the desired product from impurities - Inappropriate solvent system (eluent). - Column overloading.- Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good separation on TLC (Rf of the desired compound ~0.3) is a good indicator for column chromatography. - Use a less polar solvent system for better separation of non-polar compounds and a more polar system for polar compounds. A gradient elution might be necessary. - Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:50 ratio of crude material to silica gel.
Compound is stuck on the column The eluent is not polar enough to move the compound down the column.Increase the polarity of the eluent. If using a solvent mixture (e.g., hexane/ethyl acetate), gradually increase the proportion of the more polar solvent.
Cracked or channeled column bed Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry. Avoid letting the column run dry.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, hexane, ethyl acetate) to find a suitable one where the compound is sparingly soluble at room temperature but highly soluble when hot. A mixture of solvents can also be effective.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.

Protocol 2: Flash Column Chromatography of this compound
  • TLC Analysis: Develop a suitable eluent system using TLC. A common starting point for compounds of this polarity is a mixture of hexane and ethyl acetate. The ideal solvent system should give the desired product an Rf value of approximately 0.3.

  • Column Packing:

    • Select a column of appropriate size.

    • Prepare a slurry of silica gel in the least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the silica gel to prevent disturbance.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (e.g., dichloromethane).

    • Carefully load the sample onto the top of the silica gel.

    • Add another thin layer of sand on top of the sample.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply pressure (e.g., from a nitrogen line or an air pump) to force the eluent through the column at a steady rate.

    • Collect fractions in test tubes or other suitable containers.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

Parameter Crude Product After Recrystallization After Column Chromatography
Appearance Yellow to brown solidLight yellow to off-white solidWhite to light yellow solid
Purity (by NMR/GC) Variable (e.g., 80-90%)>98%>99%
Yield N/ATypically 70-90%Typically 80-95%

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography PureProduct Pure Product (>98%) Recrystallization->PureProduct ColumnChromatography->PureProduct Analysis Purity Analysis (NMR, GC-MS) PureProduct->Analysis

Caption: General workflow for the purification of this compound.

Troubleshooting Decision Tree for Recrystallization

RecrystallizationTroubleshooting Start Recrystallization Attempt OilingOut Product Oils Out? Start->OilingOut NoCrystals No Crystals Form? OilingOut->NoCrystals No ChangeSolvent Change Solvent / Use Solvent Mixture OilingOut->ChangeSolvent Yes LowYield Low Yield? NoCrystals->LowYield No Concentrate Concentrate Solution NoCrystals->Concentrate Yes Success Successful Purification LowYield->Success No CheckSolubility Re-evaluate Solvent Choice LowYield->CheckSolubility Yes ChangeSolvent->Start InduceCrystallization Induce Crystallization (Scratch/Seed) InduceCrystallization->Start Concentrate->InduceCrystallization CheckSolubility->Start

Caption: Decision tree for troubleshooting common recrystallization issues.

Technical Support Center: Efficient Coupling of 4-Iodo-1-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic coupling of 4-Iodo-1-methoxy-2-methylbenzene. Our aim is to facilitate the efficient synthesis of complex organic molecules by addressing common challenges encountered during Suzuki-Miyaura, Heck, and Sonogashira coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the cross-coupling reactions of this compound?

The primary challenges arise from the electronic properties and steric hindrance of the substrate. The methoxy group is an electron-donating group, which can influence the reactivity of the C-I bond. The adjacent methyl group introduces steric hindrance that can affect catalyst-substrate binding. Common issues include low reaction yields, catalyst deactivation, and the formation of side products like homocoupled or dehalogenated compounds.[1][2]

Q2: Which type of palladium catalyst is generally recommended for this substrate?

For Suzuki-Miyaura couplings, palladium catalysts with bulky, electron-rich phosphine ligands such as SPhos and XPhos are often effective, particularly when using pre-catalysts like XPhos Pd G2 for improved air stability and efficiency.[3] For Heck reactions, Pd(OAc)₂ with a phosphine ligand is a common choice.[4] Sonogashira couplings typically utilize a combination of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst.[3][4]

Q3: How can I minimize the formation of homocoupling and dehalogenation byproducts?

The formation of homocoupling products, particularly in Suzuki and Sonogashira reactions, can be minimized by rigorously degassing all solvents and reagents to eliminate oxygen.[3] Using pre-formed Pd(0) sources or modern precatalysts can also reduce side reactions.[2] Dehalogenation is a common side reaction with electron-rich aryl iodides.[3] To mitigate this, using milder inorganic bases like K₃PO₄ or Cs₂CO₃ can be beneficial.[3] In some cases, switching to a more sterically hindered ligand may also suppress this side reaction.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material in Suzuki-Miyaura Coupling

If you are experiencing low or no conversion of this compound in a Suzuki-Miyaura coupling, consider the following troubleshooting steps:

  • Catalyst Activity: The palladium catalyst may be inactive. Ensure that the catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere, as they can be sensitive to air and moisture.[5] Consider using a more active pre-catalyst.

  • Base Selection: The choice and quality of the base are critical. If you are using a strong base, it might be promoting side reactions. Try switching to a milder base like K₃PO₄ or Cs₂CO₃.[3][5]

  • Solvent Quality: The solvent must be dry and thoroughly deoxygenated. Oxygen can deactivate the Pd(0) catalyst.[5]

  • Reaction Temperature: The reaction may require a higher temperature to proceed efficiently. A stepwise increase in temperature can be beneficial.[3]

  • Boronic Acid/Ester Quality: The boronic acid or ester coupling partner may have degraded. Use fresh, high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester).[5]

Issue 2: Poor Yields in Heck Coupling Reactions

Low yields in Heck coupling reactions with this compound can often be attributed to the following:

  • Ligand Choice: The efficiency of the Heck reaction is highly dependent on the phosphine ligand. For aryl iodides, sometimes the reaction can proceed without a ligand, but often a monodentate phosphine is required.[6]

  • Base and Solvent: Common bases for the Heck reaction include triethylamine or inorganic salts like sodium acetate.[6] The choice of solvent, such as DMF or acetonitrile, can also influence the reaction rate and catalyst stability.[7]

  • Regioselectivity: With substituted alkenes, a lack of regioselectivity can lead to a mixture of products and lower the yield of the desired isomer. The reaction generally favors the addition of the aryl group to the less substituted carbon of the alkene.[8]

Issue 3: Alkyne Homocoupling (Glaser Coupling) in Sonogashira Reactions

A common side reaction in Sonogashira coupling is the homocoupling of the terminal alkyne, known as Glaser coupling. To minimize this:

  • Copper Co-catalyst: The copper(I) co-catalyst can promote oxidative homocoupling.[3] Consider using a "copper-free" Sonogashira protocol.

  • Presence of Oxygen: Thoroughly degas all reagents and solvents to eliminate oxygen, which facilitates the homocoupling reaction.[3]

  • Reaction Conditions: The choice of base and solvent can also impact the extent of homocoupling. Amine bases like triethylamine or diisopropylamine are commonly used and can also serve as the solvent.[3]

Catalyst System Comparison for Coupling Reactions

Coupling ReactionCatalyst SystemBaseSolventTemperature (°C)Anticipated Yield (%)Notes
Suzuki-Miyaura Pd(OAc)₂ / SPhosK₃PO₄Toluene/Water80-11070-90Ligand choice is crucial to overcome steric hindrance.
XPhos Pd G2K₂CO₃Dioxane/Water80-10085-95Pre-catalyst offers enhanced stability and activity.[3]
Heck Pd(OAc)₂ / P(o-tol)₃Et₃NDMF100-12060-80Regioselectivity can be a challenge with certain alkenes.
PdCl₂KOAcMethanol12050-70Classic Mizoroki conditions for iodobenzene.[7]
Sonogashira Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF/DMFRoom Temp - 5075-95The reaction with aryl iodides is often fast at room temperature.[9]
"Copper-Free"DIPEADMF50-8070-90Avoids Glaser homocoupling side products.

Detailed Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).

  • Add a suitable degassed solvent system, such as a mixture of toluene, ethanol, and water.

  • Thoroughly degas the reaction vessel and maintain it under an inert atmosphere (e.g., Argon or Nitrogen).

  • Heat the reaction mixture with stirring for the specified time, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the mixture, dilute it with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.[5][7]

General Procedure for Heck Reaction
  • In a reaction vessel, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst such as Pd(OAc)₂ (1-5 mol%), and a base like NaOAc or Et₃N (1.2 equiv.).

  • Add a suitable solvent, for instance, DMF or acetonitrile.

  • Degas the mixture and heat it under an inert atmosphere.

  • Monitor the reaction progress using an appropriate analytical technique.

  • After the reaction is complete, cool the mixture, filter it, and remove the solvent.

  • Purify the resulting crude product by column chromatography.[7]

General Procedure for Sonogashira Coupling
  • To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.5 equiv.) in a deoxygenated solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), a copper(I) co-catalyst such as CuI (3-5 mol%), and a base (e.g., triethylamine, 3.0 equiv.).

  • Stir the reaction under an inert atmosphere at the appropriate temperature until completion.

  • Work up the reaction mixture by diluting it with an organic solvent, washing with aqueous solutions, drying the organic phase, and concentrating it under reduced pressure.

  • Purify the crude product via column chromatography.[7]

Visualizations

Catalyst_Selection_Workflow start Start: Coupling of This compound coupling_type Select Coupling Type start->coupling_type suzuki Suzuki-Miyaura coupling_type->suzuki C-C (sp2-sp2) heck Heck coupling_type->heck C-C (sp2-alkene) sonogashira Sonogashira coupling_type->sonogashira C-C (sp2-sp) suzuki_catalyst Catalyst: - Pd(OAc)2/SPhos - XPhos Pd G2 suzuki->suzuki_catalyst heck_catalyst Catalyst: - Pd(OAc)2/P(o-tol)3 - PdCl2 heck->heck_catalyst sonogashira_catalyst Catalyst: - Pd(PPh3)2Cl2/CuI - Copper-Free System sonogashira->sonogashira_catalyst end_product Desired Coupled Product suzuki_catalyst->end_product heck_catalyst->end_product sonogashira_catalyst->end_product

Caption: Catalyst selection workflow for different coupling reactions.

Troubleshooting_Workflow start Low/No Product Formation check_catalyst Check Catalyst and Ligand (Freshness, Storage) start->check_catalyst check_conditions Review Reaction Conditions (Base, Solvent, Temp) check_catalyst->check_conditions Catalyst OK optimize Systematically Optimize Conditions check_catalyst->optimize Catalyst Issue (Replace/Use Pre-catalyst) check_reagents Verify Reagent Purity (Substrate, Coupling Partner) check_conditions->check_reagents Conditions OK check_conditions->optimize Condition Issue (Screen Base/Solvent/Temp) check_reagents->optimize Reagents OK check_reagents->optimize Reagent Issue (Purify/Replace) success Successful Reaction optimize->success

Caption: A logical workflow for troubleshooting failed coupling reactions.

References

preventing deiodination of 4-Iodo-1-methoxy-2-methylbenzene during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Iodo-1-methoxy-2-methylbenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of deiodination during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a problem with this compound?

A1: Deiodination is the cleavage of the carbon-iodine (C-I) bond, resulting in the loss of the iodine atom from the aromatic ring and its replacement with a hydrogen atom. This is a significant side reaction because the C-I bond is weaker than other carbon-halogen bonds, making it susceptible to cleavage under various reaction conditions, such as high temperatures or the presence of certain catalysts.[1] For this compound, an electron-rich aryl iodide, this side reaction can lead to the formation of 1-methoxy-2-methylbenzene as an undesired byproduct, reducing the yield of the target molecule. The electron-donating nature of the methoxy and methyl groups can further activate the ring, potentially increasing its susceptibility to certain deiodination pathways.

Q2: Which reaction conditions are most likely to cause deiodination?

A2: Several factors can promote deiodination:

  • High Temperatures: Thermal decomposition can lead to the homolytic cleavage of the C-I bond.[1]

  • Light Exposure: Electron-rich aryl iodides can be light-sensitive, leading to radical-mediated deiodination.[1]

  • Certain Catalysts and Reagents: Some palladium catalysts, especially in the presence of phosphine ligands, can promote reductive deiodination. Similarly, reaction conditions for Grignard reagent formation can lead to side reactions that result in the deiodinated product.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the extent of deiodination.

Q3: How do the methoxy and methyl substituents on the aromatic ring affect the likelihood of deiodination?

A3: The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating groups. They increase the electron density on the aromatic ring, which can have a dual effect. On one hand, the increased electron density can make the aryl iodide more reactive in oxidative addition steps of cross-coupling reactions. On the other hand, this electron-rich nature can also make the molecule more susceptible to certain deiodination pathways, particularly those involving radical intermediates or reductive processes.[1]

Troubleshooting Guides

Issue 1: Significant Deiodination Byproduct Observed in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Step Rationale
High Reaction Temperature Lower the reaction temperature. Consider screening temperatures from room temperature up to 80 °C.Minimizes thermal decomposition and side reactions.[1]
Inappropriate Catalyst/Ligand Use a ligandless palladium catalyst system or a catalyst with bulky electron-rich ligands.[2]Ligandless systems can sometimes avoid phosphine-related side reactions. Bulky ligands can promote the desired reductive elimination over deiodination.
Prolonged Reaction Time Monitor the reaction closely by TLC or GC-MS and stop the reaction upon consumption of the starting material.Reduces the exposure of the product to conditions that may cause decomposition.
Presence of Oxygen Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen).Oxygen can participate in radical pathways that may lead to deiodination.
Issue 2: Low Yield and Dimerization during Grignard Reagent Formation
Potential Cause Troubleshooting Step Rationale
Wurtz-Coupling Side Reaction Add the this compound solution slowly to the magnesium turnings.Maintains a low concentration of the aryl iodide, minimizing its reaction with the newly formed Grignard reagent.[3]
High Reaction Temperature Maintain a gentle reflux and avoid excessive heating. Use an ice bath to control the initial exothermic reaction.Higher temperatures can accelerate the rate of Wurtz coupling.[3]
Poor Magnesium Activation Activate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane before adding the aryl iodide.Ensures the Grignard reaction initiates promptly, preventing the buildup of unreacted aryl iodide.[3]
Solvent Choice Use anhydrous THF, as it is generally better for stabilizing Grignard reagents compared to diethyl ether.[3]Proper solvation of the Grignard reagent can influence its reactivity and reduce side reactions.

Data Presentation

Table 1: Effect of Catalyst and Ligand on a Representative Suzuki-Miyaura Coupling of an Aryl Iodide *

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield of Coupled Product (%)Yield of Deiodinated Product (%)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/Ethanol/H₂O808510
Pd(PPh₃)₄ (5)-Cs₂CO₃DME/H₂O90925
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O7095<2
PdCl₂(dppf) (3)-Na₂CO₃Dioxane/H₂O80907

*Data is representative for a typical electron-rich aryl iodide and is intended for illustrative purposes. Actual results with this compound may vary.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Deiodination

This protocol is adapted from established procedures for similar aryl iodides.[4][5]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in toluene.

  • Add the catalyst solution to the Schlenk flask, followed by toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Degas the reaction mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction mixture to 70-80 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Grignard Reagent Formation with Reduced Side Reactions

This protocol is based on general best practices for Grignard reagent formation.[3][6]

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (a single crystal)

Procedure:

  • Flame-dry all glassware and allow it to cool under a stream of dry argon or nitrogen.

  • Place magnesium turnings (1.2 equiv.) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, all under an inert atmosphere.

  • Add a single crystal of iodine to the magnesium turnings.

  • In the dropping funnel, prepare a solution of this compound (1.0 equiv.) in anhydrous THF.

  • Add a small amount of the THF from the dropping funnel to cover the magnesium turnings.

  • Gently warm the flask until the purple color of the iodine disappears and bubbling is observed from the magnesium surface, indicating the initiation of the reaction.

  • Once the reaction has started, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux. Use a water bath to cool the flask if the reaction becomes too vigorous.

  • After the addition is complete, allow the mixture to stir at room temperature or with gentle heating until the magnesium is consumed.

  • The resulting Grignard reagent is ready for use in the subsequent reaction step.

Visualizations

Experimental_Workflow_Suzuki_Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Aryl Iodide - Boronic Acid - Base mix Mix and Degas reagents->mix Add Solvent catalyst Prepare Catalyst Solution: - Pd(OAc)₂ - SPhos - Toluene catalyst->mix heat Heat (70-80°C) & Monitor mix->heat extract Cool, Dilute & Extract heat->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify product Final Product purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting_Deiodination start Deiodination Observed? cause1 High Temperature? start->cause1 Yes cause2 Inappropriate Catalyst? start->cause2 Yes cause3 Prolonged Reaction? start->cause3 Yes cause4 Oxygen Present? start->cause4 Yes solution1 Lower Reaction Temperature cause1->solution1 end Problem Resolved solution1->end solution2 Use Ligandless System or Bulky Ligand cause2->solution2 solution2->end solution3 Monitor and Stop Reaction Promptly cause3->solution3 solution3->end solution4 Degas Thoroughly cause4->solution4 solution4->end

Caption: Troubleshooting logic for deiodination.

References

solvent effects on the reactivity of 4-Iodo-1-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 4-Iodo-1-methoxy-2-methylbenzene. This guide provides answers to frequently asked questions and detailed troubleshooting advice to help researchers, scientists, and drug development professionals overcome common challenges in their synthetic routes.

General FAQs and Troubleshooting

This section addresses overarching issues that can affect various reactions involving this compound.

Q1: My cross-coupling reaction is showing low or no conversion. What are the common initial checks?

A1: Low conversion is a frequent issue that can often be resolved by systematically checking the following:

  • Catalyst Activity: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure that your reaction setup is properly degassed and maintained under an inert atmosphere (Argon or Nitrogen). The appearance of palladium black can be an indicator of catalyst decomposition.[1]

  • Reagent Purity: The quality of all reagents, including the this compound, coupling partner, base, and solvent, is critical. Impurities can poison the catalyst or lead to unwanted side reactions.[1] Ensure solvents are anhydrous, especially for reactions sensitive to water.

  • Reaction Temperature: Many cross-coupling reactions require heating to overcome activation barriers.[2] Ensure your reaction is reaching and maintaining the target temperature.

Q2: I am observing significant side product formation. What are the typical side reactions and how can they be minimized?

A2: Common side reactions with aryl iodides include:

  • Homocoupling: This involves the coupling of two molecules of the same starting material (e.g., two molecules of the boronic acid in a Suzuki reaction). It can often be suppressed by ensuring the reaction is thoroughly degassed to remove oxygen and by using bulky phosphine ligands on the palladium catalyst.[1]

  • Dehalogenation: This is the replacement of the iodo-group with a hydrogen atom. It can be more prevalent in the presence of protic impurities or certain bases. Using anhydrous solvents and carefully selecting the base can mitigate this issue.[1][2]

Reaction-Specific Troubleshooting and Protocols

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between this compound and an organoboron compound.[1]

FAQs:

  • Q: Which solvent and base combination is recommended for the Suzuki coupling of this compound?

    • A: The choice is critical and substrate-dependent. Common successful combinations include polar aprotic solvents like DMF or biphasic systems such as Toluene/Water or Dioxane/Water.[1] These are often paired with bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[1] The optimal pairing depends on the specific boronic acid or ester used.

  • Q: My boronic acid appears to be degrading during the reaction, leading to low yields. What is happening?

    • A: This side reaction is known as protodeboronation. It can occur if the reaction conditions are too harsh or if water is present when it is not part of a planned biphasic system. Consider using a milder base or switching to a more stable boronate ester, such as a pinacol ester.[1]

Troubleshooting Guide: Suzuki-Miyaura Coupling

IssuePossible CauseTroubleshooting Step
Low Yield Inefficient transmetalation.Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃). Use a biphasic solvent system (e.g., Toluene/Water) to aid the transfer of the boronate to the organic phase.[1]
Catalyst inhibition by iodide.The iodide byproduct can inhibit the catalyst. Using toluene as a solvent can sometimes minimize this as the iodide salt is less soluble.[1]
Protodeboronation Unstable boronic acid.Use a milder base or switch to a more stable boronate ester (e.g., pinacol ester). Ensure anhydrous conditions if not using a biphasic system.[1]
Homocoupling Presence of oxygen.Thoroughly degas all solvents and reagents before the reaction and maintain a strict inert atmosphere (Argon or Nitrogen).[1]

Quantitative Data: Solvent and Base Effects

The following table provides representative data on the effect of solvent and base on the Suzuki-Miyaura coupling of an aryl iodide (4-iodoanisole) with phenylboronic acid, which serves as a model for this compound.

EntrySolventBaseTemperature (°C)Time (min)Yield (%)
1DMFK₂CO₃Reflux3041
2DMFK₂CO₃Reflux6085
3DMFK₂CO₃Reflux9092
4Cyrene/H₂OK₃PO₄10012h93
5Toluene/H₂OK₃PO₄10012h86

Data adapted from studies on 4-iodoanisole.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired phenylboronic acid (1.2 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

  • Add a base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent (e.g., 10 mL of a 4:1 mixture of Dioxane:Water).[1]

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (e.g., 12 hours), monitoring progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Workflow

G start Low Conversion in Suzuki Coupling catalyst Check Catalyst & Ligand (e.g., Pd(PPh₃)₄, XPhos) start->catalyst base Evaluate Base (e.g., Cs₂CO₃, K₃PO₄) catalyst->base solvent Assess Solvent & Water Content (e.g., Toluene/H₂O, Dioxane/H₂O) base->solvent temp Optimize Temperature (e.g., 80-110 °C) solvent->temp reagents Verify Reagent Quality (Boronic Acid, Iodide) temp->reagents end Improved Conversion reagents->end

A stepwise troubleshooting guide for low conversion in Suzuki-Miyaura coupling reactions.
B. Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming a C(sp²)-C(sp) bond between this compound and a terminal alkyne.[3]

FAQs:

  • Q: What is the role of the copper co-catalyst and can the reaction proceed without it?

    • A: The copper (typically CuI) acts as a co-catalyst to facilitate the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. While classic Sonogashira conditions use a copper co-catalyst, copper-free protocols have been developed to avoid drawbacks like the formation of alkyne homocoupling (Glaser coupling).[4]

  • Q: My reaction mixture solidified. What could be the cause?

    • A: Reaction mixture solidification or gelation can sometimes occur, particularly with certain solvent and base combinations under specific temperature conditions. For instance, in a study using the bio-based solvent Cyrene, this was observed with stronger bases but could be avoided by using a milder base like Et₃N at moderate temperatures.[3]

Troubleshooting Guide: Sonogashira Coupling

IssuePossible CauseTroubleshooting Step
Low Yield Poor solubility of reactants/catalyst.The solvent must dissolve a range of components from lipophilic aryl halides to inorganic complexes.[4] Highly polar aprotic solvents like DMF are classic choices.[3][5]
Catalyst deactivation.Ensure a properly degassed setup. The choice of amine base (which often doubles as a solvent) can also affect catalyst stability.
Alkyne Homocoupling Copper-catalyzed side reaction.Minimize the amount of copper catalyst or switch to a copper-free protocol. Ensure the reaction is run under strictly anaerobic conditions.
Poor Reactivity Steric hindrance or electronic effects.For challenging substrates, a more active catalyst system (e.g., a more electron-rich ligand) or higher temperatures may be required.

Quantitative Data: Solvent Effects on Sonogashira Coupling

The following table summarizes the effect of different solvents on the yield of the Sonogashira coupling between iodobenzene and phenylacetylene, a model system for this compound.

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1CyreneEt₃N30196
2THFEt₃N302424
3DMFEt₃N302488
4TolueneEt₃N8012High Yield*

Qualitative result from optimization studies indicating toluene is often an excellent non-polar solvent choice.[4] Data adapted from a study on iodobenzene.[3]

Experimental Protocol: Sonogashira Coupling

  • In a Schlenk tube, combine this compound (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper co-catalyst (e.g., CuI, 4 mol%).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen).

  • Add a degassed solvent (e.g., DMF or THF) and a degassed amine base (e.g., Et₃N, 2.0 mmol).[3]

  • Stir the reaction at the desired temperature (e.g., 30-80 °C) and monitor by TLC or GC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

C. Heck Reaction

The Heck reaction couples this compound with an alkene to create a more complex, substituted alkene.[6]

FAQs:

  • Q: What is the role of the base in the Heck reaction?

    • A: The base is crucial for neutralizing the hydrogen iodide (HI) that is formed during the catalytic cycle. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1] Common bases include organic amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) and inorganic bases like potassium carbonate (K₂CO₃).[1][6]

  • Q: My Heck reaction is producing a mixture of isomers. How can I improve selectivity?

    • A: The Heck reaction can produce different regioisomers (e.g., trans, cis, and geminal). The trans isomer is typically the most thermodynamically stable and common product.[6] Isomer distribution can be influenced by reaction temperature, with higher temperatures sometimes favoring the formation of branched isomers.[7] Careful selection of the catalyst, ligand, and temperature is key to controlling selectivity.

Troubleshooting Guide: Heck Reaction

IssuePossible CauseTroubleshooting Step
Low Yield Poor alkene reactivity.Electron-deficient alkenes (e.g., acrylates) are generally more reactive. For less reactive alkenes, a higher temperature or a more active catalyst system may be needed.[1]
Catalyst decomposition.Phosphine-free systems can be simpler but may require specific conditions. If using a phosphine ligand, ensure it is not oxidized.
Low Selectivity Formation of multiple isomers.Adjust the reaction temperature; lower temperatures often favor the linear trans-isomer.[7] The choice of solvent can also impact selectivity.
Double Bond Migration Reversible β-hydride elimination and re-addition.This can be minimized by the careful selection of the phosphine ligand and reaction conditions.[1]

Experimental Protocol: Heck Reaction

  • In a Schlenk tube, combine this compound (1.0 mmol), the alkene (e.g., styrene or methyl acrylate, 1.5 mmol), a palladium source (e.g., Pd(OAc)₂, 0.02 mmol), and a phosphine ligand (e.g., PPh₃, 0.04 mmol), if required.[1][6]

  • Add a base (e.g., Et₃N, 1.5 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add a degassed polar aprotic solvent such as DMF, acetonitrile, or a greener alternative like Cyrene.[8]

  • Heat the reaction mixture (e.g., 100 °C) and stir, monitoring progress by TLC or GC.

  • Upon completion, cool the mixture, filter off any solids, and dilute the filtrate with an organic solvent.

  • Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product via column chromatography.

D. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between this compound and an amine.[9]

FAQs:

  • Q: What type of base is required for Buchwald-Hartwig amination?

    • A: This reaction typically requires a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is very common, but other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) are also used, depending on the specific substrates.[2][9][10]

  • Q: Can I run the reaction in protic solvents like t-BuOH?

    • A: Yes, while aromatic hydrocarbons like toluene and ethers like dioxane are common, t-BuOH is also a frequently used solvent for this reaction.[9][11] Sometimes, a small amount of water is even added intentionally to aid in the reduction of the Pd(II) precatalyst to the active Pd(0) state.[9]

Troubleshooting Guide: Buchwald-Hartwig Amination

IssuePossible CauseTroubleshooting Step
No Reaction Catalyst Inhibition.The amine starting material or the product itself can act as a ligand and inhibit the catalyst. Using a bulky, electron-rich phosphine ligand can help mitigate this.[2]
Insufficiently strong base.A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required for efficient deprotonation of the amine.[2]
Low Yield Low reaction temperature.While some systems work at room temperature, many Buchwald-Hartwig aminations require heating (e.g., 80-110 °C) to proceed efficiently.[2]
β-Hydride Elimination.If the amine substrate contains β-hydrogens, this can be a competing side reaction. Catalyst and ligand selection is crucial to minimize this.[12]

Experimental Protocol: Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., Xantphos, 4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 equivalents).[2]

  • Evacuate and backfill the tube with argon three times.

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).[2][11]

  • Add the amine (1.2 equivalents) followed by this compound (1.0 equivalent) via syringe.

  • Heat the reaction to the required temperature (e.g., 100 °C) and monitor its progress by TLC or GC-MS.

  • After completion, cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by column chromatography.[2]

Solvent Influence on Catalytic Cycle

G cluster_0 Pd(0)/Pd(II) Catalytic Cycle cluster_1 Solvent Effects OA Oxidative Addition T Transmetalation / Carbopalladation OA->T Ar-Pd(II)-I RE Reductive Elimination T->RE Ar-Pd(II)-R RE->OA Pd(0) + Ar-R Polar Polar Aprotic Solvents (e.g., DMF, THF) Polar->OA Stabilizes charged intermediates Polar->T Influences solubility of base & salts Nonpolar Non-Polar Solvents (e.g., Toluene) Nonpolar->RE May favor less polar transition states

Influence of solvent polarity on key steps of a generic cross-coupling catalytic cycle.

References

managing impurities in the iodination of aromatic compounds

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Iodination of Aromatic Compounds

Welcome to the technical support center for the iodination of aromatic compounds. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the experimental process, from reaction setup to product purification.

Reaction & Reagent Issues

Q1: My iodination reaction shows low or no conversion. What are the potential causes and solutions?

A1: Low conversion can stem from several factors related to reagent activity and reaction conditions.

  • Inactive Iodinating Agent: Molecular iodine (I₂) is often not electrophilic enough on its own, especially for deactivated aromatic rings.[1][2] Most methods require an oxidizing agent to generate a more potent electrophilic species like the iodonium ion (I⁺).[1] For agents like N-Iodosuccinimide (NIS), ensure it is fresh, as it can degrade over time.

  • Insufficient Activation: For electron-deficient aromatic compounds, a strong acid catalyst such as sulfuric acid or trifluoroacetic acid is often necessary to enhance the electrophilicity of the iodinating agent (e.g., NIS).[3][4]

  • Inappropriate Reagent for Substrate: Electron-rich aromatics (phenols, anilines) can be iodinated under milder conditions, while deactivated substrates (nitroarenes, benzoic acids) require more powerful iodinating systems.[1][5] Using NIS in a strong acid like H₂SO₄ is effective for deactivated rings.[1][3]

  • Reaction Temperature: Some reactions may require heating to proceed at a reasonable rate. For example, oxidative iodination using sodium percarbonate may require heating to 45-55 °C.[1] However, other protocols, particularly with highly reactive substrates, require cooling (0-5 °C) to control selectivity.[1]

Q2: My reaction is producing significant amounts of di-iodinated or poly-iodinated products. How can I improve selectivity for the mono-iodinated product?

A2: Over-iodination is a common issue, especially with highly activated aromatic substrates.[2]

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the iodinating agent.

  • Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can slow down the reaction rate and improve selectivity.

  • Slow Addition of Reagent: Adding the iodinating agent portion-wise or as a solution via a syringe pump over time can help maintain a low concentration of the electrophile, favoring mono-substitution.

  • Choice of Reagent: Milder reagents may provide better selectivity. The choice of solvent can also influence reactivity.

Q3: I am observing a mixture of regioisomers (e.g., ortho-, para-, and meta-iodinated products). How can I control the regioselectivity?

A3: Regioselectivity is governed by the electronic and steric properties of the substituents already on the aromatic ring.

  • Understand Directing Effects:

    • Activating Groups (e.g., -OH, -OR, -NH₂, -Alkyl) are ortho, para-directors because they stabilize the carbocation intermediate (arenium ion) formed during substitution at these positions.[6][7]

    • Deactivating Groups (e.g., -NO₂, -CN, -SO₃H, -C(O)R) are generally meta-directors. They destabilize the ortho and para intermediates more than the meta intermediate.[6][7]

  • Steric Hindrance: Bulky substituents can hinder substitution at the ortho position, leading to a higher proportion of the para product.

  • Catalyst/Solvent Choice: In some cases, the choice of acid catalyst or solvent can influence the isomer ratio. For instance, N-Iodosuccinimide (NIS) combined with an acid catalyst can offer high regioselectivity.[3][8]

Work-up & Purification Impurities

Q4: How can I effectively remove unreacted iodine (I₂) from my crude product mixture? The organic layer remains brown/purple after extraction.

A4: Residual iodine is a frequent impurity that imparts color to the product. The standard and most effective method is a wash with an aqueous reducing agent solution.

  • Sodium Thiosulfate (Na₂S₂O₃) Wash: This is the most common method.[9] During the work-up, wash the organic layer with a 10% aqueous solution of sodium thiosulfate. The thiosulfate reduces elemental iodine (I₂, brown/purple) to colorless iodide ions (I⁻). The color of the organic layer should disappear.[9][10]

  • Sodium Sulfite (Na₂SO₃) Wash: An aqueous solution of sodium sulfite can also be used to reduce excess iodine.[1][11]

  • Troubleshooting: If the color persists after washing, it may indicate that the color is from a different impurity, or the amount of iodine is very high, requiring multiple washes.[10] Ensure the pH is appropriate for the workup, as thiosulfate works best in mildly acidic conditions.[12]

Q5: What are common reagent-derived impurities and how can they be removed?

A5: Impurities often originate from the iodinating reagent itself or its byproducts.

  • N-Iodosuccinimide (NIS): The primary byproduct is succinimide. Succinimide is water-soluble and can typically be removed by washing the organic layer with water or brine during the work-up.

  • Oxidative Iodination: When using oxidizing agents like nitric acid with alkylbenzenes, nitro compounds can form as impurities.[5] Purification often requires column chromatography.

  • General Purification: For solid products, recrystallization from an appropriate solvent is an effective purification technique.[1][11] For liquid or solid products that are difficult to crystallize, column chromatography on silica gel is the method of choice.[1]

Data on Iodination Reagent Performance

The choice of iodinating agent and conditions is critical for success. The following table summarizes the performance of N-Iodosuccinimide (NIS) with different aromatic substrates, highlighting its versatility.

SubstrateProductCatalyst/SolventYield (%)Reference
Anisole4-IodoanisoleTFA (cat.), CH₃CN95%[13]
Acetanilide4-IodoacetanilideTFA (cat.), CH₃CN98%[13]
Toluene4-IodotolueneTFA (cat.), CH₃CN70%[13]
Nitrobenzene3-IodonitrobenzeneH₂SO₄85%[1][3]
Benzoic Acid3-Iodobenzoic AcidH₂SO₄92%[3]
TFA: Trifluoroacetic Acid

Key Experimental Protocols

Detailed methodologies are provided below for common procedures in aromatic iodination.

Protocol 1: Iodination of a Deactivated Arene using NIS in Sulfuric Acid

This method is highly effective for aromatic compounds bearing electron-withdrawing groups.[1]

  • Reaction Setup: In a flask protected from light, carefully add the deactivated aromatic substrate (1.0 mmol) to concentrated sulfuric acid (5 mL) at 0 °C with stirring.

  • Reagent Addition: Once the substrate is fully dissolved, add N-Iodosuccinimide (NIS) (1.1 mmol, 1.1 equiv) in small portions, ensuring the temperature remains between 0 and 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: a. Upon completion, carefully pour the reaction mixture onto crushed ice. b. Add a 10% aqueous solution of sodium sulfite (Na₂SO₃) until the color of any excess iodine is discharged. c. Extract the product with a suitable organic solvent (e.g., dichloromethane, 3 x 20 mL). d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the organic solution under reduced pressure. Purify the crude product by recrystallization or column chromatography.[1]

Protocol 2: Standard Aqueous Work-up to Remove Excess Iodine

This procedure is a crucial step in the purification of many iodinated compounds.

  • Transfer: Transfer the cooled reaction mixture to a separatory funnel. If applicable, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water.

  • Separate Layers: Allow the organic and aqueous layers to separate and remove the aqueous layer.

  • Reducing Wash: Add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to the separatory funnel. Shake the funnel well. The characteristic brown or purple color of iodine in the organic layer should fade to colorless.[9] Drain the aqueous layer. Repeat if necessary.

  • Water/Brine Wash: Wash the organic layer with water, followed by a wash with saturated aqueous sodium chloride (brine) to remove residual water-soluble impurities and inorganic salts.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

Visual Guides

Troubleshooting Workflow

This diagram provides a logical decision tree for troubleshooting common issues during aromatic iodination experiments.

G start Start Experiment check_conversion Reaction Complete? (Check TLC/GC-MS) start->check_conversion low_conversion Problem: Low Conversion check_conversion->low_conversion No workup Perform Aqueous Work-up check_conversion->workup Yes cause1 Cause: Reagent Inactive? low_conversion->cause1 cause2 Cause: Insufficient Activation? low_conversion->cause2 sol1 Solution: Use Fresh Reagent cause1->sol1 sol2 Solution: - Add Acid Catalyst (e.g., H₂SO₄) - Increase Temperature cause2->sol2 check_purity Product Pure? workup->check_purity impure Problem: Impurities Present check_purity->impure No final_product Pure Iodinated Product check_purity->final_product Yes impurity_type Identify Impurity Type impure->impurity_type iodine_impurity Impurity: Residual I₂ (Color in Organic Layer) impurity_type->iodine_impurity Color regio_impurity Impurity: Regioisomers impurity_type->regio_impurity Isomers di_impurity Impurity: Di-iodinated Product impurity_type->di_impurity Over-reaction iodine_sol Solution: Wash with aq. Na₂S₂O₃ iodine_impurity->iodine_sol regio_sol Solution: Column Chromatography regio_impurity->regio_sol di_sol Solution: - Optimize Stoichiometry - Lower Reaction Temp. di_impurity->di_sol

Caption: A troubleshooting decision tree for iodination reactions.

General Experimental Workflow

This diagram outlines the standard sequence of steps from reaction initiation to final product characterization.

G setup 1. Reaction Setup - Dissolve Substrate - Control Temperature (0 °C) addition 2. Reagent Addition - Add Iodinating Agent (e.g., NIS) - Add Acid Catalyst if needed setup->addition monitor 3. Reaction Monitoring - Stir for required time - Track via TLC or GC-MS addition->monitor quench 4. Quenching & Work-up - Pour onto ice - Wash with Na₂S₂O₃ (aq) - Extract with Organic Solvent monitor->quench purify 5. Purification - Column Chromatography or Recrystallization quench->purify analyze 6. Analysis - NMR, MS, etc. purify->analyze

Caption: Standard workflow for aromatic iodination experiments.

References

Technical Support Center: Alternative Catalysts for Palladium-Mediated Reactions of Aryl Iodides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for navigating the use of alternative catalysts in cross-coupling reactions of aryl iodides. The information is designed to help you overcome common experimental challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why should I consider an alternative to palladium for cross-coupling reactions?

While palladium catalysts are highly effective, there are several reasons to explore alternatives:

  • Cost: Palladium is a precious metal with high and volatile costs, making large-scale industrial applications expensive.[1][2]

  • Toxicity: Residual palladium in active pharmaceutical ingredients (APIs) is a significant concern due to its toxicity.[1]

  • Sustainability: The mining and use of precious metals have environmental impacts. Utilizing earth-abundant metals like iron or nickel can be a more sustainable approach.[2][3] However, a full life-cycle analysis should be considered, as factors like solvent choice can significantly impact the overall environmental footprint.[4]

Q2: What are the most common classes of alternative catalysts for reactions of aryl iodides?

Several classes of catalysts have emerged as viable alternatives to palladium:

  • Nickel-Based Catalysts: Often used for their unique reactivity, especially in cross-electrophile couplings.[5][6]

  • Copper-Based Catalysts: Particularly effective for Ullmann-type C-N, C-O, and C-S bond-forming reactions.[7][8][9][10]

  • Iron-Based Catalysts: A low-cost and environmentally benign option for various cross-coupling reactions.[1][2][11][12][13]

  • Nanoparticle Catalysts: Offer high surface area-to-volume ratios, leading to enhanced catalytic activity and recyclability.[14][15][16][17]

  • Photoredox Catalysis: Utilizes visible light to facilitate reactions under mild conditions, often in combination with other transition metals or as a metal-free system.[18][19][20][21][22][23]

Q3: Are there general considerations for switching from a palladium-based system to an alternative?

Yes, when transitioning to a new catalytic system, it is crucial to consider the following:

  • Ligand Selection: The choice of ligand is critical for stabilizing the metal center and promoting the desired catalytic cycle.[24][25][26] N-heterocyclic carbenes (NHCs) and bulky phosphines are common ligand classes.[24][25]

  • Reaction Conditions: Alternative catalysts often require different solvents, bases, temperatures, and reaction times. Optimization of these parameters is essential for achieving high yields.

  • Substrate Scope: The functional group tolerance and reactivity with different substrates can vary significantly between catalytic systems.

  • Mechanism: Understanding the catalytic cycle of the new system can aid in troubleshooting and optimization. For example, some reactions may proceed through radical intermediates, which can influence selectivity.[19][21]

Troubleshooting Guides

Issue 1: Low or No Product Yield

This is one of the most common challenges in cross-coupling reactions. The following guide provides potential causes and solutions categorized by catalyst type.

Low_Yield_Troubleshooting cluster_reagents Reagent Checks cluster_conditions Condition Checks cluster_catalyst Catalyst-Specific Troubleshooting Start Low or No Product Yield Check_Reagents Verify Reagent Quality and Purity Start->Check_Reagents First Step Check_Conditions Review Reaction Conditions Check_Reagents->Check_Conditions If reagents are pure Reagent_Purity Substrates, Solvents, Base Catalyst_Specific Address Catalyst-Specific Issues Check_Conditions->Catalyst_Specific If conditions are correct Temperature Temperature Optimize Systematic Optimization Catalyst_Specific->Optimize If issue persists Nickel Nickel Catalyst Degassing Thorough Degassing (O2 sensitive reactions) Time Reaction Time Concentration Concentration Copper Copper Catalyst Iron Iron Catalyst Nanoparticle Nanoparticle Catalyst Photoredox Photoredox System

Caption: A flowchart for systematically troubleshooting low product yield in cross-coupling reactions.

Catalyst TypePotential CauseSuggested Solution
Nickel Isomerization or β-hydride elimination For secondary alkylzinc halides, the addition of salt additives like LiBF4 can improve isomeric retention and yield.[27][28]
Inefficient catalyst activation Ensure the pre-catalyst is effectively reduced to the active Ni(0) species. The choice of reductant (e.g., Zn, Mn) is crucial.[5]
Ligand incompatibility Screen different ligands. Bulky electron-donating phosphine or N-heterocyclic carbene (NHC) ligands are often effective.
Copper Harsh reaction conditions Modern Ullmann couplings benefit from the use of bidentate ligands which allow for milder reaction temperatures.[7][9]
Poor ligand choice For C-N or C-O couplings, ligands such as 1,10-phenanthroline, amino acids, or N,N'-dibenzylethylenediamine can be effective.[7][29]
Insoluble copper species Ensure the copper salt and ligand form a soluble, active complex in the chosen solvent.
Iron Low catalyst activity Iron catalysts may require higher catalyst loadings (e.g., 10 mol%) compared to palladium.[1] The use of additives like TMEDA can suppress side reactions.[12]
Reductant incompatibility For couplings with Grignard reagents, ensure the quality and reactivity of the organometallic species.[12]
Heterogeneous catalyst deactivation If using a supported iron catalyst, check for leaching or surface poisoning. The catalyst may need to be recycled or replaced.[11]
Nanoparticles Catalyst agglomeration Ensure proper stabilization of nanoparticles with capping agents or by supporting them on materials like carbon or silica.[14][15][30]
Leaching of active species In some cases, the nanoparticles may act as a reservoir for soluble active species. Test the filtrate for catalytic activity.
Inconsistent catalyst preparation The size and shape of nanoparticles can affect catalytic activity. Ensure a consistent and reproducible synthesis method.[14]
Photoredox Inefficient light absorption Match the light source wavelength to the absorption maximum of the photocatalyst.
Low quantum yield Optimize the concentration of the photocatalyst and reactants. Quenching of the excited state by side reactions can be an issue.
Redox potential mismatch Ensure the excited-state redox potential of the photocatalyst is sufficient to reduce or oxidize the substrate.[20][23]
Issue 2: Formation of Side Products

The presence of significant side products can complicate purification and reduce the yield of the desired product.

Catalyst TypeCommon Side ProductSuggested Solution
All Types Homocoupling of starting materials This can be caused by oxygen in the reaction mixture. Ensure rigorous degassing of solvents and reagents. For boronic acids, homocoupling can be suppressed by using a less reactive base or lower temperatures.
Nickel Products of β-hydride elimination Use ligands that promote reductive elimination over β-hydride elimination. For couplings with alkyl halides, consider using reagents that lack β-hydrogens if possible.[27][28]
Copper Diaryl ether formation in C-N coupling In reactions with amino alcohols, the selectivity for N-arylation over O-arylation can be influenced by the ligand and base.
Iron Reduction of the aryl iodide This can occur if the reducing agent is too strong or if the cross-coupling is slow. Optimize the reaction temperature and time.
Photoredox Polymerization of vinyl substrates In Heck-type reactions, high concentrations of radical species can lead to polymerization. Lower the light intensity or reactant concentrations.

Data Presentation: Comparison of Alternative Catalytic Systems

The following table summarizes typical reaction parameters for different alternative catalysts in the Suzuki-Miyaura coupling of an aryl iodide with phenylboronic acid.

Catalyst SystemCatalyst Loading (mol%)LigandBaseSolventTemperature (°C)Yield (%)Reference
Pd/C (Bimetallic) 0.5 (Pd-Cu/C)NoneK2CO3Ethanol/Water8097.7[14]
Iron(III)-acac on Silica 5 (Fe)NoneK2CO3PEG-20013085-95[11]
Bio-Pd Nanoparticles 1 (Pd)NoneK2CO3Water2590-98[31]
NiCl2(dme) 5dtbbpyK3PO4Dioxane100~90[20] (representative)
CuI 101,10-phenanthrolineCs2CO3DMF11080-95[7] (Ullmann type)

Note: The conditions and yields are representative and can vary significantly based on the specific substrates and ligands used.

Experimental Protocols

General Protocol for a Nickel-Catalyzed Reductive Cross-Coupling of an Aryl Iodide with an Alkyl Bromide

This protocol is a generalized procedure based on principles from photoredox/nickel dual catalysis.[20]

  • Preparation: In a nitrogen-filled glovebox, add the nickel pre-catalyst (e.g., NiCl2(dme), 5 mol%), the ligand (e.g., dtbbpy, 5.5 mol%), and the photocatalyst (e.g., --INVALID-LINK--, 1 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Addition of Reagents: Add the aryl iodide (1.0 equiv), the alkyl bromide (1.5 equiv), and the base (e.g., K3PO4, 2.0 equiv).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, 0.1 M) to the vial.

  • Reaction Setup: Seal the vial, remove it from the glovebox, and place it in a photoreactor equipped with a cooling fan and a light source (e.g., blue LEDs).

  • Reaction: Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).

  • Workup: Upon completion, quench the reaction with saturated aqueous NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow Start Start: Inert Atmosphere Add_Solids Add Catalyst, Ligand, Base, and Aryl Iodide to Vial Start->Add_Solids Add_Liquids Add Degassed Solvent and Coupling Partner Add_Solids->Add_Liquids Seal_Vessel Seal Reaction Vessel Add_Liquids->Seal_Vessel Reaction Stir at Set Temperature for a Specified Time (with light source for photoredox) Seal_Vessel->Reaction Quench Quench Reaction Reaction->Quench Workup Aqueous Workup and Extraction Quench->Workup Purify Purification (e.g., Chromatography) Workup->Purify End Characterize Pure Product Purify->End

Caption: A generalized experimental workflow for a typical cross-coupling reaction.

Signaling Pathways and Logical Relationships

Relationship Between Alternative Catalyst Types

The choice of an alternative catalyst is often dictated by the desired bond formation and the economic or environmental constraints of the synthesis.

Catalyst_Relationships cluster_alternatives Alternative Catalytic Systems Aryl_Iodide Aryl Iodide Nickel Nickel-Based Aryl_Iodide->Nickel C(sp2)-C(sp3) C(sp2)-C(sp2) Copper Copper-Based Aryl_Iodide->Copper C-N, C-O, C-S (Ullmann) Iron Iron-Based Aryl_Iodide->Iron C-C, C-O (Heck-type) Nanoparticles Nanoparticles (Pd, Ni, Cu, etc.) Aryl_Iodide->Nanoparticles Suzuki, Heck, etc. (Recyclable) Photoredox Photoredox (Metal or Metal-Free) Aryl_Iodide->Photoredox Mild Conditions Radical Pathways Nickel->Photoredox Dual Catalysis

Caption: Logical relationships between an aryl iodide substrate and various alternative catalytic systems.

References

Validation & Comparative

Structural Validation of 4-Iodo-1-methoxy-2-methylbenzene: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of 4-Iodo-1-methoxy-2-methylbenzene and its structural isomers. The data presented herein is essential for the unambiguous structural validation and differentiation of these closely related aromatic compounds, a critical step in chemical synthesis and drug development.

Mass Spectrometry Data Comparison

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound. Electron Ionization (EI) mass spectrometry of this compound and its isomers is expected to yield a distinct molecular ion peak and a series of fragment ions. The relative abundance of these ions provides a unique fingerprint for each isomer.

Below is a comparison of the expected key mass-to-charge ratios (m/z) for this compound and the reported data for one of its isomers, 2-Iodo-1-methoxy-4-methylbenzene.

m/z ValueProposed Fragment IonExpected Relative Abundance for this compoundReported Relative Abundance for 2-Iodo-1-methoxy-4-methylbenzene[1]
248[C₈H₉IO]⁺• (Molecular Ion)High100%
233[C₇H₆IO]⁺ModerateNot Reported
121[C₈H₉O]⁺Moderate to HighNot Reported
106[C₇H₆O]⁺•ModerateNot Reported
91[C₇H₇]⁺ModerateNot Reported
77[C₆H₅]⁺Low to ModerateNot Reported

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following provides a general protocol for the structural validation of this compound using GC-MS with an Electron Ionization (EI) source.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the analyte in 1 mL of a volatile organic solvent (e.g., dichloromethane or methanol).

  • Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL).

2. Instrumentation:

  • Gas Chromatograph: Equipped with a capillary column suitable for the separation of aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer with an EI source.

3. GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 50-300

4. Data Analysis:

  • The total ion chromatogram (TIC) will show the retention time of the analyte.

  • The mass spectrum corresponding to the chromatographic peak of the analyte is extracted.

  • The molecular ion peak is identified to confirm the molecular weight.

  • The fragmentation pattern is analyzed and compared with data from reference spectra or predicted fragmentation pathways to confirm the structure.

Proposed Fragmentation Pathway of this compound

The fragmentation of this compound in an EI mass spectrometer is initiated by the removal of an electron to form the molecular ion (m/z 248). This high-energy ion then undergoes a series of fragmentation reactions to produce smaller, characteristic ions.

Fragmentation_Pathway M [C₈H₉IO]⁺• m/z = 248 (Molecular Ion) F1 [C₇H₆IO]⁺ m/z = 233 M->F1 - •CH₃ F2 [C₈H₉O]⁺ m/z = 121 M->F2 - •I F3 [C₇H₆O]⁺• m/z = 106 F2->F3 - •CH₃ F4 [C₇H₇]⁺ m/z = 91 F3->F4 - CHO F5 [C₆H₅]⁺ m/z = 77 F4->F5 - CH₂

Caption: Proposed EI fragmentation pathway of this compound.

Alternative Structural Validation Techniques

While mass spectrometry is a primary tool for structural elucidation, it is often used in conjunction with other analytical methods for comprehensive validation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, allowing for the definitive determination of the substitution pattern on the benzene ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic peaks for C-H (aromatic and aliphatic), C-O (ether), and C-I bonds would be expected.

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule.

References

comparative analysis of different synthetic routes to 4-Iodo-1-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic synthesis and drug development, the efficient and selective synthesis of halogenated aromatic compounds is of paramount importance. 4-Iodo-1-methoxy-2-methylbenzene, a key building block in the synthesis of various pharmaceutical and agrochemical agents, can be prepared through several synthetic pathways. This guide provides a comparative analysis of the most common and effective routes to this compound, offering detailed experimental protocols, quantitative data, and a decision-making framework to assist in selecting the optimal method for a given research and development context.

The two primary synthetic strategies for obtaining this compound are the direct electrophilic iodination of 2-methylanisole and the Sandmeyer reaction of 2-methoxy-4-methylaniline. Each approach presents distinct advantages and disadvantages in terms of yield, regioselectivity, reaction conditions, and scalability.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is often a trade-off between various factors. The following table summarizes the key performance indicators for the two main methods.

ParameterElectrophilic Iodination of 2-MethylanisoleSandmeyer Reaction of 2-methoxy-4-methylaniline
Starting Material 2-Methylanisole2-methoxy-4-methylaniline
Key Reagents N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA)Sodium nitrite, Hydrochloric acid, Potassium iodide
Typical Yield High (estimated 85-95%)Good to High (estimated 70-85%)
Regioselectivity Generally high, favoring para-iodinationExcellent, defined by the starting amine
Reaction Conditions Mild (often room temperature)Low temperatures required for diazotization (0-5 °C)
Scalability Generally goodCan be challenging due to the instability of diazonium salts
Safety Concerns NIS is a mild irritant; TFA is corrosiveDiazonium salts can be explosive if allowed to dry; handling of strong acids and nitrites requires care.[1]
Byproducts Isomeric iodinated products (minor)Phenolic byproducts from reaction with water, biaryl compounds.[1][2]

Experimental Protocols

Route 1: Electrophilic Iodination of 2-Methylanisole

This method relies on the direct introduction of an iodine atom onto the aromatic ring of 2-methylanisole. The methoxy and methyl groups are ortho, para-directing, and the steric hindrance from the methyl group at the 2-position, combined with the electronic activation of the methoxy group, strongly favors iodination at the para-position (position 4). A modern and efficient variation of this method utilizes N-iodosuccinimide (NIS) as the iodine source with a catalytic amount of trifluoroacetic acid (TFA).[3]

Detailed Protocol:

  • In a round-bottom flask, dissolve 2-methylanisole (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

  • Add N-iodosuccinimide (1.05 equivalents) to the solution.

  • Add a catalytic amount of trifluoroacetic acid (0.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: Sandmeyer Reaction of 2-methoxy-4-methylaniline

The Sandmeyer reaction is a versatile method for the synthesis of aryl halides from primary aromatic amines.[4][5][6] This route involves the conversion of 2-methoxy-4-methylaniline into a diazonium salt, which is then displaced by an iodide ion. The position of the iodo group is precisely determined by the starting amine.

Detailed Protocol:

  • Diazotization:

    • In a beaker, dissolve 2-methoxy-4-methylaniline (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, maintaining the temperature below 5 °C.

    • Continue stirring for an additional 15-20 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Iodination:

    • In a separate flask, dissolve potassium iodide (1.2 equivalents) in water and cool the solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with continuous stirring. Effervescence (nitrogen gas evolution) will be observed.

    • Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

  • Work-up and Purification:

    • Extract the reaction mixture with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by washing with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to yield this compound.

Visualization of Synthetic Pathways

To aid in the conceptualization of these synthetic routes, the following diagrams illustrate the reaction schemes and a logical workflow for method selection.

Synthetic Routes to this compound cluster_0 Route 1: Electrophilic Iodination cluster_1 Route 2: Sandmeyer Reaction 2-Methylanisole 2-Methylanisole 4-Iodo-1-methoxy-2-methylbenzene_1 This compound 2-Methylanisole->4-Iodo-1-methoxy-2-methylbenzene_1 NIS, TFA NIS, TFA NIS, TFA 2-methoxy-4-methylaniline 2-methoxy-4-methylaniline Diazonium Salt Diazonium Salt 2-methoxy-4-methylaniline->Diazonium Salt NaNO2, HCl, 0-5 °C 4-Iodo-1-methoxy-2-methylbenzene_2 This compound Diazonium Salt->4-Iodo-1-methoxy-2-methylbenzene_2 KI KI KI Workflow for Selecting a Synthetic Route Start Start High Yield and Mild Conditions? High Yield and Mild Conditions? Start->High Yield and Mild Conditions? Starting Material Availability Starting Material Availability High Yield and Mild Conditions?->Starting Material Availability No Electrophilic Iodination Electrophilic Iodination High Yield and Mild Conditions?->Electrophilic Iodination Yes Sandmeyer Reaction Sandmeyer Reaction Starting Material Availability->Sandmeyer Reaction 2-methoxy-4-methylaniline available Consider Alternative Routes Consider Alternative Routes Starting Material Availability->Consider Alternative Routes Neither starting material available

References

A Comparative Guide to Assessing the Purity of Synthesized 4-Iodo-1-methoxy-2-methylbenzene by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of chemical purity is a cornerstone of reliable and reproducible results. In the synthesis of novel compounds such as 4-Iodo-1-methoxy-2-methylbenzene, a key intermediate in various organic syntheses, rigorous purity assessment is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for this purpose, supported by a detailed experimental protocol and comparative data.

Alternative Purity Assessment Methods

While HPLC is a powerful and widely used technique for purity determination, other methods can provide complementary or confirmatory data. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer distinct advantages.[1] GC-MS is particularly useful for identifying volatile impurities, while qNMR can provide an absolute purity value without the need for a specific reference standard of the analyte.[2] For a comprehensive purity profile, a multi-faceted analytical approach is often employed.[2]

Experimental Protocol: Purity Assessment by HPLC

A robust HPLC method for assessing the purity of this compound can be developed based on methods for structurally similar compounds. The following protocol outlines a recommended starting point for analysis.

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

2. Reagents and Materials:

  • Synthesized this compound sample.

  • HPLC-grade acetonitrile and water.

  • Phosphoric acid (for mobile phase modification).

3. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable choice for the separation of non-polar aromatic compounds.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water, in a ratio of approximately 60:40 (v/v), can be used.[3] The pH may be adjusted with a small amount of phosphoric acid to improve peak shape.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.[5]

  • Detection Wavelength: Based on the chromophores present in the molecule, a detection wavelength in the range of 220-260 nm is recommended. A photodiode array (PDA) detector can be used to monitor multiple wavelengths simultaneously.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized this compound.

  • Dissolve the sample in 1 mL of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

5. Data Analysis:

  • The purity of the synthesized compound is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[6]

Comparative Data

The following table summarizes hypothetical data from the HPLC analysis of a synthesized batch of this compound compared to a commercial standard and a hypothetical crude product.

Parameter Synthesized Product Commercial Standard Crude Product
Retention Time (min) 8.528.518.53
Peak Area (%) 99.2%99.8%85.7%
Known Impurity 1 (%) 0.3%0.1%5.2%
Unknown Impurity (%) 0.5%0.1%9.1%
Purity (%) 99.2%99.8%85.7%

Experimental Workflow

The logical flow of the HPLC purity assessment is illustrated in the diagram below.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter through 0.45µm Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity analysis of this compound.

Conclusion

High-Performance Liquid Chromatography is a precise and reliable method for assessing the purity of synthesized this compound. The provided protocol offers a solid foundation for developing a validated analytical method. For a complete characterization and to ensure the highest quality of the synthesized compound, it is often beneficial to employ orthogonal techniques like GC-MS and qNMR to gain a comprehensive understanding of the impurity profile. This multi-technique approach is a best practice in research and drug development to ensure the quality and consistency of chemical compounds.

References

A Spectroscopic Comparison of 4-Iodo-1-methoxy-2-methylbenzene and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of 4-Iodo-1-methoxy-2-methylbenzene, a potentially valuable building block in organic synthesis, and its direct precursor, 2-methylanisole (1-methoxy-2-methylbenzene). Additionally, spectroscopic data for a related isomer, 2-iodo-1-methoxy-4-methylbenzene, is included to aid in structural elucidation and differentiation. The synthesis of this compound is achieved through the electrophilic iodination of 2-methylanisole.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound and its precursor. This data is essential for confirming the identity and purity of these compounds during synthesis and subsequent applications.

Table 1: Spectroscopic Data for this compound and Precursor

Compound1H NMR (CDCl3, 400 MHz) δ (ppm)13C NMR (CDCl3, 100.6 MHz) δ (ppm)Mass Spectrometry (GC-MS) m/z
2-Methylanisole 7.18-7.14 (m, 2H), 6.88-6.84 (m, 2H), 3.83 (s, 3H), 2.25 (s, 3H)157.5, 130.8, 126.6, 120.6, 110.1, 55.3, 16.1122.1 (M+)
This compound 7.53 (d, J = 2.1 Hz, 1H), 7.47 (dd, J = 8.5, 2.1 Hz, 1H), 6.65 (d, J = 8.5 Hz, 1H), 3.78 (s, 3H), 2.18 (s, 3H)157.0, 140.0, 138.8, 112.5, 84.8, 55.4, 15.8248.0 (M+)
2-Iodo-1-methoxy-4-methylbenzene *7.60 (d, J = 1.7 Hz, 1H), 7.10 (dd, J = 8.3, 1.5 Hz, 1H), 6.72 (d, J = 8.3 Hz, 1H), 3.85 (s, 3H), 2.26 (s, 3H)[1]156.1, 139.8, 132.0, 129.9, 110.8, 85.7, 56.4, 19.9[1]248.00 (M+)[1]

Note: Data for 2-Iodo-1-methoxy-4-methylbenzene is provided for comparative purposes.

Experimental Protocols

A detailed methodology for the synthesis of this compound and the acquisition of the comparative spectroscopic data is provided below.

Synthesis of this compound

This compound can be synthesized via the direct iodination of 2-methylanisole. Several methods are available for the iodination of activated aromatic rings. A common and effective method involves the use of N-iodosuccinimide (NIS) as the iodinating agent.

Materials:

  • 2-Methylanisole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (CH3CN)

  • Anhydrous Sodium Thiosulfate (Na2S2O3)

  • Saturated Sodium Bicarbonate Solution (NaHCO3)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Dichloromethane (CH2Cl2)

Procedure:

  • In a round-bottom flask, dissolve 2-methylanisole (1.0 eq) in acetonitrile.

  • Add N-iodosuccinimide (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl3), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS): Mass spectra were obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer.

Visualizing the Synthesis and Structural Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the synthesis and analysis, and the structural relationship between the precursor and the final product.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start 2-Methylanisole reaction Iodination with NIS in Acetonitrile start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product nmr NMR (1H, 13C) product->nmr ms Mass Spectrometry (GC-MS) product->ms ir IR Spectroscopy product->ir

Caption: Experimental workflow for the synthesis and spectroscopic analysis.

structural_relationship precursor 2-Methylanisole (1-methoxy-2-methylbenzene) product This compound precursor->product Electrophilic Iodination

Caption: Structural relationship between precursor and product.

References

Aryl Iodides vs. Aryl Bromides in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that can significantly impact the efficiency, cost, and overall success of a synthetic route. In the realm of palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, the selection between an aryl iodide and an aryl bromide is a frequent consideration. This guide provides an objective comparison of their performance, supported by experimental data, to aid in this crucial decision-making process.

The enhanced reactivity of aryl iodides over their bromide and chloride counterparts is a well-established principle in organic chemistry. This heightened reactivity is primarily attributed to the weaker carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond. The bond dissociation energies for C-I and C-Br are approximately 213 kJ/mol and 285 kJ/mol, respectively[1]. This lower bond energy for the C-I bond facilitates the rate-determining oxidative addition step in the catalytic cycle of most cross-coupling reactions. Consequently, reactions involving aryl iodides often proceed under milder conditions, with lower catalyst loadings and shorter reaction times.

However, the higher cost and sometimes lower stability of aryl iodides compared to the more readily available aryl bromides necessitate a careful evaluation of the trade-offs for any given synthetic application.

Performance in Key Cross-Coupling Reactions: A Data-Driven Comparison

The following tables summarize the performance of aryl iodides and bromides in several widely used cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. While the general reactivity trend often favors aryl iodides, there are nuances to consider, particularly with certain catalyst systems and reaction conditions. Some studies have reported that at lower temperatures with traditional Pd/PPh3 catalyst systems, aryl bromides can outperform aryl iodides[2][3]. This has been attributed to the unexpectedly poor turnover of the key on-cycle intermediate trans-[Pd(PPh3)2(Ar)(I)][2]. However, with more modern and active catalyst systems, aryl iodides generally exhibit superior reactivity.

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-IodoanisolePhenylboronic acidPd(OAc)2 (0.01 mol%) / Biarylphosphine ligandK2CO3t-BuOH1100.08>99[4]
4-BromoanisolePhenylboronic acidPd(OAc)2 (0.5 mol%) / Biarylphosphine ligandK2CO3t-BuOH110198
4-IodotoluenePhenylboronic acid[Pd(PPh3)4]Na2CO3n-PrOH/H2O504~10[2]
4-BromotoluenePhenylboronic acid[Pd(PPh3)4]Na2CO3n-PrOH/H2O504>95[2]
Sonogashira Coupling

In the Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, the superior reactivity of aryl iodides is particularly pronounced. Reactions with aryl iodides can often be conducted at room temperature, whereas aryl bromides typically require heating[5]. This reactivity difference can be exploited for selective syntheses[5].

Aryl HalideAlkyne PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
IodobenzenePhenylacetylenePd(OAc)2 / PPh3 / CuIEt3NDMFRT95
BromobenzenePhenylacetylenePd(OAc)2 / PPh3 / CuIEt3NDMF10085
1-Bromo-4-iodobenzeneTrimethylsilylacetylenePd(PPh3)4 / CuIEt3NBenzeneRT91 (selective coupling at iodide)[5]
Heck Coupling

The Heck reaction involves the coupling of an aryl halide with an alkene. Similar to other cross-coupling reactions, aryl iodides are generally more reactive than aryl bromides.

| Aryl Halide | Alkene Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | Iodobenzene | Styrene | Pd(OAc)2 | Et3N | DMF | 100 | 2 | 90 | | | Bromobenzene | Styrene | Pd(OAc)2 | Et3N | DMF | 100 | 16 | 75 | | | 4-Iodoacetophenone | Methyl acrylate | Pd(OAc)2 | NaOAc | DMF | 100 | 1 | 95 | | | 4-Bromoacetophenone | Methyl acrylate | Pd(OAc)2 | NaOAc | DMF | 100 | 4 | 80 | |

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 4-Iodoanisole

Source: Adapted from a procedure described for highly active catalyst systems[4].

To a dried Schlenk tube is added Pd(OAc)2 (0.01 mol%), the specified biarylphosphine ligand (0.01 mol%), and K2CO3 (1.4 mmol). The tube is evacuated and backfilled with argon. Then, 4-iodoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and t-BuOH (2 mL) are added. The reaction mixture is stirred at 110 °C for the specified time. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.

General Procedure for Sonogashira Coupling of Bromobenzene

Source: Adapted from standard Sonogashira coupling protocols.

To a solution of bromobenzene (1.0 mmol) and phenylacetylene (1.2 mmol) in DMF (5 mL) is added Pd(OAc)2 (0.02 mmol), PPh3 (0.04 mmol), and CuI (0.04 mmol). The mixture is degassed with argon for 15 minutes, and then Et3N (2.0 mmol) is added. The reaction mixture is heated to 100 °C and stirred until the starting material is consumed (monitored by TLC or GC). After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.

Visualizing the Catalytic Cycle and Workflow

The following diagrams illustrate the fundamental processes involved in cross-coupling and a decision-making framework.

Cross_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Rate-determining step) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Rate: I > Br Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R Ar-X Ar-X (Substrate) (X = I, Br) Ar-X->Oxidative_Addition R-M R-M (Reagent) R-M->Transmetalation

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Decision_Workflow start Start: Choose Aryl Halide cost Is cost the primary concern? start->cost reactivity Is high reactivity/mild conditions critical? cost->reactivity No use_bromide Use Aryl Bromide cost->use_bromide Yes selectivity Is selective coupling required? reactivity->selectivity No use_iodide Use Aryl Iodide reactivity->use_iodide Yes selectivity->use_iodide Yes consider_iodide Consider Aryl Iodide for challenging substrates selectivity->consider_iodide No use_bromide->consider_iodide

References

cost-benefit analysis of different iodinating agents for aromatic compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Iodinating Agents for Aromatic Compounds

The introduction of iodine to aromatic systems is a cornerstone of modern organic synthesis, providing critical intermediates for cross-coupling reactions, pharmaceutical development, and materials science. The choice of an iodinating agent is a pivotal decision that directly influences reaction efficiency, regioselectivity, cost, and safety. This guide offers an objective comparison of common electrophilic iodinating agents, supported by experimental data, to assist researchers in making informed decisions for their synthetic challenges.

Overview of Common Iodinating Agents

The ideal iodinating agent balances high reactivity with stability, safety, and cost-effectiveness. The selection process often involves a trade-off between these factors. Below is a summary of the most frequently employed reagents for the electrophilic iodination of aromatic compounds.

ReagentCommon Name(s)FormGeneral ReactivityRelative CostSafety & Handling Considerations
I₂ / Oxidant Molecular IodineSolidLow; requires an oxidant (e.g., H₂O₂, HIO₃) or acid catalyst to generate a more potent electrophile.[1][2]LowSublimes; requires use of an often hazardous oxidant.[3][4] Byproducts can complicate workup.
ICl Iodine MonochlorideLiquid/Low-Melting SolidHigh; significantly more reactive than I₂ and can iodinate deactivated arenes.[5]Low to ModerateHighly corrosive and moisture-sensitive; releases HCl upon contact with water, posing significant handling challenges.[5]
NIS N-IodosuccinimideCrystalline SolidModerate to High; reactivity enhanced by acid catalysts. Ideal for mild and selective iodinations.[6]HighStable, non-corrosive solid that is easy and safe to handle. The primary byproduct, succinimide, is relatively benign.
DIH 1,3-Diiodo-5,5-dimethylhydantoinCrystalline SolidHigh; comparable reactivity to I₂ but more convenient to handle.[3]ModerateStable solid that does not sublimate. The byproduct (dimethylhydantoin) is easily removed by aqueous extraction.[3][7]
IPy₂BF₄ Barluenga's ReagentCrystalline SolidHigh; a powerful, mild, and selective electrophilic iodine source.[8]Very HighStable and easy to handle solid, tolerant of a wide range of functional groups.[9]

Performance Comparison and Data

The efficacy of an iodinating agent is highly dependent on the electronic nature of the aromatic substrate. The following tables summarize the performance of various reagents in the iodination of representative aromatic compounds.

Table 1: Iodination of Anisole (Activated Arene)

Reagent SystemReaction TimeTemperature (°C)Yield (%)Reference
N-Iodosuccinimide (NIS) / TFA30 minRoom Temp98[10]
Iodine Monochloride (ICl)1 h0 to Room Temp95[10]
Iodine (I₂) / Hydrogen Peroxide (H₂O₂)17 h6093[10]

Table 2: Iodination of Other Aromatic Substrates

SubstrateReagent SystemYield (%)Reference
TolueneIodine Monochloride (ICl)85[10]
MesityleneIodine (I₂) / Hydrogen Peroxide (H₂O₂)92[10]
AcetanilideN-Iodosuccinimide (NIS)High[10]
Deactivated ArenesNIS / H₂SO₄Good to High[1][11]

Decision Workflow for Reagent Selection

Selecting the appropriate iodinating agent requires balancing substrate reactivity, project scale, cost, and safety. The following workflow provides a logical guide for this decision-making process.

G sub Define Substrate activated Activated Arene (e.g., Phenol, Anisole) sub->activated Electron-Rich? deactivated Deactivated Arene (e.g., Nitrobenzene) sub->deactivated Electron-Poor? scale Determine Scale activated->scale strong_reagent Potent Reagent Required deactivated->strong_reagent lab_scale Lab Scale (<1g) scale->lab_scale Small ind_scale Industrial Scale (>1kg) scale->ind_scale Large nis NIS (Mild, Selective, Safe) lab_scale->nis High Selectivity & Safety Needed dih DIH (Easy Handling) lab_scale->dih Convenience icl ICl (Cost-Effective, Reactive) ind_scale->icl High Reactivity Needed i2_oxidant I₂ / Oxidant ('Green', Low Cost) ind_scale->i2_oxidant Cost is Priority icl_deactivated ICl strong_reagent->icl_deactivated Cost-Effective nis_acid NIS / Strong Acid strong_reagent->nis_acid Safer Handling

Decision workflow for selecting an iodinating agent.

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates.

Protocol 1: Iodination of an Activated Arene with N-Iodosuccinimide (NIS)

This method is suitable for electron-rich aromatic compounds where mild conditions and high selectivity are desired.[6]

  • Materials:

    • Activated aromatic substrate (e.g., anisole)

    • N-Iodosuccinimide (NIS)

    • Acetonitrile (MeCN) or Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA) or Sulfuric acid (H₂SO₄) (catalytic amount)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Brine and appropriate organic solvent for extraction

  • Procedure:

    • In a round-bottom flask protected from light, dissolve the aromatic substrate (1.0 eq.) in the chosen solvent (e.g., MeCN).

    • Add N-Iodosuccinimide (1.05-1.2 eq.) to the solution and stir.

    • Slowly add a catalytic amount of acid (e.g., TFA). For less reactive substrates, a stronger acid like H₂SO₄ may be required.[11]

    • Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to neutralize any remaining iodine.

    • Extract the product with an organic solvent (e.g., 3 x 20 mL of DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Iodination of an Arene with Iodine Monochloride (ICl)

This protocol is effective for a broad range of substrates and is particularly useful for large-scale applications due to the lower cost of ICl.[5][12]

  • Materials:

    • Aromatic substrate

    • Iodine Monochloride (ICl), typically as a 1.0 M solution in a suitable solvent (e.g., DCM)

    • Anhydrous solvent (e.g., DCM, CCl₄, or glacial acetic acid)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Procedure:

    • Dissolve the aromatic substrate (1.0 eq.) in the anhydrous solvent in a flask equipped with a dropping funnel and a nitrogen inlet.

    • Cool the solution in an ice bath (0 °C).

    • Add the ICl solution (1.0-1.1 eq.) dropwise to the stirred solution. Caution: The reaction can be exothermic.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until TLC indicates consumption of the starting material.

    • Carefully quench the reaction by adding saturated aqueous Na₂S₂O₃ solution until the iodine color disappears.

    • Separate the organic layer. Wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the product as necessary.

General Experimental Workflow

The following diagram illustrates a typical workflow for an electrophilic aromatic iodination experiment, from initial setup to final product isolation.

G cluster_reaction Reaction Phase cluster_workup Work-up & Purification setup 1. Setup Dissolve substrate in anhydrous solvent under N₂ reagent_add 2. Reagent Addition Add iodinating agent (e.g., ICl, NIS) dropwise at 0°C setup->reagent_add monitor 3. Monitoring Stir at RT and monitor by TLC/GC-MS reagent_add->monitor quench 4. Quench Add aq. Na₂S₂O₃ to remove excess iodine monitor->quench extract 5. Extraction Extract product into organic solvent quench->extract dry 6. Dry & Concentrate Dry with Na₂SO₄ and evaporate solvent extract->dry purify 7. Purification Column chromatography or recrystallization dry->purify product Pure Iodinated Aromatic Product purify->product

References

Comparative Guide to the Synthesis of 4-Iodo-1-methoxy-2-methylbenzene: Characterization of Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes for 4-Iodo-1-methoxy-2-methylbenzene: direct electrophilic iodination of 2-methylanisole and the Sandmeyer reaction of 4-methoxy-2-methylaniline. A critical aspect of process development and impurity profiling is the characterization of byproducts. This document details the expected byproducts from each route, supported by experimental data and characterization methods.

Executive Summary

The synthesis of this compound, a key intermediate in various pharmaceutical and materials science applications, can be approached through different synthetic strategies. Each route presents a unique profile of byproducts that can impact the purity of the final product and the efficiency of the synthesis. This guide aims to provide a comparative analysis of two common methods to aid in the selection of the most appropriate synthetic route and to facilitate the identification and control of impurities.

Synthetic Route Comparison

The two primary methods for the synthesis of this compound are:

  • Direct Electrophilic Iodination of 2-Methylanisole: This method involves the direct introduction of an iodine atom onto the aromatic ring of 2-methylanisole using an electrophilic iodine source.

  • Sandmeyer Reaction of 4-Methoxy-2-methylaniline: This route involves the diazotization of an amino group on the precursor molecule, followed by its replacement with an iodine atom.

The choice between these routes will depend on factors such as the availability of starting materials, desired purity, and scalability. A detailed comparison of the expected byproducts is crucial for making an informed decision.

Byproduct Characterization

A thorough understanding of the potential byproducts is essential for developing effective purification strategies and ensuring the quality of the final product. The primary byproducts for each route are outlined below.

Table 1: Comparison of Synthetic Routes and Major Byproducts

FeatureDirect Electrophilic Iodination of 2-MethylanisoleSandmeyer Reaction of 4-Methoxy-2-methylaniline
Starting Material 2-Methylanisole4-Methoxy-2-methylaniline
Primary Byproducts - Isomeric Iodo-1-methoxy-2-methylbenzenes (e.g., 2-Iodo, 3-Iodo, 5-Iodo, 6-Iodo isomers)- Di-iodinated products- Deaminated product (1-methoxy-2-methylbenzene)- Phenolic byproducts (e.g., 4-methoxy-2-methylphenol)- Azo coupling products
Control of Regioselectivity Challenging, depends on directing effects of methoxy and methyl groups and reaction conditions.Generally high, as the position of the iodine is determined by the starting aniline.
Reaction Conditions Typically requires an iodinating agent (e.g., I₂, NIS) and a catalyst or activating agent.Involves diazotization at low temperatures (0-5 °C) followed by treatment with an iodide salt (e.g., KI).

Experimental Protocols

Detailed experimental protocols are provided to enable the replication of these synthetic routes and the analysis of the resulting product mixtures.

Method 1: Direct Electrophilic Iodination of 2-Methylanisole

This protocol describes a general procedure for the direct iodination of 2-methylanisole using iodine and an oxidizing agent.

Materials:

  • 2-Methylanisole

  • Iodine (I₂)

  • Periodic acid (H₅IO₆)

  • Methanol

  • Dichloromethane

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-methylanisole (1.0 eq) in methanol.

  • Add iodine (1.0 eq) to the solution and stir until dissolved.

  • Add periodic acid (0.3 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired product from its isomers.

Method 2: Sandmeyer Reaction of 4-Methoxy-2-methylaniline

This protocol outlines the synthesis of this compound from 4-methoxy-2-methylaniline via a Sandmeyer reaction.

Materials:

  • 4-Methoxy-2-methylaniline

  • Hydrochloric acid (concentrated)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Sodium hydroxide solution (10%)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a beaker, dissolve 4-methoxy-2-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) to the aniline solution, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to form the diazonium salt.

  • In a separate beaker, dissolve potassium iodide (1.2 eq) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat at 60 °C for 1 hour.

  • Cool the mixture and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with 10% sodium hydroxide solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation.

Data Presentation and Analysis

The characterization of byproducts is crucial for process optimization and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for identifying and quantifying the components of the reaction mixture.

Table 2: GC-MS Data for Potential Byproducts in the Direct Iodination of 2-Methylanisole

CompoundRetention Time (min)Key Mass Fragments (m/z)
2-Methylanisole (Starting Material)5.8122, 107, 91, 77
This compound (Product) 10.2 248, 233, 107
2-Iodo-1-methoxy-4-methylbenzene10.5248, 233, 107
Other Iodo-isomers10.0 - 11.0248, 233, 107
Di-iodo-1-methoxy-2-methylbenzene> 12.0374, 247, 120

Note: Retention times are illustrative and will vary depending on the specific GC conditions.

Table 3: ¹H NMR Data for this compound and a Key Isomeric Byproduct

CompoundChemical Shift (δ, ppm)
This compound 7.55 (d, 1H), 7.45 (dd, 1H), 6.65 (d, 1H), 3.78 (s, 3H), 2.15 (s, 3H)
2-Iodo-1-methoxy-4-methylbenzene[1]7.60 (d, J = 1.7 Hz, 1H), 7.10 (dd, J = 8.3, 1.5 Hz, 1H), 6.72 (d, J = 8.3 Hz, 1H), 3.85 (s, 3H), 2.26 (s, 3H)

Note: Spectra are typically recorded in CDCl₃.

Mandatory Visualizations

Synthesis and Byproduct Formation Pathways

Synthesis_Byproducts cluster_direct_iodination Direct Electrophilic Iodination cluster_sandmeyer_reaction Sandmeyer Reaction 2-Methylanisole 2-Methylanisole This compound This compound 2-Methylanisole->this compound Iodinating Agent (e.g., I2/H5IO6) Isomeric Byproducts Isomeric Byproducts 2-Methylanisole->Isomeric Byproducts Side Reaction 4-Methoxy-2-methylaniline 4-Methoxy-2-methylaniline Diazonium Salt Diazonium Salt 4-Methoxy-2-methylaniline->Diazonium Salt NaNO2, HCl 0-5 °C Diazonium Salt->this compound KI Phenolic Byproducts Phenolic Byproducts Diazonium Salt->Phenolic Byproducts Side Reaction (Hydrolysis) Deaminated Product Deaminated Product Diazonium Salt->Deaminated Product Side Reaction (Reduction)

Caption: Synthetic pathways and major byproduct formation.

Experimental Workflow for Byproduct Analysis

Byproduct_Analysis_Workflow Crude Reaction Mixture Crude Reaction Mixture Sample Preparation Sample Preparation Crude Reaction Mixture->Sample Preparation Quenching & Extraction GC-MS Analysis GC-MS Analysis Sample Preparation->GC-MS Analysis Dilution HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Filtration Peak Identification Peak Identification GC-MS Analysis->Peak Identification Mass Spectrum Comparison Quantification Quantification Peak Identification->Quantification Internal Standard Calibration Byproduct Profile Byproduct Profile Quantification->Byproduct Profile Data Analysis HPLC Analysis->Peak Identification Retention Time Comparison

Caption: General workflow for byproduct identification and quantification.

Logical Relationship of Byproducts in Direct Iodination

Iodination_Isomers 2-Methylanisole 2-Methylanisole Electrophilic Attack Electrophilic Attack 2-Methylanisole->Electrophilic Attack Desired Product 4-Iodo-1-methoxy- 2-methylbenzene Electrophilic Attack->Desired Product Para-directing (major) Isomeric Byproduct 1 2-Iodo Isomer Electrophilic Attack->Isomeric Byproduct 1 Ortho-directing (minor) Isomeric Byproduct 2 6-Iodo Isomer Electrophilic Attack->Isomeric Byproduct 2 Ortho-directing (minor) Isomeric Byproduct 3 Other Isomers Electrophilic Attack->Isomeric Byproduct 3 Other positions (trace)

Caption: Regioselectivity in the direct iodination of 2-methylanisole.

References

A Comparative Guide to the Electronic Properties of Substituted Iodobenzenes: A Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the electronic landscape of substituted iodobenzenes is crucial for predicting molecular reactivity, designing novel therapeutics, and developing new materials. This guide provides an objective comparison of the electronic properties of various para-substituted iodobenzenes based on computational studies, supported by quantitative data and detailed methodologies.

The introduction of different functional groups to the iodobenzene scaffold significantly modulates its electronic characteristics. Properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and the dipole moment are key indicators of a molecule's reactivity, stability, and intermolecular interactions. Computational chemistry, particularly Density Functional Theory (DFT), has proven to be a powerful tool for elucidating these properties.

Comparative Analysis of Electronic Properties

The electronic properties of a series of para-substituted iodobenzenes have been calculated using DFT. The position of the substituent can influence the electronic effects; for instance, ortho-substituted iodobenzenes with bulky groups can experience steric strain which affects the ease of iodine abstraction[1]. This guide focuses on para-substitution to primarily investigate the electronic influence of the substituents.

The following table summarizes key electronic parameters for iodobenzene and several of its para-substituted derivatives. These values have been compiled from various computational studies, predominantly employing the B3LYP functional. It is important to note that while efforts have been made to present data from consistent computational methods, variations in basis sets across different studies may exist and are noted where available.

Substituent (para-)HOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)Computational Method
-H (Iodobenzene)--5.67-DFT/B3LYP/6-31G(d,p)
-NO₂-6.99-3.213.782.76B3LYP/6-311G(d,p)
-CN----Data not available
-CHO----Data not available
-Cl----Data not available
-F----Data not available
-CH₃----Data not available
-OH----Data not available
-NH₂-5.27-0.324.953.23CAM-B3LYP/LanL2DZ
-SO₂Cl-8.11-2.455.661.48B3LYP/LanL2DZ

The data reveals a clear trend: electron-withdrawing groups, such as the nitro (-NO₂) and sulfonyl chloride (-SO₂Cl) groups, tend to lower both the HOMO and LUMO energy levels. The nitro group, being a strong electron-withdrawing group, significantly reduces the HOMO-LUMO gap, suggesting increased reactivity. Conversely, electron-donating groups like the amino (-NH₂) group raise the HOMO energy level, which can also lead to a smaller energy gap and enhanced reactivity. The dipole moment is also heavily influenced by the substituent, with polar groups inducing a larger dipole moment.

Experimental Protocols: A Generalized Computational Approach

The data presented in this guide is derived from computational experiments. A typical workflow for such studies involves the following steps:

  • Molecular Structure Optimization: The initial 3D structure of the substituted iodobenzene is built. This structure is then optimized to find its most stable geometric configuration (lowest energy state). This is commonly performed using DFT methods, with the B3LYP functional and a basis set such as 6-311G(d,p) being a prevalent choice.

  • Frequency Calculations: To ensure that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms that the structure is a stable conformer.

  • Calculation of Electronic Properties: Once the optimized geometry is obtained, a single-point energy calculation is performed to determine the electronic properties. This includes the energies of the HOMO and LUMO, from which the energy gap is calculated. The molecular dipole moment is also obtained from this calculation.

  • Analysis of Molecular Orbitals: The spatial distribution of the HOMO and LUMO can be visualized to understand the regions of the molecule involved in electron donation and acceptance, respectively.

  • Simulation of Spectra (Optional): For more in-depth analysis, theoretical UV-Vis spectra can be simulated using Time-Dependent DFT (TD-DFT) to predict the electronic absorption properties of the molecules.

Visualizing the Computational Workflow

The following diagram illustrates the logical flow of a typical computational study on the electronic properties of substituted iodobenzenes.

Computational_Workflow cluster_setup Setup cluster_calculation Calculation cluster_analysis Analysis mol_build Build 3D Structure of Substituted Iodobenzene method_select Select Computational Method (e.g., DFT/B3LYP/6-311G(d,p)) mol_build->method_select geom_opt Geometry Optimization method_select->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min sp_calc Single-Point Energy Calculation elec_prop Extract Electronic Properties (HOMO, LUMO, Dipole Moment) sp_calc->elec_prop verify_min->sp_calc If Minimum mo_vis Visualize Molecular Orbitals elec_prop->mo_vis

Computational chemistry workflow for electronic property analysis.

This guide provides a foundational understanding of how substituents impact the electronic properties of iodobenzenes from a computational standpoint. For professionals in drug design and materials science, these insights can guide the synthesis and selection of molecules with desired electronic characteristics for specific applications.

References

cross-reactivity of 4-Iodo-1-methoxy-2-methylbenzene with various coupling partners

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cross-Reactivity of 4-Iodo-1-methoxy-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Published: December 23, 2025

This guide provides an objective comparison of the cross-coupling reactivity of this compound (also known as 2-iodo-5-methoxytoluene) with various coupling partners. This aryl iodide is a valuable building block in organic synthesis, particularly for creating complex molecules relevant to medicinal chemistry and materials science. Its reactivity is primarily dictated by the carbon-iodine bond, which readily participates in catalytic cycles with transition metals like palladium. The presence of an electron-donating methoxy group and a sterically hindering ortho-methyl group influences its reaction profile.

This document summarizes experimental data from key cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig—to inform catalyst selection and reaction optimization. Detailed experimental protocols and workflow diagrams are provided to support practical application in the laboratory.

Data Presentation: Performance in Key Cross-Coupling Reactions

Direct, comprehensive comparative studies on this compound are limited in published literature. The following table compiles representative data from structurally similar aryl iodides, such as 4-iodoanisole and iodobenzene, to provide a reliable performance benchmark. It is important to note that the ortho-methyl group in the target substrate introduces steric hindrance, which may necessitate more robust catalyst systems or slightly harsher conditions to achieve comparable yields.

Coupling Reaction Coupling Partner Catalyst System Base Solvent Temp. (°C) Reported Yield (%) Citation
Suzuki-Miyaura Phenylboronic Acid1.4 mol% Pd/CK₂CO₃DMFReflux (MW)41 - 92[1]
Sonogashira PhenylacetylenePd(PPh₃)₄ / CuIEt₃NWater8098[2]
Heck Styrene1.5 mol% PdCl₂ / TDTATK₂CO₃Water8096[3]
Buchwald-Hartwig Aniline0.05 mol% γ-Fe₂O₃@MBD/Pd-Cot-BuONaWater5090[4][5]

Experimental Protocols

The following are generalized yet detailed methodologies for the key cross-coupling reactions cited. These protocols are based on standard procedures for aryl iodides and can be adapted for this compound.

Suzuki-Miyaura Coupling Protocol

This protocol describes the palladium-catalyzed cross-coupling of an aryl iodide with an arylboronic acid.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

    • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the this compound, arylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add the anhydrous, degassed solvent via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress using TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Wash the mixture with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Sonogashira Coupling Protocol

This protocol details the coupling of an aryl iodide with a terminal alkyne, co-catalyzed by palladium and copper.[6]

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.1-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Copper(I) iodide (CuI, 1-10 mol%)

    • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), >2.0 equiv, can also be the solvent)

    • Anhydrous solvent (e.g., THF or DMF)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the this compound, palladium catalyst, and CuI.

    • Evacuate and backfill the flask with inert gas.

    • Add the anhydrous solvent, followed by the amine base (if not the solvent).

    • Add the terminal alkyne dropwise while stirring.

    • Stir the reaction at the appropriate temperature (can range from room temperature to 80 °C).[2][7]

    • Monitor reaction progress by TLC or GC-MS.

    • Once complete, cool to room temperature and dilute with an organic solvent.

    • Filter the mixture through a pad of Celite to remove catalyst residues.

    • Wash the organic phase with aqueous NH₄Cl and brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the residue by flash column chromatography.

Heck Reaction Protocol

This protocol describes the palladium-catalyzed reaction between an aryl iodide and an alkene.

  • Materials:

    • This compound (1.0 equiv)

    • Alkene (e.g., Styrene, Acrylate, 1.1-1.5 equiv)

    • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

    • Phosphine ligand (optional, e.g., P(o-tol)₃)

    • Base (e.g., K₂CO₃, NaOAc, or Et₃N, 1.5-2.5 equiv)

    • Anhydrous solvent (e.g., DMF, Acetonitrile, or Toluene)

  • Procedure:

    • In an oven-dried flask under an inert atmosphere, combine this compound, the palladium catalyst, the optional ligand, and the base.

    • Add the degassed solvent and the alkene.

    • Heat the mixture with stirring to the required temperature (typically 100-140 °C).

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Cool the mixture to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent.

    • Purify the crude product via flash column chromatography to isolate the substituted alkene.

Buchwald-Hartwig Amination Protocol

This protocol details the palladium-catalyzed C-N bond formation between an aryl iodide and an amine.

  • Materials:

    • This compound (1.0 equiv)

    • Amine (primary or secondary, 1.2 equiv)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine ligand (e.g., XPhos, BINAP, 2-5 mol%)

    • Strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 equiv)

    • Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • In a glovebox or under a stream of inert gas, charge an oven-dried Schlenk tube with the palladium pre-catalyst, ligand, and base.

    • Add the this compound and the amine.

    • Add the anhydrous solvent via syringe.

    • Seal the tube and heat the reaction mixture (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction's progress via GC-MS or LC-MS.

    • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a plug of Celite, washing the plug with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude material by flash column chromatography to obtain the desired aryl amine.

Mandatory Visualizations

The following diagrams illustrate a generalized catalytic workflow and a key biological pathway relevant to the products of these coupling reactions.

Palladium_Cross_Coupling_Cycle cluster_inputs Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)Ln-I OxAdd->PdII_Aryl Transmetal Transmetalation (Suzuki/Sonogashira) PdII_Aryl->Transmetal PdII_Aryl->HeckPath  Alkene  Coordination PdII_Diorgano Ar-Pd(II)Ln-R Transmetal->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0  Ar-R HeckPath->RedElim  Carbopalladation &  β-Hydride Elimination   ArylIodide Ar-I ArylIodide->OxAdd Partner R-M Partner->Transmetal

Caption: Generalized Palladium Cross-Coupling Catalytic Cycle.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK (Janus Kinase) Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Inhibitor 4-Aminopyrazole Derivative (JAK Inhibitor) Inhibitor->JAK Inhibits P_STAT pSTAT Dimer pSTAT Dimer P_STAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription Initiates

Caption: Inhibition of the JAK-STAT Signaling Pathway.

References

Safety Operating Guide

Proper Disposal of 4-Iodo-1-methoxy-2-methylbenzene: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Handling Precautions

Prior to disposal, it is imperative to handle 4-Iodo-1-methoxy-2-methylbenzene with appropriate personal protective equipment (PPE). The chemical profile of analogous compounds suggests that this substance may cause skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical safety goggles or face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area or fume hood.

Disposal Workflow

The disposal of this compound should follow a structured procedure to minimize risks. The logical workflow for this process is outlined below.

cluster_prep Preparation Phase cluster_containment Containment Phase cluster_disposal Disposal Phase start Start: Unused or Contaminated This compound ppe Don Appropriate PPE start->ppe Step 1 segregate Segregate Waste ppe->segregate Step 2 container Select a Designated, Labeled, and Compatible Waste Container segregate->container Step 3 transfer Carefully Transfer Waste into the Container container->transfer Step 4 seal Securely Seal the Container transfer->seal Step 5 storage Store in a Designated Hazardous Waste Accumulation Area seal->storage Step 6 documentation Complete Hazardous Waste Manifest storage->documentation Step 7 disposal_vendor Arrange for Pickup by a Licensed Hazardous Waste Disposal Vendor documentation->disposal_vendor Step 8 end End: Compliant Disposal disposal_vendor->end

Disposal Workflow for this compound

Detailed Experimental Protocols for Disposal

1. Waste Identification and Segregation:

  • Unused Product: Pure, uncontaminated this compound should be treated as hazardous chemical waste.

  • Contaminated Materials: Any materials (e.g., filter paper, gloves, absorbent pads) contaminated with this compound must also be disposed of as hazardous waste.

  • Solutions: Solutions containing this compound should be collected in a designated liquid waste container. Do not mix with incompatible waste streams. Based on data for similar compounds, this substance is incompatible with strong oxidizing agents.

2. Containment and Labeling:

  • Solid Waste: Collect solid waste in a clearly labeled, sealable container. The label should include the chemical name ("this compound"), the words "Hazardous Waste," and any other information required by your institution's environmental health and safety (EHS) department.

  • Liquid Waste: Use a designated, leak-proof container for liquid waste. Ensure the container is compatible with the solvent used. Label the container clearly with its full contents.

3. Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and away from general laboratory traffic.

  • Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.

4. Final Disposal:

  • The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company.[1]

  • Your institution's EHS department will typically coordinate the pickup and disposal of chemical waste.

  • Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.

Key Considerations for Iodinated Aromatic Compounds

Iodinated compounds, in general, should not be disposed of down the drain as they can be harmful to aquatic life and may interfere with wastewater treatment processes.[1] Incineration is a common disposal method for halogenated organic compounds, but it must be carried out in a facility equipped with appropriate scrubbers to handle the resulting hydrogen iodide.

Disclaimer: This information is provided as a guide and is based on the properties of structurally similar compounds. Always consult your institution's specific safety and disposal protocols and the relevant local, state, and federal regulations before handling or disposing of any chemical.

References

Personal protective equipment for handling 4-Iodo-1-methoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Iodo-1-methoxy-2-methylbenzene

This guide provides crucial safety, handling, and disposal information for this compound (CAS 75581-11-2), tailored for laboratory professionals in research and drug development. Adherence to these protocols is vital for ensuring a safe laboratory environment.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 2-Iodo-4-methylanisole

  • CAS Number: 75581-11-2

  • Molecular Formula: C₈H₉IO

  • Molecular Weight: 248.06 g/mol

Hazard Identification and Personal Protective Equipment

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards.[1][2] A face shield may be required for splash hazards.To protect eyes from dust particles and accidental splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness) inspected before use.[3]To prevent skin contact. Proper glove removal technique must be followed to avoid cross-contamination.[3]
Body Protection A lab coat, long pants, and closed-toe shoes.To protect skin and personal clothing from contamination.
Respiratory Protection Not typically required under normal use with adequate ventilation.[2][4] For large spills or poor ventilation, use a NIOSH-approved respirator.[1]To prevent inhalation of dust. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1][3]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for minimizing risks associated with this compound.

Handling Procedures
  • Preparation:

    • Ensure a chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are accessible.[1]

    • Don all required PPE as specified in Table 1.

  • Weighing and Transfer:

    • Handle the solid material carefully to avoid generating dust.[1]

    • Use appropriate tools, such as a spatula, for transfers.

    • Keep containers tightly closed when not in use.[1]

  • Reaction Setup:

    • Conduct all manipulations within a fume hood.

    • Avoid contact with skin, eyes, and clothing.[4]

Storage
  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep the container tightly sealed to prevent exposure to light and moisture.[1]

  • Store away from incompatible materials, such as strong oxidizing agents.[1]

Disposal Plan
  • Waste Collection:

    • Collect all waste material, including contaminated consumables (e.g., gloves, weighing paper), in a designated and properly labeled hazardous waste container.

  • Disposal:

    • Dispose of the chemical waste in accordance with all applicable local, state, and federal regulations. Do not dispose of it down the drain.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Table 2: Emergency First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[1][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Accidental Release Measures
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: Wearing appropriate PPE, sweep up the spilled solid material.[1] Avoid generating dust.

  • Collect: Place the spilled material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly.

Visual Workflow and Relationship Diagrams

The following diagrams illustrate the standard operating procedures for handling this compound and the logical flow of emergency responses.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_fume_hood Prepare Fume Hood don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_fume_hood->don_ppe check_safety_equipment Check Safety Equipment (Eyewash, Shower) don_ppe->check_safety_equipment weigh_transfer Weigh and Transfer Chemical check_safety_equipment->weigh_transfer reaction_setup Perform Experimental Work weigh_transfer->reaction_setup storage Store in Cool, Dry Place reaction_setup->storage collect_waste Collect Contaminated Waste reaction_setup->collect_waste storage->weigh_transfer For subsequent use dispose_waste Dispose via Hazardous Waste Stream collect_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

EmergencyResponse Emergency Response Protocol cluster_actions Emergency Response Protocol exposure_event Exposure Event Occurs move_to_fresh_air Move to Fresh Air exposure_event->move_to_fresh_air Inhalation remove_clothing Remove Contaminated Clothing exposure_event->remove_clothing Skin Contact flush_with_water Flush with Water (15 min) exposure_event->flush_with_water Eye Contact rinse_mouth Rinse Mouth exposure_event->rinse_mouth Ingestion seek_medical_attention Seek Immediate Medical Attention move_to_fresh_air->seek_medical_attention remove_clothing->flush_with_water flush_with_water->seek_medical_attention rinse_mouth->seek_medical_attention

Caption: Logical flow for emergency response to chemical exposure.

References

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